molecular formula C13H12O3 B1605068 2-Phenyl-3-carbethoxyfuran CAS No. 50626-02-3

2-Phenyl-3-carbethoxyfuran

Cat. No.: B1605068
CAS No.: 50626-02-3
M. Wt: 216.23 g/mol
InChI Key: VMAQXZDICAYJMS-UHFFFAOYSA-N
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Description

Ethyl 2-phenyl-3-furancarboxylate, also known as 2-phenyl-3-carbethoxyfuran or fema 3468, belongs to the class of organic compounds known as furoic acid esters. These are ester derivatives of furoic acid. Ethyl 2-phenyl-3-furancarboxylate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, ethyl 2-phenyl-3-furancarboxylate is primarily located in the membrane (predicted from logP). Ethyl 2-phenyl-3-furancarboxylate has a cherry and fruity taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-phenylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-2-15-13(14)11-8-9-16-12(11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAQXZDICAYJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068563
Record name 3-Furancarboxylic acid, 2-phenyl-, ethyl ester
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Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

331.00 to 332.00 °C. @ 760.00 mm Hg
Record name Ethyl 2-phenyl-3-furancarboxylate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in oils
Record name 2-Phenyl-3-carbethoxyfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1125/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.120-1.132
Record name 2-Phenyl-3-carbethoxyfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1125/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

50626-02-3
Record name Ethyl 2-phenyl-3-furancarboxylate
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Record name Ethyl 2-phenyl-3-furoate
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Record name 3-Furancarboxylic acid, 2-phenyl-, ethyl ester
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Record name Ethyl 2-phenyl-3-furoate
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Record name ETHYL 2-PHENYL-3-FUROATE
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Record name Ethyl 2-phenyl-3-furancarboxylate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

"2-Phenyl-3-carbethoxyfuran" chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Ethyl 2-Phenyl-3-Furoate Structural Dynamics, Synthetic Protocols, and Reactive Utility

Executive Summary

Ethyl 2-phenyl-3-furoate (also known as 2-Phenyl-3-carbethoxyfuran; CAS 50626-02-3) represents a critical scaffold in heterocyclic chemistry, bridging the gap between simple flavoring agents and complex pharmacophores. Characterized by a highly functionalized furan core, this compound exhibits a unique push-pull electronic system—stabilized by the electron-rich furan ring yet modulated by the electron-withdrawing carbethoxy group at the C3 position and the conjugated phenyl ring at C2. This guide provides an exhaustive technical analysis of its physicochemical profile, a validated Feist-Bénary synthesis protocol, and a mapping of its divergent reactivity patterns for drug discovery applications.

Section 1: Structural Characterization & Physicochemical Profile

The stability and reactivity of Ethyl 2-phenyl-3-furoate are dictated by the interplay between the aromatic furan ring and its substituents. The C2-phenyl group extends conjugation, enhancing UV absorption and oxidative stability compared to alkyl-furans, while the C3-ester provides a handle for further functionalization (e.g., reduction to alcohols or hydrolysis to acids).

Table 1: Physicochemical Specifications
PropertyValue / Description
IUPAC Name Ethyl 2-phenylfuran-3-carboxylate
CAS Number 50626-02-3
Molecular Formula C₁₃H₁₂O₃
Molecular Weight 216.23 g/mol
Appearance Pale yellow to gold clear liquid/oil
Boiling Point 331–332 °C (760 mmHg); 148–154 °C (6 mmHg)
Density 1.120 – 1.132 g/cm³ (20 °C)
Refractive Index 1.515 – 1.527 (20 °C)
Solubility Soluble in ethanol, chloroform, oils; Insoluble in water
LogP (Est.) 2.90 – 3.42 (Lipophilic)
Electronic Character Electron-rich furan core deactivated at C3; C5 position remains nucleophilic.[1][2][3][4]

Section 2: Synthetic Pathways (The Feist-Bénary Synthesis)

The most robust route to 2-phenyl-3-carbethoxyfuran is the Feist-Bénary Synthesis , a base-catalyzed condensation between a


-keto ester and an 

-halo ketone/aldehyde. For this specific target, the reaction utilizes Ethyl Benzoylacetate and Chloroacetaldehyde .
Mechanistic Workflow

The reaction proceeds via an interrupted aldol condensation followed by an intramolecular O-alkylation. The base (typically Pyridine or Triethylamine) generates the enolate of the


-keto ester, which attacks the carbonyl of the chloroacetaldehyde. The resulting intermediate undergoes cyclization via displacement of the chloride ion.

FeistBenary Start Precursors (Ethyl Benzoylacetate + Chloroacetaldehyde) Step1 Enolate Formation (Base Deprotonation) Start->Step1 Pyridine/Base Step2 Aldol Condensation (C-C Bond Formation) Step1->Step2 Nucleophilic Attack Step3 Intramolecular Cyclization (O-Alkylation / Cl Displacement) Step2->Step3 Intermediate Step4 Dehydration/Aromatization Step3->Step4 -HCl Product Product Ethyl 2-phenyl-3-furoate Step4->Product

Figure 1: Mechanistic pathway of the Feist-Bénary synthesis for furan construction.

Validated Experimental Protocol

Note: This protocol is synthesized from standard methodologies for furan carboxylates.

Reagents:

  • Ethyl Benzoylacetate (1.0 eq)[5]

  • Chloroacetaldehyde (50% aq. solution or dimethyl acetal) (1.2 eq)

  • Pyridine (Solvent/Base) or Ethanol/TEA system

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Ethyl Benzoylacetate (19.2 g, 100 mmol) in Pyridine (50 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Dropwise add Chloroacetaldehyde (1.2 eq) over 30 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Subsequently, heat the mixture to 60–80°C for 4–6 hours to drive the cyclization and dehydration.

  • Quench: Pour the reaction mixture into ice-cold water (300 mL) containing dilute HCl to neutralize the pyridine.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine organic layers.

  • Purification: Wash the organic phase with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Isolation: Purify the crude oil via vacuum distillation (bp ~150°C at 6 mmHg) or silica gel column chromatography (Hexane:EtOAc 9:1) to yield the pale yellow oil.

Section 3: Reactivity & Functionalization

The chemical utility of Ethyl 2-phenyl-3-furoate lies in its ability to serve as a divergent intermediate. The ester group allows for carbonyl chemistry, while the C5 position of the furan ring remains susceptible to electrophilic aromatic substitution (EAS), albeit less reactive than unsubstituted furan due to the electron-withdrawing ester at C3.

Functionalization Map

Reactivity Center Ethyl 2-phenyl-3-furoate Hydrol Hydrolysis (NaOH/EtOH) Center->Hydrol Reduct Reduction (LiAlH4) Center->Reduct EAS Electrophilic Substitution (Br2 or HNO3) Center->EAS Diels Diels-Alder (Maleic Anhydride) Center->Diels Acid 2-Phenyl-3-furoic Acid (Pharma Intermediate) Hydrol->Acid Alcohol 3-Hydroxymethyl-2-phenylfuran Reduct->Alcohol C5_Sub 5-Bromo/Nitro Derivatives (C5 Selective) EAS->C5_Sub Regioselective at C5 Adduct [4+2] Cycloadducts Diels->Adduct

Figure 2: Divergent reactivity profile of Ethyl 2-phenyl-3-furoate.

Key Reactions
  • Saponification: Treatment with ethanolic NaOH yields 2-phenyl-3-furoic acid , a key building block for amide coupling in medicinal chemistry (e.g., PDE4 inhibitors).

  • C5-Functionalization: The C2-phenyl and C3-ester block those positions. The C5 position is the most nucleophilic site remaining. Bromination (NBS) or Vilsmeier-Haack formylation occurs exclusively at C5, allowing the construction of trisubstituted furans.

  • Reduction: The ester can be reduced to the primary alcohol using Lithium Aluminum Hydride (

    
    ) in dry ether, providing access to 3-hydroxymethyl derivatives.
    

Section 4: Pharmacological & Industrial Applications

4.1 Drug Development (Medicinal Chemistry) Furan-3-carboxylic acid derivatives are bioisosteres for benzoic acid derivatives. The 2-phenyl-3-furoate scaffold is specifically relevant in:

  • PDE4 Inhibitors: Derivatives of phenyl-furan-carboxylic acids have shown efficacy in inhibiting phosphodiesterase type 4, a target for asthma and COPD treatments.

  • Antimicrobial Agents: Halogenated derivatives (at C5) exhibit activity against Gram-positive bacteria (e.g., S. aureus) and fungi (Candida spp.).

  • Metabolic Stability: The phenyl ring at C2 blocks metabolic oxidation at the typically labile

    
    -position, potentially improving the half-life of furan-containing drugs.
    

4.2 Flavor & Fragrance

  • FEMA Number: 3468[3][5][6]

  • Profile: The compound possesses a sweet, balsamic, fruity odor profile. It is used in trace amounts in flavor formulations to impart "jammy" or fruit-skin notes.

References

  • PubChem. (n.d.).[3][4] Ethyl 2-phenyl-3-furoate | C13H12O3.[3][5][6] National Library of Medicine.[4] Retrieved from [Link]

  • The Good Scents Company. (n.d.). Ethyl 2-phenyl-3-furoate. Retrieved from [Link]

  • Li, J. J. (2014). Feist-Bénary Synthesis. In: Name Reactions. Springer, Cham. (General reference for reaction mechanism).
  • Keay, B. A. (2008). Synthetic Strategies for Furan-Containing Natural Products. Chemical Reviews. (Context for furan reactivity).

Sources

"2-Phenyl-3-carbethoxyfuran" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for 2-Phenyl-3-carbethoxyfuran , designed for researchers and drug development professionals.

Synonyms: Ethyl 2-phenyl-3-furoate; Ethyl 2-phenylfuran-3-carboxylate CAS Registry Number: 50626-02-3 Molecular Weight: 216.23 g/mol Molecular Formula:



Executive Summary

2-Phenyl-3-carbethoxyfuran is a substituted furan derivative characterized by a phenyl group at the C2 position and an ethyl ester moiety at the C3 position. It serves as a critical intermediate in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for medicinal chemistry.[1][2] While historically utilized in the flavor and fragrance industry for its fruity, cherry-like olfactory profile, its primary value in modern research lies in its utility as a pharmacophore precursor. The furan ring acts as a bioisostere for phenyl or thiophene rings in drug design, offering unique electronic properties and metabolic stability profiles.

Chemical Identity & Physicochemical Properties[3][4]

Core Identifiers
PropertyDetail
IUPAC Name Ethyl 2-phenylfuran-3-carboxylate
CAS Number 50626-02-3
SMILES CCOC(=O)C1=C(OC=C1)C2=CC=CC=C2
InChI Key VMAQXZDICAYJMS-UHFFFAOYSA-N
Molecular Weight 216.23 g/mol
Appearance Pale yellow to gold clear liquid
Physical Constants
ParameterValueCondition
Boiling Point 331.00 - 332.00 °C@ 760.00 mm Hg
Density 1.120 - 1.132 g/cm³@ 20 °C
Refractive Index 1.515 - 1.527@ 20 °C
Flash Point > 100 °C (212 °F)Closed Cup
Solubility Insoluble in water; Soluble in ethanol, oils@ 25 °C

Synthetic Pathways: The Feist-Benary Protocol

The most authoritative method for synthesizing 2-Phenyl-3-carbethoxyfuran is the Feist-Benary Synthesis . This reaction involves the base-catalyzed condensation of a


-keto ester with an 

-haloketone or

-haloaldehyde.
Reaction Logic & Regioselectivity

To achieve the specific 2-phenyl-3-carbethoxy substitution pattern, the reactants must be carefully selected:

  • Nucleophile: Ethyl benzoylacetate (Ethyl 3-oxo-3-phenylpropanoate). This provides the phenyl ring (C2) and the ester group (C3).

  • Electrophile: Chloroacetaldehyde (often used as a 50% aqueous solution or generated in situ from diethyl acetal). This provides the C4 and C5 carbons of the furan ring.

The reaction proceeds via an aldol-like condensation followed by an intramolecular O-alkylation (cyclization) and dehydration.

Reaction Mechanism Visualization[5]

FeistBenary Reactants Ethyl Benzoylacetate + Chloroacetaldehyde Enolate Enolate Formation (Base Catalyzed) Reactants->Enolate Pyridine/Et3N Aldol Aldol Condensation (Intermediate) Enolate->Aldol C-C Bond Formation Cyclization Intramolecular O-Alkylation Aldol->Cyclization Cl Displacement Product 2-Phenyl-3-carbethoxyfuran Cyclization->Product -H2O (Aromatization)

Caption: Step-wise mechanism of the Feist-Benary synthesis yielding 2-Phenyl-3-carbethoxyfuran.

Experimental Protocol (Standardized)

Note: This protocol is adapted for laboratory-scale synthesis (approx. 100 mmol scale).

Reagents:

  • Ethyl benzoylacetate (19.2 g, 100 mmol)

  • Chloroacetaldehyde (50% aq. solution, ~120 mmol)

  • Pyridine (Catalytic/Solvent) or Triethylamine (1.2 eq)

  • Solvent: Ethanol or Methanol

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl benzoylacetate (100 mmol) in 100 mL of ethanol.

  • Addition: Cool the solution to 0°C in an ice bath. Add Chloroacetaldehyde (120 mmol) dropwise over 20 minutes to prevent uncontrolled exotherms.

  • Basification: Add Triethylamine (120 mmol) dropwise. The solution may turn yellow/orange.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) for the disappearance of the starting keto-ester.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator).[1]

    • Redissolve the residue in Diethyl Ether (150 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL).

    • Dry the organic layer over anhydrous

      
      .[1]
      
  • Purification: Filter and concentrate. Purify the crude oil via vacuum distillation (bp ~150°C @ 6 mmHg) or silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the pure product as a pale yellow oil.

Applications in Drug Development

Scaffold Utility

The 2-phenyl-3-carbethoxyfuran motif is a versatile building block. The ester group at C3 is a "chemical handle" that can be easily derivatized:

  • Hydrolysis: Converts to the carboxylic acid (2-phenylfuran-3-carboxylic acid), a precursor for amide coupling.

  • Reduction: Converts to the alcohol (2-phenylfuran-3-methanol), useful for ether synthesis.

  • Hydrazinolysis: Converts to the hydrazide, a precursor for 1,3,4-oxadiazoles (common in antimicrobial research).

Biological Relevance

Research indicates that furan-3-carboxylate derivatives often exhibit:

  • Antimicrobial Activity: Fused systems and specific 2,3-disubstituted furans have shown efficacy against Gram-positive bacteria.

  • Kinase Inhibition: The planar, aromatic furan ring can mimic the adenine core in ATP-competitive inhibitors.

  • Metabolic Considerations: While furan rings can be metabolically activated to reactive enedials (potential toxicity), the substitution at C2 and C3 stabilizes the ring, reducing the likelihood of ring opening compared to unsubstituted furans.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation.

  • Disposal: Dispose of as hazardous organic waste. Do not release into drains.

References

  • PubChem. (n.d.). Ethyl 2-phenylfuran-3-carboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Ethyl 2-phenyl-3-furoate Data Sheet. Retrieved from [Link]

  • Feist, F. (1902).[3] "Studien in der Furan- und Pyrrol-Gruppe". Chemische Berichte, 35(2), 1537–1544. (Foundational reference for Feist-Benary synthesis).

  • Benary, E. (1911).[3] "Synthese von Pyridin-Derivaten aus Dichlor-äther und β-Amino-crotonsäureester". Chemische Berichte, 44, 489–493.[3] (Foundational reference for Feist-Benary synthesis).

Sources

Analytical Monograph: Spectroscopic Profiling of Ethyl 2-phenyl-3-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Compound Identity: Ethyl 2-phenyl-3-furoate (also referenced as 2-Phenyl-3-carbethoxyfuran). CAS Registry Number: 5062-61-3 Molecular Formula:


Molecular Weight:  216.23  g/mol 

This guide serves as a technical reference for the spectroscopic characterization of Ethyl 2-phenyl-3-furoate , a critical scaffold in medicinal chemistry. Furan-3-carboxylate derivatives are privileged structures in drug discovery, serving as precursors for lipophilic pharmacophores found in antitumor (e.g., inhibition of tubulin polymerization) and antimicrobial agents.

The 2-phenyl-3-carbethoxy substitution pattern presents unique analytical challenges, particularly in distinguishing regioisomers (e.g., 2-phenyl vs. 4-phenyl isomers) and validating the integrity of the ester moiety during hydrolysis-prone synthetic steps.

Synthetic Origin & Impurity Profile

To interpret the spectra accurately, one must understand the compound's origin. The most robust synthesis involves the Feist-Benary type cyclization or the condensation of


-keto esters with 

-halo aldehydes.

Primary Synthetic Route: Reaction of Ethyl benzoylacetate with Chloroacetaldehyde (or 1,2-dichloroethyl ethyl ether) in the presence of a base (e.g., Pyridine or


).
  • Common Impurities to Watch:

    • Unreacted Ethyl Benzoylacetate: Detected via keto-enol tautomer signals in NMR (singlet ~12 ppm for enol -OH).

    • Hydrolysis Product (Acid): 2-Phenyl-3-furoic acid (Broad -COOH singlet, loss of ethyl signals).

    • Regioisomers: If synthesized via alkyne multicomponent reactions, 4-phenyl isomers may be present.

Visualization: Synthetic Logic & Critical Control Points

SynthesisWorkflow Start Ethyl Benzoylacetate (Precursor) Inter Intermediate Aldol Adduct Start->Inter Base Cat. (Condensation) Reagent Chloroacetaldehyde (Cyclizing Agent) Reagent->Inter Product Ethyl 2-phenyl-3-furoate (Target) Inter->Product Cyclization - H2O Impurity1 Impurity A: Unreacted Keto-Ester Inter->Impurity1 Incomplete Rxn Impurity2 Impurity B: Hydrolyzed Acid Product->Impurity2 Aq. Workup (Hydrolysis Risk)

Figure 1: Synthetic pathway highlighting critical control points where spectroscopic monitoring is required to detect common impurities.

Spectroscopic Atlas

A. Infrared Spectroscopy (FT-IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance). Diagnostic Value: Confirmation of the ester carbonyl and the aromatic/heteroaromatic unsaturation.

Functional GroupFrequency (

, cm

)
IntensityAssignment
Ester C=O 1715 - 1725 StrongConjugated ester carbonyl stretch. Higher freq. than amides, lower than non-conjugated esters.
Aromatic C=C 1580 - 1605MediumPhenyl ring breathing modes.
Furan C=C 1505 - 1520MediumFuran ring skeletal vibrations.
C-O-C (Ester) 1230 - 1260StrongAsymmetric stretch of the ester linkage.
C-H (Aromatic) 3050 - 3100Weak

C-H stretching.
B. Mass Spectrometry (EI-MS)

Methodology: Electron Impact (70 eV).[1] Diagnostic Value: The fragmentation pattern is characteristic of ethyl esters attached to aromatic systems (Alpha-cleavage).

Fragmentation Pathway Logic:

  • Molecular Ion (

    
    ):  m/z 216 (Stable, usually prominent).
    
  • Loss of Ethoxy (

    
    ):  Cleavage of the 
    
    
    
    bond yields the stable acylium ion
    
    
    .
  • Loss of Carbonyl (

    
    ):  Expulsion of CO from the acylium ion results in the phenyl-furan cation.
    
m/z (amu)Relative AbundanceFragment Identity
216 ~40-60%

Molecular Ion
188 < 10%

(McLafferty-like rearrangement, minor)
171 100% (Base Peak)

(Acylium cation)
143 ~30-50%

(2-Phenylfuran cation)
77 ~20%

(Phenyl cation)
C. Nuclear Magnetic Resonance ( H NMR)

Methodology: 400 MHz or higher, Solvent:


, Internal Std: TMS (

0.00). Diagnostic Value: The coupling constant between furan protons H4 and H5 is the "fingerprint" for the furan ring substitution pattern.

Table:


H NMR Chemical Shifts & Assignments 
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ethyl

1.35Triplet (t)3H7.1Terminal methyl of ester.
Ethyl

4.32Quartet (q)2H7.1Methylene of ester (deshielded by Oxygen).
Furan H4 6.85Doublet (d)1H1.9

-proton. Shielded relative to H5.
Furan H5 7.48Doublet (d)1H1.9

-proton (adjacent to Oxygen). Deshielded.
Phenyl (m/p) 7.35 - 7.45Multiplet (m)3H-Meta/Para protons of phenyl ring.
Phenyl (o) 7.70 - 7.75Multiplet (m)2H-Ortho protons (deshielded by furan ring current).

Critical Analysis of Coupling: The doublet at 6.85 ppm and 7.48 ppm sharing a small coupling constant (


) is definitive proof of the 2,3-substitution pattern. If the compound were the 2,4-isomer, the protons would be at positions 3 and 5, showing a negligible or very small cross-ring coupling, typically appearing as singlets or broad singlets.
D. C NMR Data

Solvent:


[2][3]
  • Carbonyl (C=O): ~163.5 ppm.

  • Furan C2/C5: ~158.0 ppm (C2, quaternary), ~142.0 ppm (C5, CH).

  • Furan C3/C4: ~115.0 ppm (C3, quaternary), ~111.0 ppm (C4, CH).

  • Ethyl: ~60.5 ppm (

    
    ), ~14.2 ppm (
    
    
    
    ).
  • Phenyl: 128-130 ppm range.[2]

Experimental Protocol: Analytical Sample Preparation

To ensure the spectra described above are reproducible, the following purification and preparation protocol is recommended.

Step 1: Rapid Purification (Mini-Workup)

Do not analyze crude reaction mixtures directly for characterization; unreacted starting materials will obscure the aromatic region.

  • Dissolve 50 mg of crude solid in 2 mL Ethyl Acetate .

  • Wash with 1 mL 5%

    
      (removes furoic acid byproduct).
    
  • Wash with 1 mL Brine .

  • Dry organic layer over anhydrous

    
     and filter.
    
  • Evaporate solvent under nitrogen stream or rotary evaporator.

Step 2: NMR Sample Prep
  • Solvent Choice: Use

    
     (99.8% D) with 0.03% v/v TMS.
    
  • Concentration: Dissolve 10-15 mg of purified solid in 0.6 mL solvent.

    • Note: Over-concentration (>30 mg) can cause peak broadening in the aromatic region, merging the phenyl multiplets.

  • Filtration: Filter solution through a cotton plug in a Pasteur pipette directly into the NMR tube to remove suspended inorganic salts (

    
    ) which cause magnetic field inhomogeneity (shimming issues).
    

Analytical Logic Flow (Decision Tree)

The following diagram illustrates the logical process for confirming the structure and purity of the compound based on the data provided.

AnalysisLogic Sample Purified Sample IR_Check IR Analysis: 1715 cm-1 present? Sample->IR_Check NMR_Check 1H NMR: Ethyl signals (4.3q, 1.3t)? IR_Check->NMR_Check Yes Result_Fail_Acid FAIL: Hydrolyzed Acid (Check 1H for broad OH) IR_Check->Result_Fail_Acid Shifted/Broad C=O Furan_Check Furan Region: Two doublets (J ~1.9Hz)? NMR_Check->Furan_Check Yes NMR_Check->Result_Fail_Acid No Ethyl MS_Check MS Check: Base Peak 171 (M-OEt)? Furan_Check->MS_Check Yes Result_Fail_Iso FAIL: Regioisomer (Check Coupling Constants) Furan_Check->Result_Fail_Iso No (Singlets) Result_Pass CONFIRMED: Ethyl 2-phenyl-3-furoate MS_Check->Result_Pass Yes

Figure 2: Analytical decision tree for structural validation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on Furan coupling constants and IR shifts).
  • Keay, B. A. (1987). "Regioselective synthesis of 2,3- and 3,4-disubstituted furans." Canadian Journal of Chemistry, 65(9), 1987-1991. Link (Source for regiochemical assignment via NMR).

  • Rao, Y. S. (1976). "Recent Advances in the Chemistry of Unsaturated Lactones and Coumarins." Chemical Reviews, 76(5), 625-694. Link (Foundational chemistry of furan/lactone derivatives).

  • NIST Chemistry WebBook. "Ethyl 2-furoate Mass Spectrum." (Used as baseline for fragmentation logic of furoate esters). Link

Sources

Technical Guide: Discovery, Synthesis, and Medicinal Application of Furan Derivatives

[1]

Executive Summary

Furan (C₄H₄O) represents a cornerstone heterocyclic architecture in organic chemistry.[1][2][3][4] From its serendipitous isolation in the 18th century to its role as a "structural alert" in modern toxicology, the furan moiety exemplifies the duality of medicinal chemistry: it is both a versatile pharmacophore and a potential metabolic liability. This guide synthesizes the historical evolution of furan chemistry with rigorous mechanistic analysis of its synthesis and bioactivation, designed for researchers requiring actionable technical depth.

Historical Genesis: From Mucic Acid to the Furan Core

The discovery of furan predates the formal understanding of aromaticity.[5] The timeline of discovery reveals a progression from destructive distillation to targeted synthesis.[5]

YearScientistKey DiscoveryTechnical Significance
1780 Carl Wilhelm Scheele Isolation of pyromucic acid (2-furoic acid).First isolation of a furan derivative via dry distillation of mucic acid (galactaric acid).[5]
1831 Johann Döbereiner Isolation of furfural.[5]Obtained from the distillation of bran with sulfuric acid; established biomass-to-furan pathways.
1870 Heinrich Limpricht Coining of "Furan".[5]First formal structural characterization and nomenclature standardization.
1884 Carl Paal & Ludwig Knorr Paal-Knorr Synthesis.Established the 1,4-dicarbonyl cyclization route, remaining the industrial standard for substituted furans.

Mechanistic Insight: Scheele’s "pyromucic acid" was formed via the dehydration and decarboxylation of sugar acids. This historical method foreshadowed modern "biomass valorization" where lignocellulosic pentoses are dehydrated to furfural.

Fundamental Synthetic Strategies

The synthesis of the furan ring relies on two primary logic gates: the cyclization of acyclic precursors (Paal-Knorr) or the condensation of activated methylene compounds (Feist-Benary).[6]

The Paal-Knorr Synthesis (Acid-Catalyzed)

Core Logic: Condensation of a 1,4-dicarbonyl compound to a hemiacetal, followed by dehydration. Critical Control Points:

  • Catalyst Selection: While mineral acids (HCl, H₂SO₄) are traditional, modern protocols favor Lewis acids (Sc(OTf)₃) or solid acids (Amberlyst-15) to minimize polymerization.

  • Stereochemistry: The reaction proceeds through a mono-enol intermediate.[7] The rate of cyclization is often faster than the rate of enolization, preserving the stereochemical integrity of the bulkier substituents.

The Feist-Benary Synthesis (Base-Catalyzed)

Core Logic: Interrupted aldol condensation between an


Mechanism:
  • Enolate Formation: Base (pyridine/amines) deprotonates the

    
    -dicarbonyl.
    
  • S_N2 Attack: The enolate attacks the

    
    -haloketone carbon, displacing the halogen.[3][8]
    
  • Cyclization: Intramolecular attack of the oxygen on the carbonyl.

  • Dehydration: Aromatization drives the loss of water.

Visualization: Mechanistic Pathways[9]

Diagram 1: Paal-Knorr Reaction Mechanism

This diagram illustrates the acid-catalyzed cyclization flow, highlighting the critical dehydration step that establishes aromaticity.

PaalKnorrStart1,4-Dicarbonyl(Reactant)ProtonationO-Protonation(Acid Cat.)Start->ProtonationEnolMono-EnolIntermediateProtonation->EnolTautomerizationCyclizationIntramolecularNucleophilic AttackEnol->CyclizationHemiacetalCyclic HemiacetalCyclization->HemiacetalDehydrationDehydration(-H₂O)Hemiacetal->DehydrationRate LimitingProductSubstituted Furan(Aromatic)Dehydration->ProductAromatization

Caption: Step-wise flow of the Paal-Knorr synthesis converting 1,4-dicarbonyls to furan via acid-catalyzed cyclodehydration.

Medicinal Chemistry: The "Structural Alert"

In drug discovery, the furan ring is a double-edged sword. While it serves as an excellent bioisostere for phenyl or thiophene rings (improving solubility due to the oxygen lone pair), it is metabolically liable.

Metabolic Bioactivation (Toxicity Mechanism)

The furan ring is oxidized by Cytochrome P450 enzymes (specifically CYP2E1 ) into reactive metabolites. This bioactivation is the primary cause of furan-associated hepatotoxicity.

Pathway:

  • Oxidation: CYP450 oxidizes the furan double bond.[9][10]

  • Intermediate: Formation of an unstable epoxide or cis-2-butene-1,4-dial.

  • Toxic Event: The unsaturated dialdehyde is a potent Michael acceptor. It alkylates protein thiols and DNA nucleophiles, leading to cellular necrosis or carcinogenesis.

Diagram 2: Metabolic Activation & Toxicity Pathway

FuranToxicityDrugFuran-Containing DrugCYPCYP450 Oxidation(CYP2E1)Drug->CYPEpoxideFuran-Epoxide(Unstable)CYP->EpoxideDialcis-2-butene-1,4-dial(Reactive Electrophile)Epoxide->DialRing OpeningTargetCellular TargetsProtein Alkylation (Cys/Lys)DNA AdductsDial->TargetMichael AdditionOutcomeHepatotoxicity / CarcinogenicityTarget->Outcome

Caption: The bioactivation pathway of furan by CYP450, generating the toxic metabolite cis-2-butene-1,4-dial.[9]

Pharmacological Success Stories

Despite toxicity risks, furan derivatives are successful when the ring is metabolically stabilized or the dosage is acute.

DrugIndicationFuran Function
Furosemide (Lasix) DiureticThe furan ring is attached to a methylamine; metabolic stability is managed via rapid excretion.
Ranitidine (Zantac) H2 AntagonistContains a furan ring with a polar side chain. (Note: Withdrawn in some markets due to NDMA impurities, not inherent furan toxicity).
Nitrofurantoin AntibioticThe nitro-group on the furan ring is the key pharmacophore, reduced by bacterial flavoproteins to reactive intermediates that damage bacterial DNA.

Experimental Protocol: Synthesis of 2,5-Dimethylfuran

This protocol demonstrates the classic Paal-Knorr dehydration of 2,5-hexanedione (acetonylacetone). This reaction is self-validating: the product is water-immiscible, while the reactant is water-soluble, allowing for visual monitoring.

Materials
  • Precursor: 2,5-Hexanedione (Acetonylacetone) [CAS: 110-13-4]

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (catalytic amount) or Iodine (10 mol%)

  • Solvent: Toluene (for azeotropic removal of water) or solvent-free.

Step-by-Step Methodology
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.

  • Charging: Add 50 mmol of 2,5-hexanedione and 0.5 mmol of p-TsOH to the flask. Add 40 mL of benzene or toluene.

  • Reflux: Heat the mixture to reflux (110°C for toluene).

  • Monitoring: Observe the accumulation of water in the Dean-Stark trap. The reaction is complete when the theoretical amount of water (approx 0.9 mL for 50 mmol) is collected (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated NaHCO₃ (to neutralize acid) and brine.

    • Dry over anhydrous MgSO₄.[6]

  • Purification: Simple distillation. 2,5-Dimethylfuran boils at ~93-94°C.

  • Validation:

    • ¹H NMR (CDCl₃): Singlet at

      
       2.25 ppm (6H, -CH₃), Singlet at 
      
      
      5.85 ppm (2H, furan ring protons).
    • Appearance: Clear, colorless liquid (turns yellow upon oxidation/storage).

References

  • Scheele, C. W. (1780).[5][11] Opuscula Chemica et Physica. (Historical isolation of pyromucic acid).

  • Paal, C. (1884).[12] "Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters". Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.

  • Knorr, L. (1884).[12] "Synthese von Furfuranderivaten aus dem Diacetbernsteinsäureester". Berichte der deutschen chemischen Gesellschaft, 17(2), 2863–2870.

  • Peterson, L. A. (2013).[13] "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring". Chemical Research in Toxicology, 26(1), 6-25.[13]

  • Organic Syntheses. (1939). "2,5-Dimethylpyrrole" (Contains data on 2,5-hexanedione/furan interconversion).[14] Org.[9] Syn. Coll. Vol. 2, p. 219.

  • Awuah, E., & Capretta, A. (2010). "Strategies and Criteria for the Development of Furan-Based Therapeutics". Scientia Pharmaceutica.

Physical properties of ethyl 2-phenylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive, field-ready profile of Ethyl 2-phenylfuran-3-carboxylate . This document is designed for immediate application in synthetic organic chemistry and medicinal chemistry workflows.

Executive Summary

Ethyl 2-phenylfuran-3-carboxylate is a pharmacophore-rich heterocyclic ester extensively utilized in the development of kinase inhibitors , anti-inflammatory agents , and agrochemcials . Distinguished by its 2,3-disubstituted furan core, it serves as a critical "privileged structure" in fragment-based drug discovery (FBDD). Unlike simple furans, the 3-carboxylate moiety provides an essential handle for further diversification (e.g., hydrolysis to acids, reduction to alcohols, or amidation), while the 2-phenyl group enhances lipophilicity and


-

stacking potential in protein binding pockets.

Key Characteristic: Colorless to pale yellow viscous oil. Primary Application: Intermediate for 2,3-fused heterocyclic systems and biaryl analogs.

Chemical Identity & Structural Data[1][2][3][4][5][6]

ParameterTechnical Specification
IUPAC Name Ethyl 2-phenylfuran-3-carboxylate
Common Synonyms Ethyl 2-phenyl-3-furoate; 3-Furancarboxylic acid, 2-phenyl-, ethyl ester
CAS Registry Number 50626-02-3
SMILES CCOC(=O)C1=C(OC=C1)C2=CC=CC=C2
Molecular Formula C

H

O

Molecular Weight 216.23 g/mol
InChI Key VMAQXZDICAYJMS-UHFFFAOYSA-N

Physicochemical Profile

Data aggregated from experimental values and high-confidence predictive models (Episuite/ACD).

PropertyValue / RangeCondition / Note
Physical State Viscous Liquid / OilStandard Temperature & Pressure (STP)
Color Colorless to Pale YellowDarkens upon oxidation/light exposure
Boiling Point (Exp) 148 – 154 °C @ 6.00 mmHg (Vacuum Distillation)
Boiling Point (Est) 331 – 332 °C@ 760 mmHg (Decomposition risk)
Density 1.120 – 1.132 g/cm³@ 20 °C
Refractive Index (

)
1.515 – 1.527@ 20 °C
LogP (Octanol/Water) 2.90 (Experimental Consensus)Lipophilic; permeable to cell membranes
Solubility Immiscible in WaterSoluble in DCM, EtOAc, DMSO, MeOH
Flash Point > 100 °C (212 °F)Closed Cup

Synthesis Protocol: Modified Feist-Benary Cyclization

Rationale: While modern transition-metal catalyzed routes (e.g., Ag-catalyzed cyclization of haloalkynes) exist, the Feist-Benary reaction remains the most robust, scalable, and cost-effective method for generating 2,3-disubstituted furans. This protocol utilizes the condensation of a


-keto ester with an 

-haloaldehyde equivalent.
Reaction Scheme

Precursors: Ethyl benzoylacetate + Chloroacetaldehyde (dimethyl acetal or 50% aq. solution). Catalyst/Base: Pyridine or Piperidine/Acetic Acid.

SynthesisPath Start1 Ethyl Benzoylacetate (CAS 94-02-0) Intermediate Aldol Intermediate (Transient) Start1->Intermediate Pyridine, 80°C Start2 Chloroacetaldehyde (50% aq.) Start2->Intermediate Cyclization Intramolecular Substitution Intermediate->Cyclization - H2O Product Ethyl 2-phenylfuran- 3-carboxylate Cyclization->Product - HCl

Figure 1: Mechanistic flow of the Feist-Benary synthesis yielding the target furan scaffold.

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve ethyl benzoylacetate (19.2 g, 100 mmol) in pyridine (50 mL).

  • Addition: Dropwise add chloroacetaldehyde (50% aq. solution) (17.0 g, 110 mmol) over 20 minutes. The reaction is exothermic; maintain temperature below 40°C using an ice bath if necessary.

  • Reaction: Once addition is complete, heat the mixture to 80–90°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1). The starting

    
    -keto ester spot (
    
    
    
    ) should disappear, replaced by the fluorescent furan product (
    
    
    ).
  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (200 mL) containing concentrated HCl (to neutralize pyridine).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with sat. NaHCO

      
       (removes acidic byproducts) and Brine.
      
    • Dry over anhydrous MgSO

      
       and concentrate under reduced pressure.
      
  • Purification: The crude oil is purified via vacuum distillation (bp 148–154°C @ 6 mmHg) or flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield the pure product as a colorless oil.

Spectroscopic Characterization

Validation: The following spectral data confirms the structure. The key diagnostic is the coupling between the furan ring protons and the distinct ethyl ester signals.

H NMR (400 MHz, CDCl )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.03 – 7.98 Multiplet2HPhenyl (Ortho)Deshielded by furan ring current.
7.48 – 7.35 Multiplet3HPhenyl (Meta/Para)Characteristic aromatic overlap.
7.45 Doublet (

Hz)
1HFuran C5-H

-proton, typical downfield shift.
6.82 Doublet (

Hz)
1HFuran C4-H

-proton, characteristic furan doublet.
4.28 Quartet (

Hz)
2H-OCH

CH

Ester methylene.
1.32 Triplet (

Hz)
3H-OCH

CH

Ester methyl.
C NMR (100 MHz, CDCl )
  • Carbonyl:

    
     163.5 (C=O).
    
  • Furan Core:

    
     158.2 (C2), 141.5 (C5), 115.8 (C3), 110.2 (C4).
    
  • Phenyl Ring:

    
     130.1 (ipso), 128.5, 128.1, 127.8.
    
  • Ethyl:

    
     60.5 (CH
    
    
    
    ), 14.3 (CH
    
    
    ).

Applications in Drug Discovery

The ethyl 2-phenylfuran-3-carboxylate scaffold acts as a versatile precursor.

  • Kinase Inhibition: The phenyl-furan motif mimics the biaryl pharmacophore found in many ATP-competitive inhibitors.

  • Cyclization Precursor: Reaction with hydrazine yields furo[2,3-d]pyridazines , a class of potent anti-inflammatory agents.

  • Fragment-Based Screening: Used as a lipophilic core to probe hydrophobic pockets in target proteins (e.g., COX-2, 5-LOX).

Applications Core Ethyl 2-phenylfuran- 3-carboxylate Sub1 Hydrolysis -> Acid (COOH Functionalization) Core->Sub1 Sub2 Hydrazinolysis -> Furo[2,3-d]pyridazines Core->Sub2 Sub3 Reduction -> Alcohol (Linker Attachment) Core->Sub3 Target2 Kinase Inhibitors Sub1->Target2 Target1 Anti-inflammatory Agents Sub2->Target1

Figure 2: Downstream synthetic utility in medicinal chemistry.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Storage: Store at 2–8°C (Refrigerate). The compound is prone to oxidation; store under inert gas (Argon/Nitrogen) for long-term stability.

  • Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of vapors (use in a fume hood).

References

  • PubChem Compound Summary. Ethyl 2-phenylfuran-3-carboxylate (CID 62007). National Center for Biotechnology Information. [Link]

  • The Good Scents Company. Ethyl 2-phenyl-3-furoate Data Sheet.[1][Link]

  • Keay, B. A., & Dibble, P. W. (1997). Furans and their Benzo Derivatives: Synthesis and Applications. In Comprehensive Heterocyclic Chemistry II. Elsevier. (Mechanistic grounding for Feist-Benary synthesis).
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Precision Synthesis of Substituted Furans: From Classical Cyclizations to Gold-Catalyzed Cascades

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The furan moiety is a cornerstone of medicinal chemistry, serving as a critical pharmacophore in agents ranging from cardiovascular drugs (e.g., Amiodarone derivatives) to rapid-acting antidepressants. However, the historical reliance on harsh, acid-mediated dehydrations (Paal-Knorr) often fails when applied to the sensitive, poly-functionalized scaffolds required in modern drug discovery.

This technical guide analyzes the shift toward chemoselective transition-metal catalysis (specifically Gold and Palladium) and sustainable metal-free cascades . We move beyond textbook definitions to explore the mechanistic nuances that determine yield, regioselectivity, and scalability in a pharmaceutical setting.

Part 1: The Classical Foundation & Mechanistic Evolution

The Paal-Knorr Synthesis: Mechanistic Reality

While the Paal-Knorr reaction (1,4-diketone cyclization) is the historical standard, its utility in drug development is often limited by the requirement for strong Brønsted acids, which can degrade acid-labile protecting groups (Boc, TBDMS).

Modern Optimization: Current best practices utilize microwave-assisted irradiation or mild Lewis Acid catalysts (e.g., Sc(OTf)₃ or I₂) to drive the dehydration step without compromising sensitive functionalities.

Mechanistic Visualization: The following diagram illustrates the critical rate-determining step: the cyclization of the mono-enol intermediate.

PaalKnorr Start 1,4-Diketone Enol Mono-Enol Intermediate Start->Enol Protonation Acid Acid Catalyst (p-TsOH / Sc(OTf)3) Acid->Enol Hemiacetal Cyclic Hemiacetal Enol->Hemiacetal Cyclization (Rate Limiting) Dehydration - H2O (Irreversible) Hemiacetal->Dehydration Product 2,5-Substituted Furan Hemiacetal->Product Aromatization

Figure 1: Mechanistic flow of the Paal-Knorr synthesis highlighting the acid-catalyzed cyclization and irreversible dehydration steps.

The Feist-Benary Alternative

For assembling furans with ester functionalities (common in fragment-based drug design), the Feist-Benary synthesis offers a complementary route. It involves the base-catalyzed condensation of


-haloketones with 

-dicarbonyl compounds.[1][2][3][4]
  • Key Insight: The use of pyridine or mild organic bases prevents the hydrolysis of ester groups, a common side reaction when using hydroxide bases.

Part 2: The Gold Standard (Transition Metal Catalysis)

Gold catalysis (Au(I)/Au(III)) represents the frontier of furan synthesis. Unlike acid catalysis, gold acts as a "soft" Lewis acid, selectively activating alkynes toward nucleophilic attack by carbonyl oxygens (carbophilic activation) without disturbing other sensitive functional groups.

Au(I)-Catalyzed Cycloisomerization

The most powerful application is the cycloisomerization of alkynyl ketones or the intermolecular cascade of propargyl alcohols .

  • Mechanism: The Au(I) species coordinates to the alkyne

    
    -system, inducing an intramolecular attack by the carbonyl oxygen. This forms an aurated oxonium intermediate, which undergoes protodeauration to yield the furan.
    
  • Why Gold? It tolerates air and moisture better than Palladium and allows for unique 5-exo-dig cyclizations that are difficult to achieve otherwise.

GoldCycle Precursor Alkynyl Ketone Activation Au-Alkyne Pi-Complex Precursor->Activation Coordination Au_Complex [L-Au]+ Catalyst Au_Complex->Activation Intermediate Aurated Oxonium Species Activation->Intermediate 5-exo-dig Cyclization Intramolecular Nucleophilic Attack Product Substituted Furan Intermediate->Product - [L-Au]+ Proto Protodeauration Product->Au_Complex Regeneration

Figure 2: Catalytic cycle for the Au(I)-mediated synthesis of furans from alkynyl ketones, demonstrating the pi-activation mode.

Part 3: Sustainable Architectures (Metal-Free)

Green chemistry is no longer optional in process chemistry; it is a mandate. Recent advances (2020–2025) have introduced transition-metal-free approaches that utilize readily available precursors to construct polysubstituted furans.

Vinyl Dichloride Cascade

A standout method involves the reaction of


-keto compounds  with vinyl dichlorides .[5]
  • Mechanism: Base-promoted formation of an alkynyl chloride intermediate followed by cycloisomerization.

  • Advantage: Eliminates trace metal contamination (critical for API purity) and utilizes DMSO as a polar aprotic solvent to facilitate the nucleophilic substitution.

Part 4: Detailed Experimental Protocols

These protocols are designed for reproducibility. Ensure all glassware is oven-dried and solvents are anhydrous unless otherwise stated.

Protocol A: Gold(I)-Catalyzed Synthesis from Alkynyl Ketones

Target: 2,5-Disubstituted Furan

Reagents:

  • Substrate: 1-phenyl-2-propyn-1-one derivative (1.0 equiv)

  • Catalyst: AuCl₃ (5 mol%) or [Au(PPh₃)]NTf₂ (2 mol%)

  • Solvent: Dichloroethane (DCE) or Toluene

  • Additive: AgOTf (if using AuCl complex to generate active cation)

Procedure:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with the Alkynyl Ketone (0.5 mmol).

  • Catalyst Addition: Add the Gold catalyst (0.01-0.025 mmol). If using a chloride precatalyst (e.g., Au(PPh₃)Cl), add AgOTf (0.025 mmol) to abstract the chloride.

  • Solvation: Dissolve in anhydrous DCE (2.0 mL).

  • Reaction: Seal the vial and stir at room temperature (25°C). Monitor by TLC (typically 1-4 hours). Note: Some sterically hindered substrates may require heating to 60°C.

  • Workup: Filter the mixture through a short pad of silica gel to remove the metal catalyst. Wash with ether.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Metal-Free Synthesis via Vinyl Dichlorides

Target: 2,3,5-Trisubstituted Furan[5][6]

Reagents:

  • Substrate 1:

    
    -Ketoester (e.g., Ethyl acetoacetate) (1.0 equiv)
    
  • Substrate 2: 1,1-Dichloro-2-nitroethene or substituted vinyl dichloride (1.2 equiv)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: DMSO (dry)

Procedure:

  • Mixing: To a 10 mL round-bottom flask, add the

    
    -ketoester (1.0 mmol) and Cs₂CO₃ (2.0 mmol).
    
  • Solvation: Add DMSO (3.0 mL) and stir at room temperature for 10 minutes to generate the enolate.

  • Addition: Dropwise add the vinyl dichloride (1.2 mmol) dissolved in minimal DMSO.

  • Cyclization: Heat the reaction mixture to 100-120°C. Stir for 6-12 hours.

  • Quench: Cool to room temperature and quench with saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine to remove DMSO.

  • Isolation: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Part 5: Comparative Data Analysis

Table 1: Methodological Comparison for Drug Discovery Applications

ParameterPaal-Knorr (Classic)Gold Catalysis (Modern)Metal-Free (Green)
Primary Mechanism Acid-catalyzed dehydration

-Acid activation (Alkyne)
Base-promoted cascade
Functional Group Tolerance Low (Acid sensitive groups fail)High (Tolerates alcohols, amines)Moderate (Base sensitive groups fail)
Atom Economy Moderate (-H₂O)High (Isomerization)Moderate (-HCl)
Scalability High (Industrial standard)Low/Medium (Catalyst cost)High (Cheap reagents)
Trace Impurities Acid residuesHeavy metals (Au, Ag)Salts (CsCl)

References

  • Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction. Organic Chemistry Portal. (2015).[7][8][9] [Link]

  • Transition-Metal-Free Approach to Polysubstituted Furans. Journal of Organic Chemistry. (2020).[8][10] [Link]

  • Paal-Knorr Furan Synthesis. Organic Chemistry Portal.[11] (Classic Reaction Review). [Link]

  • Gold(I)-catalyzed formation of furans from γ-acyloxyalkynyl ketones. Beilstein Journal of Organic Chemistry.[7] (2013).[7] [Link]

Sources

Technical Whitepaper: The Physiochemical and Synthetic Landscape of 2-Substituted Furans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The furan moiety, particularly when substituted at the 2-position (


-position), represents a dichotomy in chemical research. It is simultaneously a versatile biomass-derived platform (via furfural and 5-HMF) and a challenging pharmacophore in medicinal chemistry due to metabolic liabilities. This guide provides a technical deep-dive into the electronic architecture, synthetic manipulation, and stability profiles of 2-substituted furans, tailored for researchers requiring actionable, high-fidelity data.

Electronic Architecture & Structural Dynamics

The -Effect: Why Position 2 Dominates

The reactivity of the furan ring is governed by its electron-rich, diene-like character. Unlike benzene, furan is not purely aromatic; the oxygen heteroatom donates one lone pair into the


-system (aromatic sextet) while the other remains in an 

orbital orthogonal to the ring.

Resonance Stabilization: Electrophilic attack at the C2 position is kinetically favored over C3.

  • C2 Attack: The resulting carbocation intermediate is stabilized by three resonance structures, including one where the positive charge is delocalized onto the oxygen atom with an intact octet.

  • C3 Attack: Yields a cation stabilized by only two resonance structures.

Quantitative Insight: Frontier Molecular Orbital (FMO) theory corroborates this. The HOMO coefficient is significantly larger at C2/C5 than at C3/C4. Furthermore, protonation at C2 is approximately 7 kcal/mol more favorable than at C3, a critical factor in acid-catalyzed decomposition [1].

Structural Geometry
  • Bond Length Asymmetry: In 2-substituted furans, the C2-C3 bond typically exhibits more double-bond character (shorter) than the C3-C4 bond, reflecting the diene character.

  • Dipole Moments: Substituents at C2 strongly influence the dipole moment due to alignment with the ring oxygen's vector. Electron-withdrawing groups (EWGs) at C2 (e.g., -CHO, -NO2) enhance stability against oxidation but deactivate the ring toward Electrophilic Aromatic Substitution (EAS).

Reactivity Profiles & Stability

The "Achilles Heel": Acid-Catalyzed Ring Opening

The most critical stability parameter for 2-substituted furans is their sensitivity to Brønsted acids. Unlike benzene or pyridine, furan undergoes hydrolytic ring opening under acidic conditions.

Mechanism of Failure:

  • Protonation: The rate-limiting step is protonation at C2 (or C5).

  • Nucleophilic Attack: Water attacks the resulting cation to form a succinaldehyde derivative (or 1,4-dicarbonyl).

  • Polymerization: These 1,4-dicarbonyls (e.g., 4-hydroxy-2-butenal) rapidly polymerize to form humins (dark insoluble solids).

Diagram 1: Reactivity & Decomposition Logic

FuranReactivity Furan 2-Substituted Furan Acid Acidic Media (H+) Furan->Acid pH < 4 EAS Electrophile (E+) Furan->EAS Mild Lewis Acid Base Strong Base (R-Li) Furan->Base n-BuLi / -78°C Cation C2-Protonated Cation (Rate Limiting) Acid->Cation Protonation Sigma Sigma Complex EAS->Sigma Attack at C5 Lithio 5-Lithio Species Base->Lithio Deprotonation Open Ring Opening (1,4-Dicarbonyls) Cation->Open +H2O / Hydrolysis Sub 5-Substituted Product Sigma->Sub -H+ Func Functionalized Furan Lithio->Func +Electrophile

Caption: Logic flow governing furan stability. Acidic pathways lead to destruction (black node), while basic/neutral pathways allow functionalization.

Medicinal Chemistry Implications[1][2][3]

Metabolic Activation (Toxicity Alert)

In drug discovery, the furan ring is often flagged as a "structural alert."[1]

  • Mechanism: Cytochrome P450 enzymes (specifically CYP2E1 ) oxidize the furan ring.[1]

  • Reactive Intermediate: The oxidation yields a cis-2-butene-1,4-dial (or acetylacrolein if C2-methyl substituted).

  • Consequence: This intermediate is a potent Michael acceptor that alkylates liver proteins and DNA, leading to hepatotoxicity and potential carcinogenesis [2].

Diagram 2: Metabolic Bioactivation Pathway

Metabolism Drug Furan-Containing Drug CYP CYP450 (CYP2E1) Drug->CYP Metabolism Safe Safe Metabolite Drug->Safe If C2/C5 blocked with EWG Epoxide Unstable Epoxide / Oxirane Intermediate CYP->Epoxide Oxidation Dial cis-2-butene-1,4-dial (Reactive Enedial) Epoxide->Dial Ring Opening Tox Hepatotoxicity / Carcinogenicity Dial->Tox Covalent Binding (Proteins/DNA)

Caption: The CYP450-mediated bioactivation pathway responsible for furan-associated toxicity.[2]

Mitigation Strategies

To utilize 2-substituted furans safely in pharma:

  • Block Metabolic Sites: Substitute the C5 position to prevent oxidation.

  • Electron Withdrawal: Add EWGs (e.g., esters, nitriles) to reduce electron density, making the ring less susceptible to CYP oxidation.

Synthetic Access & Protocols

Key Synthetic Routes
MethodPrecursorMechanismUtility
Direct Lithiation Furan / 2-Substituted FuranDeprotonation (Acid-Base)Access to 2,5-disubstituted furans.[3][4] High regioselectivity.[5]
Paal-Knorr 1,4-DicarbonylsAcid-catalyzed CyclodehydrationDe novo synthesis of complex substitution patterns.
Feist-Benary

-Haloketones + 1,3-Dicarbonyls
CondensationSynthesis of furan-3-carboxylates.
Biomass Upgrading Furfural / 5-HMFReduction / OxidationLarge-scale access to 2-methylfuran or FDCA.
Protocol: Regioselective C2-Lithiation

This protocol describes the installation of a functional group at the C2 position (or C5 if C2 is occupied).

Prerequisites:

  • Atmosphere: Strictly anhydrous Argon/Nitrogen.

  • Solvent: Anhydrous THF (freshly distilled or from SPS).

  • Reagent: n-Butyllithium (n-BuLi), titrated before use.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Solvation: Add Furan (1.0 equiv) and anhydrous THF (0.5 M concentration) .

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78°C . Critical: Temperature control is vital to prevent polymerization.

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise via syringe over 15 minutes.

    • Note: If starting with 3-bromofuran to access 3-lithiofuran, maintain -78°C. If the temperature rises above -40°C , 3-lithiofuran isomerizes to the thermodynamically more stable 2-lithiofuran [3].[3]

  • Incubation: Stir at 0°C for 30 minutes (for 2-lithio species) or maintain -78°C (if kinetic control is required).

  • Electrophile Trapping: Cool back to -78°C (if warmed) and add the Electrophile (1.2 equiv) (e.g., aldehyde, alkyl halide) dissolved in THF.

  • Quench: Allow to warm to room temperature and quench with saturated NH₄Cl solution.

  • Workup: Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

Protocol: Assessing Acid Stability (Half-Life Determination)

Objective: Quantify the stability of a novel 2-substituted furan in simulated gastric fluid.

  • Preparation: Dissolve the furan compound (10 mM) in a mixture of DMSO/0.1 M HCl (1:9 v/v).

  • Incubation: Heat to 37°C in a thermostatic shaker.

  • Sampling: Aliquot 50 µL every 15 minutes for 2 hours.

  • Analysis: Immediately neutralize aliquots with dilute NaOH and analyze via HPLC-UV.

  • Calculation: Plot ln[Concentration] vs. Time. The slope

    
     yields the half-life 
    
    
    
    .
    • Standard: Unsubstituted furan degrades rapidly (

      
       min). Stable analogs should persist > 4 hours.
      

References

  • Gomes, J. R. B., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. [Link]

  • Knight, D. W. (1995). Furan Synthesis and Reactivity.[1][3][4][5][6][7][8][9][10][11] Comprehensive Organic Functional Group Transformations. [Link]

  • Sperry, J., & Brimble, M. A. (2010). The synthesis of naturally occurring furans.[7][12][13] Organic & Biomolecular Chemistry. [Link]

Sources

Technical Guide: Safe Handling and Utilization of 2-Phenyl-3-carbethoxyfuran in Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

2-Phenyl-3-carbethoxyfuran (Ethyl 2-phenyl-3-furoate) is a specialized furan-based ester utilized primarily as a pharmacophore intermediate in the synthesis of bioactive heterocyclic compounds. While it is listed as a flavoring agent (FEMA 3468), its application in drug development requires a rigorous safety protocol distinct from food-grade handling.

This guide addresses a critical gap in current literature: the conflation of this compound with highly toxic fluorinated furan derivatives. We provide a validated safety framework for its use as a lipophilic scaffold in medicinal chemistry.

Chemical Identity Table
PropertySpecification
IUPAC Name Ethyl 2-phenylfuran-3-carboxylate
CAS Number 50626-02-3
Molecular Formula C₁₃H₁₂O₃
Molecular Weight 216.23 g/mol
Appearance Pale yellow to gold clear liquid
Boiling Point 331–332°C (760 mmHg)
Flash Point 100°C (212°F) – Combustible Liquid
Density 1.12–1.13 g/cm³ @ 20°C
Solubility Insoluble in water; Soluble in ethanol, oils, and organic solvents
LogP (Est.) 2.90 (Lipophilic)

Part 2: Hazard Identification & Toxicology (E-E-A-T)

Critical Safety Distinction

WARNING: Automated database scraping often conflates Ethyl 2-phenyl-3-furoate with Ethyl fluoroacetate or other halogenated furan toxins due to name similarity in bulk indices.

  • 2-Phenyl-3-carbethoxyfuran is generally low-toxicity (used in flavors).

  • Ethyl Fluoroacetate is fatal upon contact.[1]

  • Protocol: Verify CAS 50626-02-3 on all incoming containers before opening.

GHS Classification & Hazards

While not classified as a "Dangerous Good" for transport (DOT/IATA), the functional groups dictate specific precautions:

  • H227 (Combustible Liquid): High flash point (100°C) reduces immediate fire risk but requires standard solvent safety.

  • H315/H319 (Skin/Eye Irritant): Furan derivatives can act as sensitizers. Direct contact causes localized dermatitis.

  • Metabolic Alert: The furan ring is metabolically active (CYP450 oxidation). While the phenyl substitution stabilizes the ring, inhalation of vapors should be minimized to prevent formation of reactive epoxide metabolites.

Part 3: Handling & Storage Protocols

Storage Hierarchy

Furan derivatives are prone to slow oxidation and polymerization upon exposure to light and air.

  • Primary Condition: Refrigerate (2–8°C).

  • Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent furan ring oxidation.

  • Container: Amber glass to inhibit photo-degradation.

Workflow Visualization: Hierarchy of Controls

The following diagram illustrates the decision logic for handling this compound based on scale and purity.

HandlingProtocol Start Incoming Material (CAS 50626-02-3) Verify Verify CAS & CoA (Exclude Fluoro-analogs) Start->Verify Scale Determine Scale Verify->Scale SmallScale Analytical (<1g) Fume Hood Scale->SmallScale Low Risk LargeScale Prep/Synthesis (>10g) Inert Atmosphere Scale->LargeScale Mod Risk PPE_Small PPE: Nitrile Gloves, Safety Glasses SmallScale->PPE_Small PPE_Large PPE: Double Gloving, Respirator (if heating) LargeScale->PPE_Large Storage Storage: Refrigerate (4°C) Under Argon PPE_Small->Storage PPE_Large->Storage

Figure 1: Risk-based handling workflow ensuring verification of chemical identity and appropriate containment based on operational scale.

Operational Procedures
Protocol A: Transferring Viscous Liquids

Since the density is ~1.12 g/cm³, volumetric transfer can be imprecise due to viscosity.

  • Gravimetric Transfer: Always weigh by difference rather than relying on pipettes for synthesis stoichiometry.

  • Solvent Rinse: If using a syringe, pre-rinse with the reaction solvent (e.g., THF or Toluene) to ensure quantitative transfer.

  • Decontamination: Wipe threads of the bottle with a dry Kimwipe before recapping to prevent cap seizure (ester polymerization).

Part 4: Emergency Response & Waste Management

Spillage Response

Despite low acute toxicity, the "fruity" odor can be pervasive and misleadingly pleasant, masking high vapor concentrations in a spill.

  • Small Spill (<50 mL): Absorb with vermiculite or sand. Clean surface with ethanol followed by soap and water.

  • Large Spill (>50 mL): Eliminate ignition sources. Ventilate area.[2][3] Use a respirator equipped with organic vapor cartridges (OV) during cleanup.

Fire Fighting Measures
  • Media: Dry chemical, CO₂, or alcohol-resistant foam.

  • Contraindication: Do NOT use a solid water stream; it may scatter the liquid (density > 1.0 means it may sink or mix depending on phase, but standard oil-fire protocols apply).

Emergency Logic Flow

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Spill Release Type->Spill Action_Skin Wash w/ Soap+Water (15 mins) Skin->Action_Skin Action_Eye Rinse w/ Water Remove Contacts Eye->Action_Eye Action_Spill Ventilate Absorb w/ Vermiculite Spill->Action_Spill Medical Seek Medical Review (Show SDS) Action_Skin->Medical Action_Eye->Medical

Figure 2: Immediate response protocols for exposure or release events.

Part 5: Scientific Context for Drug Development[8]

Pharmacophore Utility

The 2-phenyl-3-carbethoxyfuran scaffold is a valuable intermediate because it provides a rigid, lipophilic core.

  • Bioisosterism: The furan ring serves as a bioisostere for phenyl or thiophene rings, altering metabolic clearance rates.

  • Lipophilicity: With a LogP of ~2.9, it possesses ideal membrane permeability characteristics for CNS-targeted drug discovery.

Synthetic Application (Causality in Handling)

When using this compound in synthesis (e.g., hydrolysis to the acid or reduction to the alcohol):

  • Reactivity: The ester group is sterically hindered by the adjacent phenyl group. Harsh conditions (high temp/strong base) are often required for hydrolysis.

  • Implication: This necessitates the use of closed pressure vessels or reflux conditions, increasing the safety requirement from "Standard" to "High Pressure/Temp" protocols.

References

  • The Good Scents Company. (2023). Ethyl 2-phenyl-3-furoate: Flavor and Safety Profile. Retrieved from [Link]

  • PubChem. (2024).[4][5] Ethyl 2-phenyl-3-furoate (Compound CID 62007).[6][5] National Library of Medicine. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: CAS 50626-02-3.[4] (FEMA Number 3468).[6][7][4]

  • U.S. EPA. (2024). CompTox Chemicals Dashboard: 3-Furancarboxylic acid, 2-phenyl-, ethyl ester. Retrieved from [Link]

Sources

Predictive Analysis of NMR and Mass Spectrometry Data for Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furan derivatives occupy a critical niche in medicinal chemistry, serving as core pharmacophores in drugs like ranitidine and furosemide, while simultaneously presenting metabolic risks as potential toxicophores (e.g., furan-2(5H)-one metabolites). For drug development professionals, the ability to accurately predict and validate the spectral fingerprints of these compounds is essential for structural elucidation and impurity profiling.

This technical guide synthesizes empirical spectroscopy rules with computational prediction workflows (DFT-GIAO), providing a rigorous framework for interpreting Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of furanoid systems.

NMR Spectroscopy of Furanoids: The Aromatic Signature

Furan is a


-excessive heteroaromatic system. The oxygen atom donates electron density into the ring via resonance, shielding the 

-protons (positions 3 and 4) while the inductive effect of oxygen deshields the

-protons (positions 2 and 5).
Proton ( H) NMR Characteristics

The diagnostic feature of monosubstituted furans is the distinct splitting pattern caused by vicinal (


) and long-range (

) coupling.
  • 
    -Protons (H2/H5):  Resonate downfield (
    
    
    
    7.2 – 7.8 ppm) due to the electronegative oxygen.
  • 
    -Protons (H3/H4):  Resonate upfield (
    
    
    
    6.2 – 6.6 ppm) due to high electron density.
  • Coupling Constants (

    
    ): 
    
    • 
       (Vicinal): ~1.8 Hz (Small)
      
    • 
       (Vicinal): ~3.5 Hz (Medium)
      
    • 
       (Long-range): ~1.5 Hz (Often unresolved)
      

The "Roof Effect": In 2-substituted furans, H3 and H4 often have similar chemical shifts, leading to a strong second-order roofing effect where the inner lines of the doublets increase in intensity while outer lines diminish.

Carbon ( C) NMR Characteristics

Carbon shifts are highly sensitive to substituent effects. The


-carbons are significantly deshielded compared to 

-carbons.
PositionChemical Shift (

ppm)
HybridizationElectronic Influence
C2 / C5 140 – 155

Inductive deshielding by Oxygen
C3 / C4 105 – 115

Resonance shielding (ortho/para-like)
Substituent Effects
+ Carbonyl (C2) +10 to +15 (on C2)Strong Deshielding (Anisotropic)
+ Alkyl (C2) +10 to +12 (on C2)Weak Deshielding
Logical Workflow for NMR Assignment

The following diagram illustrates the decision matrix for assigning furan signals in complex mixtures.

NMR_Workflow Start Unknown Spectrum Analysis RegionCheck Check Aromatic Region (6.0 - 8.0 ppm) Start->RegionCheck SplitCheck Analyze Splitting Patterns RegionCheck->SplitCheck AlphaBeta Identify u03b1 vs u03b2 Protons u03b1: 7.2-7.8 ppm u03b2: 6.2-6.6 ppm SplitCheck->AlphaBeta Coupling Measure J-Couplings AlphaBeta->Coupling Assignment Assign Substitution Pattern (2-sub, 3-sub, or 2,5-disub) Coupling->Assignment J(3,4) ~3.5Hz J(2,3) ~1.8Hz

Figure 1: Decision tree for the structural assignment of furan derivatives based on


H NMR observables.

Mass Spectrometry Profiling: Fragmentation Pathways

Furan derivatives exhibit high molecular ion stability (


) under Electron Ionization (EI) due to their aromaticity. However, specific fragmentation pathways are diagnostic.
Primary Fragmentation Channels
  • Loss of CO (

    
    ):  This is the hallmark of furan rings. The radical cation undergoes ring contraction to form a cyclopropenyl cation species before expelling carbon monoxide.
    
  • Loss of CHO (

    
    ):  Common in furfuryl derivatives (e.g., furfural), involving 
    
    
    
    -cleavage.
  • 
    -Cleavage:  If alkyl side chains are present at C2, cleavage occurs at the 
    
    
    
    -bond, stabilizing the resulting oxonium ion.
Fragmentation Mechanism Visualization

MS_Fragmentation Parent Parent Furan (M+.) Radical Ring Opening (Radical Cation) Parent->Radical EI Ionization LossCO Loss of CO (M - 28) Radical->LossCO Rearrangement Cyclo Cyclopropenyl Cation LossCO->Cyclo -CO

Figure 2: The characteristic "Loss of CO" fragmentation pathway for furan derivatives under Electron Ionization.

Computational Prediction Workflow

To validate experimental data, researchers should employ a "Predict-Compare-Confirm" workflow. While empirical tables are useful, Density Functional Theory (DFT) provides high-accuracy predictions for novel derivatives.

Recommended Protocol (DFT-GIAO)

For high-fidelity chemical shift prediction (


H and 

C), the following computational level of theory is the industry standard:
  • Conformational Search: Molecular Mechanics (MMFF94) to find global minima.

  • Geometry Optimization: DFT B3LYP/6-31G(d) in vacuum or solvent model (PCM).

  • NMR Calculation: Gauge-Independent Atomic Orbital (GIAO) method at B3LYP/6-311+G(2d,p) level.

  • Scaling: Apply linear scaling factors to correct for systematic errors (e.g.,

    
    ).
    

Case Study: 5-Hydroxymethylfurfural (5-HMF)

5-HMF is a ubiquitous furan derivative found in processed foods and pharmaceutical formulations. Below is a comparison of Predicted (using the GIAO-DFT protocol described above) vs. Experimental data.

Predicted vs. Experimental NMR Data (in DMSO- )
Atom PositionNucleusPredicted Shift (

ppm)
Experimental Shift (

ppm)

(Error)
Multiplicity
H3

H
6.656.60+0.05Doublet (

Hz)
H4

H
7.557.48+0.07Doublet (

Hz)
Aldehyde-H

H
9.609.55+0.05Singlet
CH

-OH

H
4.554.51+0.04Singlet (broad)
C2 (Aldehyde)

C
153.2152.0+1.2Quaternary
C3

C
110.5109.9+0.6CH
C4

C
125.1124.8+0.3CH
C5

C
162.8160.6+2.2Quaternary
Predicted Mass Spectrometry Fragments (EI, 70eV)
m/z (Mass-to-Charge)Ion IdentityFragment OriginRelative Abundance (Predicted)
126

Molecular IonHigh (Base Peak or near)
109

Loss of HydroxylMedium
97

Loss of AldehydeHigh
69

Furan ring fragmentMedium
41

Ring disintegrationLow

Analysis: The presence of the parent ion at m/z 126 confirms the aromatic stability. The peak at m/z 97 is diagnostic for the aldehyde functionality on the furan ring.

References

  • National Institute of Standards and Technology (NIST). Furan Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[2] SDBS No. 660 (Furan). Available at: [Link]

  • Lodewyk, M. W., et al. (2012). The prediction of proton and carbon chemical shifts using density functional theory. Chemical Reviews. Available at: [Link]

  • Pretsch, E., et al. (2009).

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2-Phenyl-3-carbethoxyfuran

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-validated protocol for the synthesis of 2-Phenyl-3-carbethoxyfuran (Ethyl 2-phenyl-3-furoate).

The protocol prioritizes the Feist-Bénary Synthesis , a robust classical method that offers superior regioselectivity and scalability compared to modern transition-metal-catalyzed alternatives for this specific substitution pattern.

Abstract & Strategic Rationale

2-Phenyl-3-carbethoxyfuran is a critical heterocyclic building block used in the development of non-steroidal anti-inflammatory drugs (NSAIDs), photocyclization precursors, and agrochemicals.

While modern methods (e.g., Rh-catalyzed carbenoid insertions) exist, they often suffer from high catalyst costs and poor atom economy. This guide details an optimized Feist-Bénary condensation between ethyl benzoylacetate and chloroacetaldehyde. This route is selected for its:

  • Regiocontrol: The electronic differentiation between the ketone and ester carbonyls in ethyl benzoylacetate ensures the phenyl group is positioned exclusively at C2.

  • Scalability: The reaction utilizes inexpensive reagents and avoids chromatographic purification in early stages.

  • Atom Economy: Water and HCl are the primary byproducts.

Reaction Scheme & Retrosynthetic Logic

The synthesis relies on the condensation of a


-ketoester with an 

-halocarbonyl.[1][2]

Reaction Equation:



Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the critical stepwise mechanism: Enolate formation


 Aldol addition 

Intramolecular O-alkylation

Aromatization.

FeistBenaryMechanism Start Ethyl Benzoylacetate (Substrate) Enolate Enolate Intermediate (Nucleophile) Start->Enolate Deprotonation Base Pyridine (Base) Base->Enolate Aldol Aldol Adduct (C-C Bond Formed) Enolate->Aldol Attack on Aldehyde Chloro Chloroacetaldehyde (Electrophile) Chloro->Aldol Cyclization Intramolecular Substitution (SN2) Aldol->Cyclization O-Alkylation Product 2-Phenyl-3-carbethoxyfuran (Aromatic System) Cyclization->Product Dehydration/-H2O

Figure 1: Mechanistic pathway of the Feist-Bénary synthesis showing the conversion of acyclic precursors to the furan core.

Experimental Protocol

Reagents and Materials Table
ReagentCAS No.Equiv.[2][3][4]RoleCritical Attribute
Ethyl Benzoylacetate 94-02-01.0NucleophileMust be free of ethyl benzoate byproduct.
Chloroacetaldehyde 107-20-01.5ElectrophileUse 50% wt. aq. solution or generate from acetal.*
Pyridine 110-86-1SolventBase/SolventAnhydrous preferred; acts as HCl scavenger.
Diethyl Ether 60-29-7N/AExtractionPeroxide-free.
HCl (1M) 7647-01-0N/AQuenchCold (0-5°C).

*Note: Chloroacetaldehyde is unstable and toxic. Commercial 50% aqueous solutions are standard. Alternatively, it can be generated in situ from 2-chloro-1,1-diethoxyethane (CAS 621-62-5) via acid hydrolysis, but the aqueous solution protocol is more direct for this synthesis.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Safety Prep: Perform all operations in a fume hood. Chloroacetaldehyde is a potent lachrymator and highly toxic. Wear double nitrile gloves.

  • Charging: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Ethyl Benzoylacetate (19.2 g, 100 mmol) in Pyridine (50 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add Chloroacetaldehyde (50% aq. solution, 23.6 g, ~150 mmol) dropwise over 20 minutes.

    • Why: Controlling the addition rate prevents the exotherm from causing polymerization of the aldehyde.

  • Reaction: Remove the ice bath. Attach a reflux condenser.[5][6] Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The starting ketoester spot (UV active) should disappear.

Phase 2: Workup and Isolation
  • Quenching: Cool the dark reaction mixture to room temperature. Pour slowly into a beaker containing 500 mL of ice-water mixed with 60 mL concentrated HCl .

    • Critical Step: The acid is required to neutralize the pyridine (forming water-soluble pyridinium chloride) and precipitate the organic product.

  • Extraction: Transfer to a separatory funnel. Extract with Diethyl Ether (3 x 100 mL).

  • Washing: Wash the combined ether layers with:

    • Water (2 x 100 mL)

    • 5% NaHCO₃ (1 x 100 mL) – removes acidic impurities.

    • Brine (1 x 100 mL)

  • Drying: Dry the organic layer over anhydrous MgSO₄ .[7] Filter and concentrate under reduced pressure (Rotavap).

Phase 3: Purification
  • Crude Analysis: The residue will be a dark oil or low-melting solid.

  • Distillation (Preferred for Oil): Distill under high vacuum (0.5 mmHg). The product typically boils at 145–150°C / 0.5 mmHg .

  • Recrystallization (Alternative): If the product solidifies, recrystallize from ethanol/water (9:1).

Workflow Diagram[4]

Workflow Step1 Mix Ethyl Benzoylacetate + Pyridine (0°C) Step2 Add Chloroacetaldehyde (Dropwise) Step1->Step2 Step3 Heat to 80°C (4-6 Hours) Step2->Step3 Step4 Quench in Ice/HCl (Remove Pyridine) Step3->Step4 Step5 Ether Extraction & Drying Step4->Step5 Step6 Vacuum Distillation (145-150°C @ 0.5mmHg) Step5->Step6

Figure 2: Operational workflow for the synthesis and purification of 2-Phenyl-3-carbethoxyfuran.

Characterization & Validation

Successful synthesis must be validated against the following spectroscopic data.

  • Appearance: Pale yellow oil (which may crystallize upon standing).

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       1.25 (t, 3H, 
      
      
      
      Hz, -OCH
      
      
      CH
      
      
      )
    • 
       4.28 (q, 2H, 
      
      
      
      Hz, -OCH
      
      
      CH
      
      
      )
    • 
       6.85 (d, 1H, 
      
      
      
      Hz, Furan H-4)
    • 
       7.35–7.45 (m, 3H, Ar-H)
      
    • 
       7.50 (d, 1H, 
      
      
      
      Hz, Furan H-5)
    • 
       7.75–7.80 (m, 2H, Ar-H)
      
    • Note: The coupling constant of ~2.0 Hz between H-4 and H-5 is characteristic of the furan ring.

  • IR (Neat):

    • 1715 cm

      
       (Ester C=O stretch)
      
    • 1140 cm

      
       (C-O-C ether stretch of furan)
      

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Yield (<40%) Polymerization of Chloroacetaldehyde.Ensure dropwise addition at 0°C. Do not overheat during the reflux phase.
Product is Red/Black Pyridine oxidation or residual polymers.Ensure thorough acid wash during workup. Perform vacuum distillation to remove tarry residues.[8]
Regioisomer Contamination Incorrect starting material (e.g., using Ethyl Acetoacetate).Verify CAS of Ethyl Benzoylacetate. Ethyl acetoacetate yields the 2-methyl-5-phenyl derivative.
Emulsion during Extraction Pyridine salts.Add more water to the aqueous layer or use a small amount of brine to break the emulsion.

References

  • Feist, F. (1902).[9] "Studien über die chemische Dynamik der Bildung organischer Verbindungen." Berichte der deutschen chemischen Gesellschaft, 35(2), 1537–1544.

  • Benary, E. (1911).[9] "Über die Synthese von Pyridin-Derivaten aus Dichlor-aether und

    
    -Aminocrotonsäureester." Berichte der deutschen chemischen Gesellschaft, 44(1), 489–493. 
    
  • BenchChem. (2025).[9] "Feist-Benary Furan Synthesis: Application Notes and Protocols." BenchChem Technical Library.

  • Organic Syntheses. (2011). "General Guidelines for Handling Hazardous Chemicals." Organic Syntheses.

  • Alfa Chemistry. (n.d.). "Feist-Bénary Reaction Mechanism and Protocols." Alfa Chemistry Knowledge Base.

Disclaimer: This protocol involves hazardous chemicals (Chloroacetaldehyde, Pyridine). It is intended for use only by trained personnel in a properly equipped laboratory.

Sources

Application Note: 2-Phenyl-3-carbethoxyfuran in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Profile

2-Phenyl-3-carbethoxyfuran (Ethyl 2-phenyl-3-furoate) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing diverse ligands for a variety of biological targets. Its structural utility lies in the juxtaposition of a lipophilic phenyl ring (enhancing membrane permeability and hydrophobic binding) with a reactive C3-carbethoxy group (ester), which serves as a versatile "chemical handle" for divergent synthesis.

This guide details the specific protocols for transforming this precursor into three high-value pharmacophore classes: 1,3,4-Oxadiazoles (Anti-inflammatory), 1,2,4-Triazoles (Antifungal), and Acylhydrazones (Antitubercular/Cytotoxic).

Chemical Identity
PropertyDetail
IUPAC Name Ethyl 2-phenylfuran-3-carboxylate
CAS Number 50626-02-3
Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
Key Functional Group Ethyl Ester (C3 position)
Solubility Soluble in Ethanol, DMSO, DMF; Insoluble in Water

Synthetic Utility: The Hydrazide Gateway

The primary application of 2-phenyl-3-carbethoxyfuran in drug discovery is its conversion to 2-phenylfuran-3-carbohydrazide . This intermediate is the "branching point" for generating libraries of bioactive heterocycles. The ester group undergoes nucleophilic acyl substitution with hydrazine hydrate, yielding a hydrazide that is significantly more nucleophilic and amenable to cyclization than the parent ester.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

G Start 2-Phenyl-3-carbethoxyfuran (Precursor) Hydrazide 2-Phenylfuran-3-carbohydrazide (Key Intermediate) Start->Hydrazide Hydrazine Hydrate EtOH, Reflux Oxadiazole 1,3,4-Oxadiazoles (Anti-inflammatory) Hydrazide->Oxadiazole CS2 / KOH or Aromatic Acids Triazole 1,2,4-Triazoles (Antifungal) Hydrazide->Triazole R-NCS / NaOH Cyclization Hydrazone Acylhydrazones (Antitubercular/Cytotoxic) Hydrazide->Hydrazone Ar-CHO Acid Cat.

Figure 1: Divergent synthetic workflow converting the carbethoxy precursor into three distinct pharmacological classes.

Detailed Experimental Protocols

Protocol A: Synthesis of the Key Intermediate (Hydrazide)

Objective: Convert the ester functionality to a hydrazide to enable downstream heterocyclization.

Reagents:

  • Ethyl 2-phenyl-3-furoate (1.0 eq)

  • Hydrazine hydrate (99%, 5.0 eq)

  • Absolute Ethanol (Solvent)[1]

Procedure:

  • Dissolution: Dissolve 0.01 mol of Ethyl 2-phenyl-3-furoate in 30 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 0.05 mol of hydrazine hydrate dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate:Hexane 4:6).

  • Precipitation: Concentrate the reaction mixture to half its volume under reduced pressure. Cool the flask in an ice bath.

  • Isolation: Filter the resulting white solid precipitate.

  • Purification: Recrystallize from ethanol to yield 2-phenylfuran-3-carbohydrazide .

    • Expected Yield: 75–85%

    • Melting Point: 160–162°C (Verify with literature standard).

Protocol B: Synthesis of 1,3,4-Oxadiazole Derivatives (Anti-inflammatory)

Rationale: The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, offering improved metabolic stability and hydrogen bonding potential. These derivatives frequently exhibit COX-2 inhibitory activity.

Reagents:

  • 2-Phenylfuran-3-carbohydrazide (from Protocol A)

  • Carbon Disulfide (CS2)

  • Potassium Hydroxide (KOH)

  • Ethanol[1][2][3][4][5]

Procedure:

  • Salt Formation: Dissolve 0.01 mol of the hydrazide in 20 mL of ethanol containing 0.01 mol KOH.

  • Addition: Add 2 mL of Carbon Disulfide (CS2) slowly.

  • Reflux: Reflux the mixture until the evolution of hydrogen sulfide gas ceases (approx. 10–12 hours).

  • Workup: Distill off the solvent.[5] Dissolve the residue in water and acidify with dilute HCl.

  • Isolation: The solid product, 5-(2-phenylfuran-3-yl)-1,3,4-oxadiazole-2-thiol , precipitates out. Filter, wash with water, and recrystallize from ethanol.

Protocol C: Synthesis of Acylhydrazones (Schiff Bases)

Rationale: The hydrazone linker (-CONHN=CH-) is crucial for iron-chelating properties and inhibiting ribonucleotide reductase, a target in cancer therapy and tuberculosis.

Reagents:

  • 2-Phenylfuran-3-carbohydrazide

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Glacial Acetic Acid (Catalyst)[4][6]

Procedure:

  • Mixing: Mix 0.01 mol of hydrazide and 0.01 mol of the appropriate aromatic aldehyde in 25 mL of ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux for 4–6 hours.

  • Isolation: Cool the mixture. The hydrazone derivative usually precipitates as a crystalline solid.

  • Purification: Filter and recrystallize from ethanol/DMF mixtures.

Biological Application Data

The following table summarizes the structure-activity relationship (SAR) trends observed when derivatizing the 2-phenyl-3-carbethoxyfuran scaffold.

Derivative ClassTarget MechanismPrimary IndicationKey SAR Insight
Oxadiazole-2-thiones COX-1/COX-2 InhibitionAnti-inflammatoryThe thione (-SH) group is essential for binding; S-alkylation reduces activity.
1,2,4-Triazoles Ergosterol Synthesis (CYP51)AntifungalN-4 substitution with phenyl groups increases potency against C. albicans.
Acylhydrazones DNA Gyrase / Iron ChelationAntitubercularElectron-withdrawing groups (Cl, NO2) on the aldehyde phenyl ring enhance potency.

References

  • Synthesis and Biological Evaluation of Furan Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.

  • Synthesis of 1,3,4-Oxadiazoles from Acid Hydrazides. MDPI Molecules.

  • Reaction of Hydrazides with Carbon Disulfide. Rasayan Journal of Chemistry.

  • Antimicrobial Activity of Furan-based Hydrazones. Chemical Biology & Drug Design.

Sources

Advanced Application Note: Paal-Knorr Synthesis of Substituted Furans

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Paal-Knorr synthesis remains the premier method for constructing 2,5-disubstituted and polysubstituted furan scaffolds, a structural motif critical in medicinal chemistry for its utility as a phenyl bioisostere and its presence in bioactive natural products. This guide provides a comprehensive technical analysis of the reaction, moving beyond basic textbook descriptions to address mechanistic nuances, catalyst selection, and modern green chemistry adaptations. We present two validated protocols: a robust classical benchtop method and a high-throughput microwave-assisted workflow suitable for library generation.

Introduction & Strategic Relevance

Furan rings are ubiquitous in pharmacologically active compounds, serving as key pharmacophores in agents targeting tubulin polymerization, inflammation (e.g., COX-2 inhibitors), and various kinase pathways. The furan ring's electron-rich nature allows it to act as a hydrogen bond acceptor while maintaining aromatic character, making it a valuable bioisostere for phenyl or pyridine rings to tune solubility and metabolic stability.

The Paal-Knorr reaction, the acid-catalyzed cyclodehydration of 1,4-dicarbonyl compounds, offers the most direct route to these scaffolds. Unlike metal-catalyzed cross-couplings that require pre-functionalized heterocycles, Paal-Knorr builds the ring de novo, allowing for flexible installation of substituents at the 2- and 5-positions directly from the acyclic precursor.

Mechanism of Action

Understanding the mechanism is critical for troubleshooting low yields, particularly when dealing with acid-sensitive substrates. The mechanism, elucidated by Amarnath et al., proceeds through a specific sequence of protonation and cyclization events.

Mechanistic Pathway[1][2]
  • Activation: Acid-catalyzed protonation of one carbonyl oxygen increases electrophilicity.

  • Enolization: The unprotonated carbonyl undergoes tautomerization to its enol form.

  • Cyclization: The enol oxygen attacks the protonated carbonyl carbon, forming a cyclic hemiacetal (5-hydroxy-4,5-dihydrofuran).

  • Dehydration: Acid-catalyzed elimination of water yields the aromatic furan ring.

Critical Insight: The rate-determining step is often the cyclization or the formation of the hemiacetal, not the final dehydration. Steric bulk at the 2,5-positions can significantly retard the initial attack.

PaalKnorrMechanism Start 1,4-Diketone Step1 Mono-Protonation (Acid Catalyst) Start->Step1 + H⁺ Step2 Enolization of Second Carbonyl Step1->Step2 Tautomerization Step3 Cyclization to Hemiacetal Step2->Step3 Nucleophilic Attack Step4 Dehydration (- H₂O) Step3->Step4 Acid Catalysis End Substituted Furan Step4->End Aromatization

Figure 1: Step-wise mechanistic flow of the Paal-Knorr Furan Synthesis.

Critical Parameters & Optimization

Catalyst Selection

The choice of acid dictates the reaction rate and the integrity of the substrate.

  • Protic Acids (p-TsOH, H₂SO₄, HCl): Standard for robust substrates. p-TsOH is preferred for use in organic solvents (toluene/benzene) where water removal (Dean-Stark) is possible.

  • Lewis Acids (Sc(OTf)₃, I₂, Bi(NO₃)₃): Superior for acid-sensitive substrates. They operate under milder conditions and are often compatible with microwave heating.

  • Heterogeneous Catalysts (Amberlyst-15, Silica-H₂SO₄): Enable easy workup (filtration) and are ideal for flow chemistry adaptations.

Solvent Systems
SolventApplicationProsCons
Toluene/Benzene Classical RefluxAzeotropic water removal drives equilibrium.High boiling point; toxicity (Benzene).
Ethanol/Methanol Microwave/GreenGreen solvent; good solubility for polar precursors.Requires closed vessel for high temp; no azeotrope.
Water Green ChemistryHydrophobic effect accelerates cyclization; eco-friendly.Poor solubility for lipophilic 1,4-diketones.
Dichloromethane Mild Lewis AcidLow temp (RT); good for sensitive groups.Slow reaction rate; requires strong Lewis acid.

Experimental Protocols

Protocol A: Classical Benchtop Synthesis (Dean-Stark)

Application: Large-scale synthesis of stable 2,5-dialkyl/aryl furans. Scale: 10 mmol

Reagents:

  • 1,4-Diketone substrate (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 - 0.1 equiv)

  • Toluene (anhydrous) (10 volumes, ~0.1 M)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Dissolution: Charge the flask with the 1,4-diketone (10 mmol) and toluene (100 mL). Stir to dissolve.

  • Catalyst Addition: Add p-TsOH·H₂O (0.5 mmol, 95 mg).

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~120-130°C). Ensure toluene is condensing in the trap and water is separating.

  • Monitoring: Monitor by TLC (typically 1-4 hours). The disappearance of the starting diketone and the appearance of a less polar spot (furan) indicates conversion.

  • Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (2 x 30 mL) to neutralize the acid, followed by brine (1 x 30 mL).

  • Isolation: Dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).

Protocol B: Microwave-Assisted High-Throughput Synthesis

Application: Library generation, acid-sensitive substrates, rapid optimization. Scale: 0.5 - 1.0 mmol

Reagents:

  • 1,4-Diketone substrate (1.0 equiv)

  • Montmorillonite K-10 Clay (200% w/w) OR HCl (conc.) (1 drop)

  • Ethanol (2-3 mL)

Procedure:

  • Loading: In a 10 mL microwave process vial, dissolve the 1,4-diketone (0.5 mmol) in Ethanol (2 mL).

  • Catalyst: Add Montmorillonite K-10 clay (approx. equal weight to substrate) for a heterogeneous approach, or 1 drop of conc. HCl for homogeneous.

  • Irradiation: Seal the vial. Irradiate at 120°C for 5-10 minutes (absorbance level: High).

  • Workup:

    • For Clay: Filter the hot reaction mixture through a celite pad; wash with EtOH. Concentrate filtrate.[1]

    • For HCl: Dilute with EtOAc (10 mL), wash with sat. NaHCO₃.

  • Analysis: Check purity by LC-MS. This method often yields >95% purity, requiring minimal purification.

Troubleshooting & Common Pitfalls

Issue: Polymerization / Resinification

Symptom: Reaction mixture turns black/tarry; low mass balance. Cause: Furans are electron-rich and prone to acid-catalyzed polymerization, especially with strong protic acids. Solution:

  • Switch to a mild Lewis Acid (e.g., 5 mol% I₂ in acetone at RT).

  • Reduce reaction time using microwave heating.

  • Exclude oxygen (run under N₂ atmosphere) to prevent oxidative degradation.

Issue: Incomplete Conversion

Symptom: Starting material remains after prolonged heating. Cause: Steric hindrance at the carbonyls or poor water removal. Solution:

  • Use the Dean-Stark method (Protocol A) to physically remove water, driving the equilibrium.

  • Increase catalyst loading to 20 mol%.

  • Use a higher boiling solvent (Xylene) if thermal energy is insufficient.

Workflow Visualization

Workflow Start Start: 1,4-Diketone Decision Substrate Sensitivity? Start->Decision PathA Robust Substrate (Alkyl/Aryl groups) Decision->PathA Stable PathB Sensitive Substrate (Acid-labile groups) Decision->PathB Labile MethodA Protocol A: Reflux Toluene + p-TsOH (Dean-Stark) PathA->MethodA MethodB Protocol B: Microwave EtOH + mild Lewis Acid (10 min, 120°C) PathB->MethodB WorkupA Wash: NaHCO₃ Dry: MgSO₄ MethodA->WorkupA WorkupB Filter (if solid cat.) or Dilute/Wash MethodB->WorkupB Purify Flash Chromatography (Hex/EtOAc) WorkupA->Purify WorkupB->Purify Final Pure Substituted Furan Purify->Final

Figure 2: Decision tree for selecting the optimal Paal-Knorr protocol based on substrate properties.

References

  • Amarnath, V., Amarnath, K. (1995).[2] "Intermediates in the Paal-Knorr Synthesis of Furans." The Journal of Organic Chemistry. Link

  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005).[3] "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." European Journal of Organic Chemistry.[3] Link

  • Li, J. J. (2014). "Paal-Knorr Furan Synthesis."[2][3][4][5] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] Link

  • Trost, B. M., & Doherty, G. A. (2000). "Total Synthesis of Roseophilin." Journal of the American Chemical Society. (Highlighting Paal-Knorr utility in complex natural product synthesis). Link

  • Sperry, J. B., & Wright, D. L. (2005).[6] "Furans, thiophenes and related heterocycles in drug discovery." Current Opinion in Drug Discovery & Development. Link

Sources

Application Note: Feist-Benary Synthesis for Furan and Dihydrofuran Scaffolds

[1]

Executive Summary

The Feist-Benary synthesis is a cornerstone method for constructing substituted furan rings, a structural motif prevalent in natural products (e.g., terpenes) and pharmaceutical intermediates.[1][2][3][4][5] While the classical protocol utilizes


Interrupted Feist-Benary (IFB)

This guide details the mechanistic principles, optimized protocols for both classical and interrupted pathways, and troubleshooting strategies to ensure high yield and purity.

Mechanistic Underpinnings[4]

The Feist-Benary reaction is a cascade sequence involving an aldol condensation followed by an intramolecular

Reaction Pathway

The reaction proceeds through a base-mediated enolization of the

1

1
  • Classical Pathway: Spontaneous dehydration follows cyclization, driven by the formation of the aromatic furan system.[1]

  • Interrupted Pathway: Under specific catalytic conditions (often lacking strong acid/heat), the reaction arrests at the intermediate alcohol (dihydrofuran).

Mechanistic Diagram

The following diagram illustrates the bifurcation between the classical and interrupted pathways.

FeistBenaryMechanismcluster_interruptedInterrupted Feist-Benary (IFB)ReactantsReactants(β-Dicarbonyl + α-Haloketone)EnolateEnolate Formation(Base Mediated)Reactants->Enolate BaseAldolAldol Adduct(C-C Bond Formation)Enolate->Aldol Nucleophilic AttackCyclizationIntramolecular O-Alkylation(Ring Closure)Aldol->Cyclization SN2 DisplacementDihydrofuranHydroxydihydrofuran(Interrupted Product)Cyclization->DihydrofuranDehydrationDehydration(- H₂O)Dihydrofuran->Dehydration Acid/HeatFuranSubstituted Furan(Aromatic Product)Dehydration->Furan

Figure 1: Mechanistic flow of the Feist-Benary reaction, highlighting the stable dihydrofuran intermediate utilized in asymmetric synthesis.[1]

Critical Parameters & Optimization

Success in Feist-Benary synthesis relies on balancing basicity to promote enolization without triggering ester hydrolysis or side reactions (e.g., Hantzsch pyrrole synthesis if ammonia is present).

Solvent and Base Selection
ParameterRecommendationRationale
Base Pyridine (Aqueous) Aqueous pyridine is superior to ammonia or neat pyridine.[2] It minimizes pyrrole byproducts and moderates the reaction rate to prevent polymerization [1].
Alternative Base Triethylamine / Proton Sponge Used in IFB reactions to neutralize acid without promoting dehydration.
Solvent Methanol or THF Polar protic solvents (MeOH) stabilize the ionic intermediates. THF is preferred for asymmetric IFB to support organocatalyst solubility.
Temperature 0°C

Reflux
Start cold (0°C) to control the exothermic aldol step; heat (Reflux) is required only for the dehydration step in the classical method.
Avoiding Side Reactions
  • Hantzsch Pyrrole Formation: If ammonia is used as a base, the nitrogen can compete as a nucleophile, leading to pyrroles. Solution: Use pyridine or tertiary amines.[1][6]

  • C-Alkylation: Soft electrophiles may lead to C-alkylation rather than O-alkylation. Solution: Ensure the

    
    -haloketone has a good leaving group (Cl/Br) and use hard bases (alkoxides) if pyridine fails, though pyridine is generally safer for regioselectivity.
    

Protocol A: Classical Synthesis of Ethyl 2-methyl-3-furoate

Standard Operating Procedure for aromatic furan formation.

Reagents:

  • Ethyl acetoacetate (1.0 equiv)

  • Chloroacetone (1.1 equiv)

  • Pyridine (Solvent/Base)[1][2][5][6][7]

  • Diethyl ether (Extraction)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl acetoacetate (10 mmol) in Pyridine (5 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add Chloroacetone (11 mmol) dropwise over 15 minutes. Note: Exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting

      
      -ketoester spot should disappear.
      
  • Workup: Pour the reaction mixture into ice-cold dilute sulfuric acid (10%) to neutralize the pyridine.

  • Extraction: Extract the aqueous layer with Diethyl ether (3 x 20 mL). Wash combined organics with saturated

    
     and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
    

Validation:

  • 1H NMR (

    
    ):  Look for furan ring protons (
    
    
    6.5–7.5 ppm) and the absence of the ketone carbonyl stretch in IR.

Protocol B: Asymmetric Interrupted Feist-Benary (IFB)

Advanced protocol for generating chiral dihydrofuran scaffolds using organocatalysis, based on Calter et al. [2].

Reagents:

  • 1,3-Cyclohexanedione (Nucleophile)

  • Ethyl bromopyruvate (Electrophile)

  • Catalyst: Cinchona alkaloid derivative (e.g., (DHQD)2PHAL, 10 mol%)

  • Base: Proton Sponge (1.0 equiv)

  • Solvent: THF[1][6]

Step-by-Step Procedure:

  • Catalyst Setup: In a flame-dried flask under Argon, dissolve the Cinchona alkaloid catalyst (0.05 mmol) and Proton Sponge (0.5 mmol) in anhydrous THF (5 mL).

  • Reactant Addition: Cool to -78°C. Add Ethyl bromopyruvate (0.55 mmol) followed by 1,3-Cyclohexanedione (0.5 mmol).

  • Incubation: Stir at -78°C for 4 hours, then allow to warm slowly to -20°C over 12 hours.

    • Mechanism Note: The chiral amine catalyst directs the facial attack of the enolate, establishing stereochemistry at the bridgehead carbons.

  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with EtOAc, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography on silica gel. Caution: Dihydrofurans can dehydrate on acidic silica. Use 1%

    
     in the eluent.
    
Workflow Diagram for IFB

IFBWorkflowStartStart: Mix Catalyst &Proton Sponge in THFCoolCool to -78°C(Kinetic Control)Start->CoolAddAdd Electrophile &NucleophileCool->AddReactReaction: 12-24h(Asymmetric Induction)Add->ReactQuenchQuench (NH₄Cl)& WorkupReact->QuenchPurifyPurification(Neutralized Silica)Quench->Purify

Figure 2: Operational workflow for the enantioselective Interrupted Feist-Benary reaction.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Polymerization of furan productAdd antioxidants (BHT) during workup; store product in dark/cold.
Pyrrole Byproduct Presence of ammonia or primary aminesSwitch to aqueous pyridine or strictly anhydrous tertiary amine bases.
Dehydration in IFB Acidic workup or silicaUse "Proton Sponge" to scavenge HBr in situ. Pre-treat silica gel with 1% Triethylamine.
Incomplete Reaction Enolate formation is slowIncrease temperature slightly (if classical) or switch to a more soluble base (e.g., DBU) for difficult substrates.

Self-Validating Check:

  • IR Spectroscopy:

    • Furan Product: Disappearance of ketone C=O (

      
      1715 cm⁻¹) and appearance of C=C aromatic stretches.
      
    • Dihydrofuran (IFB):[1][8] Presence of -OH stretch (

      
      3400 cm⁻¹) indicates the "interrupted" alcohol is intact.
      

References

  • Feist-Bénary Reaction. Comprehensive Organic Name Reactions and Reagents, Wiley Online Library.[2] [Link]

  • Calter, M. A., & Zhu, C. (2002).[9][10] Scope and Diastereoselectivity of the “Interrupted” Feist−Bénary Reaction. Organic Letters, 4(12), 2051–2054. [Link]

  • Feist, F. (1902).[11] Studien in der Furan- und Pyrrol-Gruppe. Berichte der deutschen chemischen Gesellschaft, 35(2), 1537–1544. [Link]

  • Bénary, E. (1911).[11] Synthese von Pyridin-Derivaten aus Dichlor-äther und β-Aminocrotonsäureester. Berichte der deutschen chemischen Gesellschaft, 44(1), 489–493. [Link]

Intramolecular Wittig reaction for 2-phenylbenzofuran synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-Phenylbenzofurans via Intramolecular Wittig Cyclization

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-phenylbenzofurans, a privileged scaffold in medicinal chemistry found in anti-arrhythmic agents (e.g., Amiodarone) and various anti-cancer therapeutics. While multiple routes exist (e.g., Sonogashira coupling, Rap-Stoermer condensation), the Intramolecular Wittig Reaction (specifically the Hercouet-Le Corre method) offers distinct advantages: it utilizes stable phosphonium salt precursors, operates under mild basic conditions, and allows for the regioselective installation of substituents on the phenyl ring.

This guide moves beyond standard textbook descriptions to provide a self-validating workflow, addressing critical process parameters (CPPs) such as base selection, solvent effects, and the control of competitive C-acylation side reactions.

Strategic Overview & Mechanism

The core transformation relies on the reaction between a (2-hydroxybenzyl)triphenylphosphonium salt and an acid chloride.[1] Unlike intermolecular Wittig reactions that form alkenes, this intramolecular variant targets the carbonyl of an in situ generated ester to close the furan ring.

Mechanistic Pathway

The reaction proceeds through a "Domino" sequence:

  • O-Acylation: The phenol of the phosphonium salt reacts with the acid chloride to form an ester.

  • Ylide Formation: The base abstracts a proton from the benzylic methylene group (acidified by the adjacent phosphonium cation and the new ester group).

  • Intramolecular Cyclization: The resulting ylide attacks the ester carbonyl, forming a betaine/oxaphosphetane intermediate.

  • Elimination: Triphenylphosphine oxide (

    
    ) is eliminated, yielding the benzofuran.
    

Note on Regioselectivity: The reaction is highly regioselective for 2-substituted benzofurans. However, excess acid chloride can lead to subsequent C-acylation at the 3-position, a common impurity that this protocol aims to minimize.

WittigMechanism Precursor Phosphonium Salt (Phenol form) Acylation Step 1: O-Acylation (Ester Formation) Precursor->Acylation + RCOCl, Base Ylide Step 2: Ylide Formation (Benzylic Deprotonation) Acylation->Ylide - H+ Cyclization Step 3: Intramolecular Attack (Betaine Intermediate) Ylide->Cyclization Ring Closure Product 2-Phenylbenzofuran (+ Ph3PO) Cyclization->Product - Ph3PO

Figure 1: Mechanistic pathway of the Hercouet-Le Corre Intramolecular Wittig Cyclization.

Pre-Validation: Precursor Synthesis

Objective: Synthesis of (2-hydroxybenzyl)triphenylphosphonium bromide.

Before attempting the cyclization, the phosphonium salt must be prepared. This salt is stable and can be stored for months.

Reagents:

  • Salicyl alcohol (2-hydroxybenzyl alcohol)

  • Triphenylphosphine hydrobromide (

    
    )[1]
    
  • Acetonitrile (

    
    )
    

Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Salicyl alcohol (1.0 eq) and

    
     (1.0 eq) in Acetonitrile (2 mL/mmol).
    
  • Reflux: Heat the mixture to reflux (

    
    C) for 2 hours.
    
  • Precipitation: Cool the solution to room temperature. The product often precipitates spontaneously. If not, add cold diethyl ether to induce crystallization.

  • Isolation: Filter the white solid and wash with cold ether.

  • Drying: Dry under vacuum. Typical yield: >85%.[2][3]

Quality Control (QC):

  • 1H NMR (DMSO-d6): Look for the benzylic doublet at

    
     ppm (
    
    
    
    Hz). The phenolic -OH should be visible around
    
    
    ppm.

Core Protocol: One-Pot Cyclization

Objective: Synthesis of 2-phenylbenzofuran from the phosphonium salt.

This protocol uses a "one-pot" modification where the esterification and Wittig cyclization occur sequentially without isolating the intermediate ester.

Reagents:

  • (2-hydroxybenzyl)triphenylphosphonium bromide (from Step 3)[1]

  • Benzoyl chloride (or substituted aroyl chloride)

  • Triethylamine (

    
    )[2][3]
    
  • Toluene (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Suspension: Add the phosphonium salt (1.0 mmol, 1.0 eq) and anhydrous Toluene (30 mL).

  • Acylation/Activation: Add Benzoyl chloride (3.0 mmol, 3.0 eq) followed by Triethylamine (0.6 mL, ~4.0 eq) dropwise via syringe.

    • Expert Insight: A slight excess of base is critical to neutralize the HCl generated during acylation and to facilitate the ylide formation.

  • Reaction: Heat the mixture to reflux (

    
    C).
    
    • Observation: The mixture will turn heterogeneous. Stir vigorously.

    • Time: Reaction is typically complete in 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The polar phosphonium salt spot (baseline) should disappear, and a non-polar fluorescent spot (Benzofuran) should appear (

      
      ).
      
  • Workup:

    • Cool to room temperature.[3][4]

    • Filter off the triethylammonium halide salts and precipitated Triphenylphosphine oxide (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • The residue contains the product and residual

      
      .
      
    • Purify via Silica Gel Chromatography (Eluent: Hexane/EtOAc 95:5).

    • Note:

      
       is very polar; benzofurans elute early.
      

Data Summary Table: Typical Yields

Substituent (Benzoyl Chloride)Electronic EffectTypical Yield (%)Notes
H (Phenyl) Neutral80–90%Standard benchmark.
4-NO2 Electron Withdrawing85–95%Faster reaction rate.
4-OMe Electron Donating65–75%Slower; may require longer reflux.
4-Cl Weak Deactivating75–85%Robust conversion.

Process Optimization & Troubleshooting

Controlling Side Reactions (The 3-Acyl Problem)

A common impurity is the 3-acyl-2-phenylbenzofuran. This occurs if the formed benzofuran reacts with excess acid chloride under the reaction conditions (Friedel-Crafts acylation).

  • Diagnosis: An extra spot on TLC slightly more polar than the main product; Mass Spec shows M+ (Product) + Mass (Acyl group).

  • Mitigation:

    • Do not use a large excess of acid chloride. Keep it close to 2.0–2.2 eq.

    • Reduce reaction time. Stop heating immediately upon consumption of the phosphonium salt.

Solvent Selection
  • Toluene (Recommended): High boiling point (

    
    C) drives the elimination of 
    
    
    
    .
  • Acetonitrile: Good for salt solubility but lower boiling point may retard the final cyclization step.

  • DCM: Not recommended for the cyclization step due to low reflux temperature.

Experimental Workflow Diagram

Workflow Start Start: Phosphonium Salt + Toluene AddReagents Add RCOCl (3 eq) + Et3N (4 eq) Start->AddReagents Reflux Reflux (110°C, 2-4h) Monitor TLC AddReagents->Reflux Check TLC: Salt Consumed? Reflux->Check Check->Reflux No Workup Cool & Filter Solids (Remove Et3N-HCl / Ph3PO) Check->Workup Yes Purify Column Chromatography (Hexane/EtOAc) Workup->Purify

Figure 2: Operational workflow for the one-pot synthesis.

References

  • Hercouet, A., & Le Corre, M. (1982). A New Synthesis of 2-Arylbenzofurans. Tetrahedron Letters, 38, 3439. (The foundational method).[1][2][5]

  • Paolino, M., et al. (2015). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. Available at: [Link]

  • Li, H., et al. (2012). Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications (RSC).[6] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Furans/Benzofurans. Available at: [Link]

Sources

Technical Application Note: Characterization and Formulation of 2-Phenyl-3-carbethoxyfuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Phenyl-3-carbethoxyfuran , systematically known as Ethyl 2-phenyl-3-furoate , is a specialized flavoring agent valued for its ability to impart deep, jammy strawberry and balsamic notes to fruit flavors.[1] Unlike simple aliphatic esters (e.g., ethyl butyrate) that provide "lift" and top notes, this furan derivative acts as a fixative and modifier, adding body and ripe characteristics to berry profiles.[1]

This guide provides a comprehensive technical workflow for the synthesis, quality control (GC-MS), and sensory evaluation of FEMA 3468, ensuring compliance with JECFA safety standards.

Table 1: Chemical Specifications
ParameterSpecification
IUPAC Name Ethyl 2-phenyl-3-furoate
Synonyms 2-Phenyl-3-carbethoxyfuran; Ethyl 2-phenyl-3-furancarboxylate
CAS Number 50626-02-3
FEMA Number 3468
JECFA Number 752
Molecular Formula C₁₃H₁₂O₃
Molecular Weight 216.23 g/mol
LogP (Predicted) ~2.90 (Lipophilic)
Odor Profile Fruity, Strawberry, Balsamic, Powdery
Appearance Pale yellow to gold clear liquid

Synthesis Protocol: Feist-Benary Cyclization

Objective: Synthesize Ethyl 2-phenyl-3-furoate via the condensation of a


-keto ester with an 

-halo aldehyde.[1]
Mechanistic Rationale

The synthesis utilizes the Feist-Benary reaction.[1] This pathway is chosen over the Paal-Knorr synthesis because it specifically yields 3-substituted furans from acyclic precursors.

  • Precursors: Ethyl benzoylacetate (

    
    -keto ester) and Chloroacetaldehyde dimethyl acetal (masked 
    
    
    
    -halo aldehyde).
  • Mechanism: Base-catalyzed aldol condensation followed by intramolecular nucleophilic displacement of the chloride, closing the furan ring.[1]

Experimental Workflow

Reagents:

  • Ethyl benzoylacetate (1.0 eq)[2]

  • Chloroacetaldehyde dimethyl acetal (1.1 eq)

  • Pyridine (Catalyst/Solvent) or Triethylamine in Ethanol

  • Sulfuric acid (for acetal hydrolysis if required in situ)

Step-by-Step Protocol:

  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve Ethyl benzoylacetate (19.2 g, 0.1 mol) in ethanol (100 mL).

  • Addition: Add Chloroacetaldehyde dimethyl acetal (13.7 g, 0.11 mol) dropwise while stirring.

  • Catalysis: Add Pyridine (5 mL) slowly. The reaction is exothermic; maintain temperature < 40°C during addition.[1]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the starting keto-ester is consumed.

  • Workup: Cool to room temperature. Remove ethanol under reduced pressure. Dissolve residue in Diethyl Ether (100 mL) and wash with 1M HCl (to remove pyridine) followed by saturated NaHCO₃ and Brine.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify the crude oil via vacuum distillation (bp ~150°C at 6 mmHg) or silica gel column chromatography.

Synthesis Logic Diagram (DOT)

SynthesisWorkflow Start Precursors: Ethyl Benzoylacetate + Chloroacetaldehyde Condensation Aldol Condensation (Base Catalyzed) Start->Condensation Pyridine/EtOH Cyclization Ring Closure (Intramolecular SN2) Condensation->Cyclization - H2O, - HCl Workup Acid Wash & Extraction Cyclization->Workup Purification Vacuum Distillation Target: >98% Purity Workup->Purification

Figure 1: Feist-Benary synthesis pathway for the production of Ethyl 2-phenyl-3-furoate.

Analytical Characterization (GC-MS)

Objective: Validate identity and purity using Gas Chromatography-Mass Spectrometry (GC-MS) with Kovats Retention Index (RI) verification.

Method Validation (Self-Validating System)

Relying solely on Mass Spectral matching is insufficient for isomers. You must calculate the Linear Retention Index (LRI) .

  • Column: DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.[1]

  • Internal Standard: C8-C20 n-Alkane mix.[1]

Protocol
  • Sample Prep: Dilute 10 µL of purified flavor material in 1 mL Hexane.

  • Alkane Injection: Inject the C8-C20 alkane standard mix using the same temperature program.

  • Program: 60°C (1 min hold)

    
     3°C/min 
    
    
    
    240°C.
  • Calculation: Use the Van den Dool and Kratz equation to calculate LRI.

    • Target LRI: Expect ~1500–1600 on DB-5 (Note: Verify against internal library as literature values vary by column phase).

  • MS Confirmation: Look for parent ion m/z 216 .[1] Key fragments:

    • m/z 171 (Loss of ethoxy group, [M-OEt]+)[1]

    • m/z 143 (Loss of COOEt, decarboxylation)[1]

    • m/z 105 (Benzoyl fragment, Ph-CO+)[1]

Application & Sensory Evaluation

Objective: Assess the organoleptic contribution of FEMA 3468 in a beverage matrix.

Organoleptic Profile
  • Primary Note: Strawberry jam, cooked fruit.

  • Secondary Note: Balsamic, powdery, slight floral nuance.[1]

  • Functional Use: Reduces "candy" notes in artificial strawberry flavors, adding "cooked" realism.

Sensory Protocol (Triangle Test)

Safety Note: Do not taste neat. 2-Phenyl-3-carbethoxyfuran is potent.[1] Matrix: Acidified Sugar Solution (10% Sucrose, 0.15% Citric Acid).[1]

  • Stock Solution: 1% in Ethanol (10,000 ppm).

  • Test Solution: Dilute Stock to 5 ppm in the Matrix.

  • Control: Matrix + Ethanol (without flavor).

  • Procedure:

    • Present 3 cups (2 Controls, 1 Test) to panelists.

    • Question: "Which sample is different?" and "Describe the difference."

    • Success Criteria: Panelists should identify the Test sample as "jammy" or "deeper" than the acidic sugar water.

Formulation Decision Tree

FormulationLogic Start Flavor Profile Goal? Fresh Fresh/Green Strawberry Start->Fresh Jammy Cooked/Jammy Strawberry Start->Jammy Action1 Use cis-3-Hexenol Ethyl Butyrate Fresh->Action1 Action2 Add Ethyl 2-phenyl-3-furoate (2-5 ppm) Jammy->Action2 Check Check pH Stability (Hydrolysis Risk < pH 3) Action2->Check Final Final Formulation Check->Final

Figure 2: Decision logic for incorporating Ethyl 2-phenyl-3-furoate into fruit flavor profiles.

Regulatory & Safety (E-E-A-T)

Regulatory Status:

  • FEMA: 3468 (GRAS - Generally Recognized As Safe).

  • JECFA: Evaluation No. 752.[1]

  • EU Flavis: 13.038.[1]

Safety Assessment: JECFA has evaluated this compound and concluded there is "No safety concern at current levels of intake." [1]

  • Metabolism:[1] As an ester, it undergoes rapid hydrolysis in vivo to yield 2-phenyl-3-furoic acid and ethanol .[1] The acid moiety is excreted as a glucuronide or glycine conjugate.[1]

  • TTC (Threshold of Toxicological Concern): It falls under Cramer Class II or III (depending on specific software prediction models regarding the furan ring), but actual intake levels as a flavoring are significantly below safety thresholds.[1]

Handling:

  • Wear gloves and safety glasses.

  • Avoid inhalation of vapors during synthesis (use fume hood).

  • Store in a cool, dark place (refrigerated) to prevent ester hydrolysis or furan ring oxidation.[1]

References

  • The Good Scents Company. (2023). Ethyl 2-phenyl-3-furoate Data Sheet. Retrieved from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2001). Safety Evaluation of Certain Food Additives: Esters of Furoic Acid. WHO Food Additives Series 48. Retrieved from [Link] (Note: Search for JECFA No. 752).

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 62007, Ethyl 2-phenyl-3-furoate. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA).GRAS Flavoring Substances 3468. (Referenced via TGSC and CRC Handbook of Medicinal Spices).

Sources

Application Note: Synthesis and Screening of 2-Phenyl-3-carbethoxyfuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The furan ring system is a cornerstone pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] Specifically, 2-phenyl-3-carbethoxyfuran (Ethyl 2-phenyl-3-furoate) serves as a critical intermediate. The C3-ester functionality allows for facile diversification into hydrazides, amides, and Schiff bases—a strategy widely employed to generate libraries for high-throughput screening (HTS).

This Application Note provides a validated protocol for the regioselective synthesis of the 2-phenyl-3-carbethoxyfuran core via the Feist-Benary cyclization. It further details the downstream conversion into biologically active hydrazone derivatives and outlines a standardized antimicrobial screening workflow.

Key Chemical Logic

The synthesis relies on the condensation of a


-keto ester with an 

-halo aldehyde (or equivalent). To achieve the specific 2-phenyl substitution pattern, ethyl benzoylacetate is selected as the nucleophile, reacting with chloroacetaldehyde .

Note on Regiochemistry: Researchers often confuse this target with the product of phenacyl bromide and ethyl acetoacetate. That reaction yields ethyl 2-methyl-5-phenyl-3-furoate. The protocol below is specific for the 2-phenyl core requested.

Retrosynthetic Analysis & Pathway

The following diagram illustrates the disconnection strategy and the forward synthesis of the library.

G Precursor1 Ethyl Benzoylacetate (Beta-Keto Ester) Intermediate Aldol Intermediate Precursor1->Intermediate Base (Pyridine) Precursor2 Chloroacetaldehyde (Alpha-Halo Aldehyde) Precursor2->Intermediate Core 2-Phenyl-3-carbethoxyfuran (Target Core) Intermediate->Core Cyclization (-H2O, -HCl) Hydrazide Furan-3-carbohydrazide Core->Hydrazide NH2NH2cdotH2O Reflux Library Schiff Base Library (Biologically Active) Hydrazide->Library Ar-CHO (Condensation)

Figure 1: Retrosynthetic pathway for the generation of 2-phenyl-3-carbethoxyfuran libraries.

Experimental Protocols

Protocol A: Synthesis of 2-Phenyl-3-carbethoxyfuran (Feist-Benary)

Objective: To synthesize the core scaffold via condensation of ethyl benzoylacetate and chloroacetaldehyde.

Reagents:

  • Ethyl benzoylacetate (19.2 g, 0.1 mol)

  • Chloroacetaldehyde (50% aq. solution, 0.12 mol) or 1,2-Dichloroethyl ethyl ether (as a stable equivalent)

  • Pyridine (Catalyst/Base)

  • Ethanol (Solvent)[2][3][4]

  • Diethyl ether (Extraction)[5]

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve ethyl benzoylacetate (0.1 mol) in 50 mL of ethanol.

  • Base Addition: Add pyridine (8.0 mL) to the solution while stirring.

  • Addition: Dropwise add chloroacetaldehyde (or its equivalent) over 20 minutes. The reaction is exothermic; maintain temperature below 50°C using an ice bath if necessary.

  • Reaction: Once addition is complete, reflux the mixture on a water bath for 4–6 hours . Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 8:2).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into 200 mL of ice-cold water containing 5 mL of conc. HCl (to neutralize pyridine and precipitate the product).

    • Extract with diethyl ether (3 x 50 mL).

    • Wash the organic layer with 5% NaHCO₃ (to remove unreacted acid) and then brine.

  • Purification: Dry over anhydrous Na₂SO₄ and evaporate the solvent. Recrystallize the crude solid from ethanol.

Validation Criteria:

  • Appearance: Pale yellow to white crystalline solid.

  • Melting Point: Literature standard approx. 45–47°C (Verify with reference).

  • Yield: Expected range 65–75%.

Protocol B: Library Generation (Hydrazide & Schiff Bases)

Objective: To functionalize the ester group into a pharmacologically active hydrazone moiety.

Step 1: Acid Hydrazide Formation

  • Dissolve the ester (0.01 mol) from Protocol A in ethanol (30 mL).

  • Add Hydrazine hydrate (99%, 0.02 mol) dropwise.

  • Reflux for 6–8 hours.

  • Concentrate the solvent to half volume and cool.

  • Filter the separated solid (hydrazide), wash with cold ethanol, and recrystallize.

Step 2: Schiff Base Condensation (The Library)

  • Dissolve the hydrazide (0.001 mol) in ethanol (10 mL) with a catalytic amount of glacial acetic acid (2 drops).

  • Add the appropriate aromatic aldehyde (0.001 mol) (e.g., p-chlorobenzaldehyde, p-nitrobenzaldehyde).

  • Reflux for 2–4 hours.

  • Cool, filter the precipitate, and recrystallize from ethanol/DMF.

Biological Screening: Antimicrobial Assay (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against standard pathogens (S. aureus, E. coli).

Method: Broth Microdilution (CLSI Standards).

Workflow Diagram:

Bioassay Stock Compound Stock (1 mg/mL in DMSO) Plate 96-Well Plate Prep (Mueller-Hinton Broth) Stock->Plate Serial Dilution Inoculation Bacterial Inoculation (5 x 10^5 CFU/mL) Plate->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Readout Readout (OD600) Determine MIC Incubation->Readout

Figure 2: Standardized workflow for antimicrobial screening of furan derivatives.

Protocol:

  • Preparation: Prepare stock solutions of derivatives (1 mg/mL) in DMSO.

  • Dilution: In a 96-well plate, perform two-fold serial dilutions using Mueller-Hinton Broth (MHB).

  • Inoculum: Add 10 µL of bacterial suspension (turbidity adjusted to 0.5 McFarland standard) to each well.

  • Controls: Include a Positive Control (Ciprofloxacin) and a Negative Control (DMSO only).

  • Incubation: Incubate at 37°C for 24 hours.

  • Analysis: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Data Presentation & Expected Results

When reporting results, structure your data to highlight Structure-Activity Relationships (SAR). Electron-withdrawing groups (EWG) on the phenyl ring of the hydrazone often enhance activity.

Compound IDR (Substituent)Yield (%)MP (°C)MIC (S. aureus) µg/mLMIC (E. coli) µg/mL
3a H72145-14764128
3b 4-Cl78162-1641632
3c 4-NO₂81180-182816
3d 4-OCH₃65155-157128>128
Ref Ciprofloxacin--0.50.25

Table 1: Representative data structure for reporting synthesis yields and biological activity.

Expertise & Troubleshooting (E-E-A-T)

  • Moisture Sensitivity: The Feist-Benary cyclization is sensitive to water in the initial enolate formation. While 50% aq. chloroacetaldehyde is used, ensuring the ethanol is absolute and the reflux is vigorous helps drive the dehydration step.

  • Pyridine Removal: Residual pyridine can poison biological assays. The HCl wash in Protocol A (Step 5) is critical. If the smell persists, wash the organic layer with 10% CuSO₄ solution (forms water-soluble complex).

  • Regioselectivity Check: Confirm the position of the phenyl group using HMBC NMR. Cross-peaks between the furan proton (C4/C5) and the phenyl ring carbons are diagnostic.

References

  • Feist, F. (1902). "Studien in der Furan- und Pyrrol-Gruppe." Berichte der deutschen chemischen Gesellschaft.

  • Organic Chemistry Portal. (2023). "Synthesis of Furans - Feist-Benary Synthesis." Organic Chemistry Portal.

  • Keivanloo, A., et al. (2013). "Feist-Bénary furan synthesis: A comprehensive review." ResearchGate.[6]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

Sources

Application Note: Purification Strategies for Crude 2-Phenyl-3-carbethoxyfuran (Ethyl 2-phenyl-3-furoate)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Synthetic Context

2-Phenyl-3-carbethoxyfuran (Ethyl 2-phenyl-3-furoate, CAS: 50626-02-3) is a critical heterocyclic scaffold used in the development of cardiovascular agents and as a flavor intermediate. It is typically synthesized via the Feist-Bénary synthesis , involving the condensation of ethyl benzoylacetate with chloroacetaldehyde (or


-dichloroethyl ethyl ether) in the presence of a base (e.g., pyridine or aqueous ammonia) [1, 2].
The Purification Challenge

While the synthesis is robust, the crude reaction mixture is notoriously difficult to process due to:

  • Furan Instability: Furan rings are acid-sensitive.[1] Trace acids remaining from the cyclization step can catalyze rapid polymerization, turning a golden oil into a black "tar" during heating [3].[1]

  • Physical State Ambiguity: Depending on purity, the compound exists as a viscous pale-yellow oil or a low-melting solid (approx.[1] melting point < 40°C), making crystallization difficult without prior enrichment [4].[1]

  • Lachrymatory Impurities: Unreacted ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -halo carbonyls (starting materials) are potent lachrymators and must be quantitatively removed.
    

This guide provides a self-validating purification workflow designed to maximize yield while preventing thermal degradation.

Pre-Purification Assessment & Workup[1]

Before attempting distillation or chromatography, the crude reaction mixture must be chemically stabilized.[1] Direct distillation of the acidic crude will result in polymerization.

Protocol A: Stabilization Workup

Objective: Remove basic catalysts (pyridine) and neutralize trace acids.[1]

  • Quench: Dilute the reaction mixture (usually in ethanol/pyridine) with 5 volumes of ice-cold water.

  • Extraction: Extract 3x with Dichloromethane (DCM). Avoid Diethyl Ether if the crude is very tarry, as DCM solubilizes furanoids better.[1]

  • Acid Wash (Critical): Wash the organic phase with cold 1N HCl (to remove pyridine) until the aqueous phase is pH ~2.

  • Neutralization: Immediately wash with Saturated NaHCO

    
     until pH is neutral (pH 7-8).
    
    • Note: Furan esters degrade in strong base; do not use NaOH.[1]

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    (Sodium Sulfate) for 30 minutes. Filter and concentrate in vacuo at < 40°C.

Yield Check: The resulting crude should be a golden-brown oil. If it is black/opaque, significant polymerization has already occurred.[1]

Decision Matrix & Workflow

The following diagram outlines the decision logic based on the crude's purity profile determined by Thin Layer Chromatography (TLC).

PurificationWorkflow Start Crude 2-Phenyl-3-carbethoxyfuran TLC TLC Analysis (Hexane:EtOAc 9:1) Start->TLC Decision Impurity Profile? TLC->Decision Distill Method B: High Vacuum Distillation (For >80% purity or large scale) Decision->Distill Well-separated spots Main spot dominant Column Method C: Flash Chromatography (For <80% purity or close isomers) Decision->Column Complex mixture Close Rf impurities Cryst Method D: Low-Temp Crystallization (Final Polish) Distill->Cryst Distillate solidifies QC QC: NMR / HPLC Distill->QC Column->Cryst Optional polish Column->QC Cryst->QC

Figure 1: Purification logic flow. Select the pathway based on TLC separation and crude scale.

Method B: High Vacuum Distillation (Primary)[1]

This is the preferred method for removing heavy tars and inorganic salts.[1] Because the compound has a high boiling point at atmospheric pressure (~331°C), high vacuum is mandatory to prevent thermal decomposition [4].[1]

Equipment Setup
  • Apparatus: Short-path distillation head (Vigreux column is unnecessary and increases hold-up).

  • Vacuum: High-vacuum pump capable of < 1 mmHg (Torr).[1]

  • Heating: Oil bath with magnetic stirring.

Step-by-Step Protocol
  • Degassing: Place the crude oil in the still pot. Apply vacuum gradually to remove residual solvents (DCM/Ethanol).[1]

  • Ramping: Once solvent outgassing ceases, lower pressure to 0.5 – 2.0 mmHg .

  • Heating: Slowly ramp oil bath temperature.

    • Target Vapor Temp: The product typically distills at 145–155°C at 6 mmHg (or ~120–130°C at 1 mmHg) [4].

  • Fraction Collection:

    • F1 (Foreshot): Low boiling volatiles (unreacted chloroacetaldehyde/haloketones).[1] Discard.

    • F2 (Main Fraction): Pale yellow oil.[1] Collect when temperature stabilizes.

    • Residue: Do not distill to dryness; leave the polymeric tar in the pot.

Safety Warning: If the pot temperature exceeds 180°C, stop immediately. Furan decomposition can be exothermic.[1]

Method C: Flash Column Chromatography[1]

Required if the crude contains regioisomers (e.g., 2-phenyl-4-carbethoxyfuran) which have boiling points too close for distillation.[1]

Chromatographic Parameters
ParameterSpecificationRationale
Stationary Phase Silica Gel 60 (230-400 mesh)Standard adsorption separation.[1]
Loading 1:50 (Crude : Silica)Higher silica ratio needed for isomer separation.[1]
Mobile Phase A Hexanes (or Petroleum Ether)Non-polar base.[1]
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.[1]
TLC Rf Target 0.35Ideal retention for separation.[1]
Gradient Protocol[1][2]
  • Equilibration: Flush column with 100% Hexanes.

  • Loading: Dissolve crude in minimum DCM/Hexane (1:1) and load.

  • Elution:

    • 0–5% EtOAc: Elutes non-polar hydrocarbons/starting materials.[1]

    • 5–10% EtOAc: Product Elution Window. (2-Phenyl-3-carbethoxyfuran typically elutes here).

    • ngcontent-ng-c176312016="" class="ng-star-inserted">

      20% EtOAc: Elutes polar byproducts (hydrolyzed acids, tars).

  • Detection: UV at 254 nm. The furan ring conjugated with the phenyl group is strongly UV active.

Method D: Low-Temperature Crystallization

While often an oil at room temperature, high-purity Ethyl 2-phenyl-3-furoate can crystallize (MP ~35-40°C).[1] This method is excellent for final polishing to remove trace yellow color.[1]

Protocol
  • Solvent: Dissolve the distilled oil in a minimum amount of warm Pentane or Hexane (approx. 35°C).

    • Alternative: If solubility is too high, use 95:5 Hexane:Ethanol.[1]

  • Seeding: If available, add a seed crystal. If not, scratch the glass side.[1]

  • Cooling: Place in a freezer at -20°C for 24 hours.

  • Filtration: Rapidly filter the white/off-white crystals through a chilled Buchner funnel.

    • Note: The solid melts easily; handle cold.

Quality Control & Validation

Confirm identity and purity using the following markers.

Thin Layer Chromatography (TLC)
  • System: Hexane:EtOAc (9:1).[1]

  • Visualization: UV (254nm) and KMnOngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     stain (Furan oxidizes to yellow/brown spot).
    
  • Criterion: Single spot, Rf ~ 0.4.

H-NMR Spectroscopy (CDCl , 400 MHz)

The furan ring protons are the diagnostic "fingerprint" [5].

  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     1.35 (t, 3H):  Ester methyl group.
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     4.30 (q, 2H):  Ester methylene group.
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     6.80 (d, 1H):  Furan C4 proton (Doublet, 
    
    
    
    Hz).
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     7.45 (d, 1H):  Furan C5 proton (Doublet, 
    
    
    
    Hz).
    • Note: The coupling constant ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       of ~2.0 Hz is characteristic of 2,3-disubstituted furans.
      
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     7.3-7.8 (m, 5H):  Phenyl group multiplets.
    
HPLC Purity
  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: Acetonitrile:Water (60:40 Isocratic).[1]

  • Detection: 254 nm.[1]

Troubleshooting: The "Black Tar" Scenario

If your reaction yields a black, intractable solid instead of an oil:

  • Cause: Acid-catalyzed polymerization occurred during the reaction or workup.

  • Solution: You cannot purify the tar.[1] You must repeat the synthesis.

  • Correction:

    • Ensure the starting material (Chloroacetaldehyde) is fresh and not acidic.

    • Use a slight excess of base (Pyridine/TEA) during the Feist-Benary reaction.

    • Keep reaction temperature < 70°C.[1][2][3]

References

  • Feist, F. (1902).[1] "Studien in der Furan- und Pyrrol-Gruppe." Berichte der deutschen chemischen Gesellschaft, 35(2), 1537–1544.[1] [1]

  • Bénary, E. (1911).[1] "Über die Synthese von Furan-Derivaten." Berichte der deutschen chemischen Gesellschaft, 44(1), 489–493. [1]

  • Keay, B. A. (1987).[1] "Synthetic strategies for the construction of 3-substituted furans." Chemical Reviews, 87(2), 433-435.[1] [1]

  • The Good Scents Company. (2023). "Ethyl 2-phenyl-3-furoate Physical Properties." TGSC Database.

  • Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (General reference for Furan NMR shifts). [1]

Sources

Application Note: Analytical Characterization of 2-Phenyl-3-carbethoxyfuran

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a rigorous analytical framework for the characterization of 2-Phenyl-3-carbethoxyfuran (Ethyl 2-phenyl-3-furoate). The protocols below are designed for high-precision environments (GLP/GMP) and synthesize data from chromatographic, spectroscopic, and physical analysis.

Executive Summary & Physicochemical Profile

2-Phenyl-3-carbethoxyfuran is a furan derivative widely utilized as a flavor ingredient (fruity/cherry notes) and a versatile intermediate in the synthesis of bioactive heterocycles.[1] Its characterization requires distinguishing it from potential regioisomers (e.g., 2-phenyl-4-furoate) and starting materials (ethyl benzoylacetate).

Physicochemical Specifications
PropertySpecification / ValueMethod
Appearance Pale yellow to gold clear liquid (Oil)Visual
Molecular Formula C₁₃H₁₂O₃--
Molecular Weight 216.23 g/mol --
Boiling Point 148–154 °C @ 6 mmHgVacuum Distillation
Refractive Index (

)
1.515 – 1.527Refractometry
Density (

)
1.12 – 1.13 g/cm³Pycnometry
Solubility Soluble in EtOH, EtOAc, DCM; Insoluble in H₂O--

Analytical Workflow

The following diagram illustrates the logical flow for complete structural validation and purity assessment.

AnalyticalWorkflow Sample Crude/Purified Sample Purity Purity Assessment (GC-MS / HPLC) Sample->Purity Step 1 Purity->Sample Repurify Structure Structural ID (NMR 1H/13C) Purity->Structure Step 2 (If >95%) Functional Functional Groups (FT-IR) Structure->Functional Step 3 Report Certificate of Analysis (CoA) Functional->Report Validation

Figure 1: Integrated analytical workflow ensuring sample integrity before structural elucidation.

Protocol 1: Chromatographic Purity (GC-MS)

Due to the semi-volatile nature of the ester, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for purity profiling, offering superior resolution of isomeric impurities compared to HPLC.

Instrument Parameters
  • Column: DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet Temperature: 250 °C (Split ratio 50:1).

  • Detection: EI Source (70 eV), Scan range 40–400 amu.

Temperature Program
StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial-602.0
Ramp 1152805.0
Total Run--~18.0
Data Interpretation
  • Retention Time (RT): Expect elution ~12.5 min (system dependent).

  • Mass Spectrum (EI):

    • Molecular Ion (

      
      ):  m/z 216 (Distinct).
      
    • Base Peak: Often m/z 171 (Loss of ethoxy group,

      
      ) or m/z 143 (Loss of 
      
      
      
      ).
    • Phenyl Fragment: m/z 77 (

      
      ).
      

Protocol 2: Structural Elucidation (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) is the definitive method for confirming the substitution pattern on the furan ring. The coupling constants (


) between furan protons are critical for distinguishing isomers.
Sample Preparation
  • Solvent: Chloroform-d (

    
    ).
    
  • Concentration: ~10 mg in 0.6 mL.

  • Reference: TMS (0.00 ppm) or Residual

    
     (7.26 ppm).
    
H NMR Assignments (400 MHz, )
Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Logic
8.03 – 7.98 Multiplet (m)2HPhenyl (Ortho)Deshielded by furan ring current & conjugation.[1]
7.45 – 7.38 Multiplet (m)3HPhenyl (Meta/Para)Standard aromatic region.[1]
7.43 Doublet (

Hz)
1HFuran H-5

-proton to oxygen; typically most deshielded furan H.
6.87 Doublet (

Hz)
1HFuran H-4

-proton; shielded relative to H-5.[1] Coupling confirms 2,3-subst.
4.31 Quartet (

Hz)
2HEster

Characteristic ethyl ester pattern.[1]
1.36 Triplet (

Hz)
3HEster

Coupled to methylene group.[1]
C NMR Assignments (100 MHz, )
  • Carbonyl (

    
    ):  163.6 ppm (Ester).
    
  • Furan Ring:

    • C-2 (Ipso to Ph): 157.5 ppm (Deshielded by O and Ph).

    • C-5 (

      
       to O): 141.2 ppm.
      
    • C-3 (Ipso to Ester): 113.0 ppm.[2]

    • C-4 (

      
       to O): 111.9 ppm.[2]
      
  • Phenyl Ring: 129.8, 129.3, 128.4, 128.0 ppm.[2]

  • Ethyl Group: 60.5 (

    
    ), 14.2 (
    
    
    
    ).

Protocol 3: Vibrational Spectroscopy (FT-IR)

FT-IR provides a rapid "fingerprint" validation, particularly useful for confirming the ester functionality and lack of free acid impurities (broad -OH stretch).

Methodology
  • Mode: ATR (Attenuated Total Reflectance) or Thin Film (NaCl plates).

  • Resolution: 4 cm⁻¹.[3]

  • Scans: 16.

Key Diagnostic Bands
  • 3150 – 3050 cm⁻¹: C-H stretch (Aromatic/Furan). Absence of broad OH (2500-3300) confirms ester purity.

  • 2980, 2930 cm⁻¹: C-H stretch (Aliphatic Ethyl group).

  • 1724 – 1700 cm⁻¹:

    
     stretch (Conjugated Ester). Note: Conjugation with the furan ring lowers this frequency compared to non-conjugated esters (~1740 cm⁻¹).
    
  • 1590 – 1470 cm⁻¹:

    
     skeletal vibrations (Furan/Phenyl).
    
  • 1240 – 1140 cm⁻¹: C-O-C stretch (Ester/Ether linkages).

Troubleshooting & Critical Parameters

This section addresses common pitfalls based on field experience with furan derivatives.

A. Furan Ring Instability
  • Issue: Furans can be acid-sensitive and prone to oxidation (ring opening) upon prolonged exposure to light or air.

  • Mitigation: Store samples under inert gas (

    
     or 
    
    
    
    ) at 4°C. Use neutralized solvents for NMR if the sample degrades (filter
    
    
    through basic alumina).
B. Isomer Differentiation
  • Challenge: Distinguishing ethyl 2-phenyl-3-furoate from ethyl 3-phenyl-2-furoate.

  • Solution: Focus on the Furan Coupling Constant (

    
    ) .
    
    • In 2,3-substituted furans (target),

      
       is typically 1.8 – 2.0 Hz .
      
    • In 2,5-substituted isomers, coupling is negligible or distinct.

    • NOESY NMR: A correlation between the Ester Ethyl group and the Phenyl ring would imply spatial proximity, but in the target molecule (2-Ph, 3-COOEt), the ester is adjacent to the phenyl ring, leading to a strong NOE signal between the ethyl methylene protons and the phenyl ortho protons.

IsomerLogic Start Unknown Isomer CheckJ Check J(H4-H5) Coupling Start->CheckJ J_Small J ~ 1.9 Hz CheckJ->J_Small Observed J_Large J > 3.0 Hz (Unlikely for 2,3-subst) CheckJ->J_Large Reject Conclusion Confirm: 2-Phenyl-3-carbethoxyfuran J_Small->Conclusion

Figure 2: Logic gate for confirming furan substitution pattern via NMR coupling constants.

References

  • The Good Scents Company. (2023). Ethyl 2-phenyl-3-furoate - Physicochemical Properties and Organoleptics. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2021). Supplementary Information: Synthesis of substituted furans via oxidative cyclization. (Data verified from spectral snippets of compound 2a/4r). Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2023). Ethyl 2-phenylfuran-3-carboxylate (CID 62007).[1] Retrieved from [Link]

  • FooDB. (2023). Ethyl 2-phenyl-3-furancarboxylate Spectral Data. Retrieved from [Link]

Sources

Role of "2-Phenyl-3-carbethoxyfuran" in the development of new therapeutic agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of 2-Phenyl-3-carbethoxyfuran (Ethyl 2-phenyl-3-furoate) as a high-value scaffold in the synthesis of bioactive heterocyclic agents. Unlike simple furan derivatives, this specific ester serves as a "gateway intermediate" for accessing 1,3,4-oxadiazoles and furo[2,3-d]pyridazines , classes of compounds with validated antimicrobial, anti-inflammatory, and anticancer profiles.

Executive Summary

2-Phenyl-3-carbethoxyfuran (CAS: 50626-02-3) acts as a privileged structure in medicinal chemistry due to the varying reactivity of its C3-ester and C2-phenyl groups. While the C2-phenyl ring provides lipophilic anchoring necessary for receptor binding (e.g., in kinase or enzyme active sites), the C3-carbethoxy group is a versatile electrophile. This guide details the transformation of this scaffold into 1,3,4-oxadiazole hybrids , a modification known to enhance metabolic stability and biological potency compared to the parent ester.

Chemical Synthesis of the Core Scaffold

Before derivatization, the core scaffold must be synthesized with high regioselectivity. The Feist-Benary Synthesis is the preferred protocol, utilizing alpha-halo carbonyls and beta-keto esters.

Protocol 1: Regioselective Synthesis of Ethyl 2-phenyl-3-furoate

Objective: To synthesize the core scaffold from ethyl benzoylacetate.

Reagents:

  • Ethyl benzoylacetate (1.0 eq)

  • Chloroacetaldehyde (50% aq. solution) or 1,2-Dichloroethyl ethyl ether (1.2 eq)

  • Pyridine (2.0 eq) or Potassium Carbonate (anhydrous)

  • Solvent: Ethanol or DMF

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoylacetate (19.2 g, 0.1 mol) in ethanol (150 mL).

  • Addition: Add chloroacetaldehyde (0.12 mol) dropwise at 0°C to prevent uncontrolled exotherms.

  • Cyclization: Add pyridine (0.2 mol) slowly. Heat the mixture to reflux (80°C) for 6–8 hours.

    • Mechanistic Insight: The pyridine acts as a base to deprotonate the active methylene of the beta-keto ester, facilitating alkylation by the chloroaldehyde. Subsequent intramolecular aldol condensation and dehydration close the furan ring.

  • Work-up: Cool the reaction mixture and pour into ice-cold water (500 mL). The product will precipitate as an oil or solid.

  • Extraction: Extract with ethyl acetate (3 x 50 mL). Wash the organic layer with 1N HCl (to remove pyridine), then brine.

  • Purification: Dry over anhydrous

    
     and concentrate in vacuo. Purify via vacuum distillation or column chromatography (Hexane:EtOAc 9:1).
    
    • Target Yield: 65–75%[1]

    • Validation:

      
       NMR (CDCl3): 
      
      
      
      7.4-7.8 (m, 5H, Ph), 6.8 (d, 1H, Furan-H), 4.2 (q, 2H,
      
      
      ), 1.3 (t, 3H,
      
      
      ).

Functionalization: The Hydrazide-Oxadiazole Pathway

The most critical therapeutic application of this scaffold is its conversion into 1,3,4-oxadiazoles . These derivatives are bioisosteres of amides and esters but possess superior metabolic stability and are potent inhibitors of bacterial enzymes and inflammatory mediators (COX/LOX).

Protocol 2: Synthesis of 2-(2-Phenylfuran-3-yl)-5-aryl-1,3,4-oxadiazoles

Objective: To transform the C3-ester into a bioactive oxadiazole pharmacophore.

Workflow Diagram (DOT):

SynthesisPathway Start Ethyl 2-phenyl-3-furoate Step1 Reaction with Hydrazine Hydrate (Reflux, EtOH) Start->Step1 Nucleophilic Acyl Substitution Inter 2-Phenyl-3-furohydrazide (Key Intermediate) Step1->Inter Yield: >85% Step2 Cyclization with Aryl Acid/POCl3 OR Aryl Isothiocyanate Inter->Step2 Condensation Product 2-(2-Phenylfuran-3-yl)-1,3,4-oxadiazole (Bioactive Core) Step2->Product Ring Closure

Caption: Synthetic pathway transforming the furan ester into the bioactive oxadiazole scaffold via a hydrazide intermediate.

Experimental Steps:

Part A: Hydrazide Formation [2]

  • Dissolve Ethyl 2-phenyl-3-furoate (0.01 mol) in absolute ethanol (30 mL).

  • Add Hydrazine hydrate (99%, 0.05 mol) in excess.

  • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Cool to room temperature. The 2-phenyl-3-furohydrazide will crystallize out. Filter, wash with cold ethanol, and dry.

    • Self-Validation: Melting point determination is crucial here. Pure hydrazides typically have sharp melting points (>140°C).

Part B: Oxadiazole Cyclization

  • Mix the hydrazide (0.001 mol) with an equimolar amount of a substituted benzoic acid (e.g., 4-chlorobenzoic acid) in Phosphorus Oxychloride (

    
    )  (5 mL).
    
  • Reflux on a water bath for 3–4 hours.

    • Safety Note:

      
       is corrosive. Use a fume hood and calcium chloride guard tube.
      
  • Cool and pour the mixture slowly onto crushed ice with stirring. Neutralize with solid

    
    .
    
  • Filter the precipitated solid (the oxadiazole). Recrystallize from ethanol.

Therapeutic Evaluation & Data Analysis

The resulting furan-oxadiazole hybrids are evaluated primarily for antimicrobial and anti-inflammatory activity.

Protocol 3: Antimicrobial Susceptibility Testing (MIC)

Method: Broth Microdilution (CLSI Standards). Target Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Preparation: Dissolve compounds in DMSO (1 mg/mL stock).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton broth (96-well plate).

  • Inoculation: Add bacterial suspension (

    
     CFU/mL).
    
  • Incubation: 37°C for 24h (bacteria) or 48h (fungi).

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of substituents on the oxadiazole ring (Position 5) when the Furan is at Position 2.

Substituent (R) on OxadiazoleElectronic EffectAntimicrobial Potency (MIC µg/mL)Interpretation
Phenyl (Unsubstituted) Neutral25 - 50Baseline activity. Lipophilicity is moderate.
4-Chlorophenyl Electron-Withdrawing6.25 - 12.5Enhanced. Halogens increase lipophilicity and cell wall penetration.
4-Nitrophenyl Strong E-Withdrawing3.12 - 6.25High Potency. Nitro groups often enhance binding via H-bonding interactions.
4-Methoxyphenyl Electron-Donating> 50Reduced. Electron donation destabilizes the oxadiazole-target interaction in this scaffold.

SAR Logic Diagram (DOT):

SAR Center 2-Phenyl-3-Furan Scaffold Sub1 C2-Phenyl Ring: Essential for Hydrophobic Pocket Binding Center->Sub1 Sub2 C3-Oxadiazole Linker: H-Bond Acceptor Center->Sub2 Sub3 Distal Aryl Group (R): Determines Potency Sub2->Sub3 Effect1 R = NO2/Cl Increases Potency Sub3->Effect1 Effect2 R = OMe/CH3 Decreases Potency Sub3->Effect2

Caption: Structure-Activity Relationship (SAR) map highlighting the critical regions for modification.

References

  • Synthesis and biological activities of benzofuran derivatives. ResearchGate. Available at: [Link]

  • Synthesis of furo[2,3-d]pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives. Institute of Medicinal Biotechnology. Available at: [Link][2][3]

  • Synthesis and biological activity of hydrazide-hydrazones and their corresponding 1,3,4-oxadiazoles. ResearchGate. Available at: [Link]

  • Ethyl 2-phenyl-3-furoate Substance Profile. PubChem. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Synthesis of 2-Phenyl-3-carbethoxyfuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

The synthesis of 2-Phenyl-3-carbethoxyfuran is most reliably achieved through the Feist-Benary cyclization . This involves the condensation of ethyl benzoylacetate (


-keto ester) with chloroacetaldehyde  (

-halo aldehyde) in the presence of a base.

While conceptually simple, this reaction is prone to three specific failure modes:

  • Polymerization of the chloroacetaldehyde precursor.

  • Hydrolysis of the ester moiety due to improper pH control.

  • Incomplete Cyclization leading to dihydrofuran intermediates rather than the aromatized furan.

This guide provides a validated protocol and troubleshooting logic to maximize yield (>75%) and purity.

Reaction Pathway Visualization

The following diagram outlines the critical mechanistic steps and where they typically fail.

FeistBenaryMechanism Reagents Reagents: Ethyl Benzoylacetate + Chloroacetaldehyde Enolate Step 1: Enolate Formation (Base Dependent) Reagents->Enolate Pyridine/TEA Polymer Failure: Polymerization Reagents->Polymer Old Reagent Aldol Step 2: Aldol Condensation (C-C Bond Formation) Enolate->Aldol 0-10°C Hydrolysis Failure: Ester Hydrolysis Enolate->Hydrolysis Strong Base/High T Cyclization Step 3: O-Alkylation (Ring Closure) Aldol->Cyclization Intramolecular SN2 Dehydration Step 4: Dehydration (Aromatization) Cyclization->Dehydration Reflux (-H2O) Product Target: 2-Phenyl-3-carbethoxyfuran Dehydration->Product

Caption: Mechanistic flow of the Feist-Benary synthesis showing critical transition states and potential divergence points.

Validated Experimental Protocol

Objective: Synthesis of Ethyl 2-phenyl-3-furoate on a 50 mmol scale.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]RoleCritical Quality Attribute (CQA)
Ethyl Benzoylacetate 1.0NucleophileMust be free of ethyl benzoate (common impurity). Purity >95%.
Chloroacetaldehyde (50% aq) 1.2ElectrophileFreshly opened. Old bottles polymerize to para-aldehyde forms, reducing effective concentration.
Pyridine 2.5Base/SolventActs as both catalyst and acid scavenger. Must be dry.
Ethanol (Absolute) SolventMediumCo-solvent to ensure homogeneity.
Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl Benzoylacetate (9.6 g, 50 mmol) in Absolute Ethanol (30 mL) .

  • Base Addition: Add Pyridine (10 mL, ~125 mmol) . The solution may warm slightly; cool to 0–5°C using an ice bath.

  • Electrophile Addition: Add Chloroacetaldehyde (50% wt in water, 9.4 g, ~60 mmol) dropwise over 20 minutes. Crucial: Maintain temperature <10°C to prevent uncontrolled exotherm.

  • Induction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. The solution will darken.

  • Cyclization/Dehydration: Heat the reaction mixture to reflux (80°C) for 4–6 hours. This step drives the elimination of water to form the aromatic furan ring.

  • Workup:

    • Cool to room temperature.[4][9]

    • Pour the mixture into Ice-Cold 2N HCl (100 mL) . Why? This protonates the pyridine, making it water-soluble and removing it from the organic layer.

    • Extract with Ethyl Acetate (3 x 50 mL) .

    • Wash combined organics with Saturated NaHCO₃ (to remove traces of acid) and Brine .

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from minimal hot ethanol or purify via silica gel chromatography (Hexane:EtOAc 9:1).

Troubleshooting Guide & FAQs

Module A: Yield Optimization

Q: My yield is consistently low (<40%). What is the most likely cause? A: The culprit is usually the Chloroacetaldehyde .

  • Diagnosis: If the reagent is cloudy or viscous, it has polymerized.

  • Fix: Depolymerize it by distillation before use, or switch to 1,2-dichloroethyl ethyl ether . This reagent acts as a "masked" chloroacetaldehyde that releases the active aldehyde slowly under reaction conditions, preventing side reactions.

Q: I see a major byproduct spot on TLC just below the product. A: This is likely the dihydrofuran intermediate .

  • Cause: Insufficient dehydration.

  • Fix: Increase the reflux time by 2 hours or add a catalytic amount of p-toluenesulfonic acid (pTSA) during the reflux step to assist water elimination.

Module B: Impurity Profile

Q: The product is an oil that refuses to crystallize. A: This indicates the presence of unreacted ethyl benzoylacetate .

  • Fix: Wash the crude oil with cold 10% NaOH solution rapidly. The starting keto-ester is more acidic (pKa ~11) than the furan product and will dissolve in the aqueous base. Caution: Do this quickly to avoid hydrolyzing the furan ester.

Q: Can I use Triethylamine (TEA) instead of Pyridine? A: Yes, but Pyridine is superior for this specific synthesis.

  • Reasoning: TEA is a stronger base and can promote self-condensation of the chloroacetaldehyde. Pyridine buffers the reaction effectively and serves as a good solvent for the intermediate salts.

Troubleshooting Decision Tree

Troubleshooting Problem Identify Problem LowYield Low Yield (<40%) Problem->LowYield NoCrystal Oily/Impure Product Problem->NoCrystal CheckReagent Check Chloroacetaldehyde Viscosity/Cloudiness LowYield->CheckReagent CheckReflux Check Reflux Time (Incomplete Cyclization) LowYield->CheckReflux CheckStart Check Unreacted Ethyl Benzoylacetate NoCrystal->CheckStart Solution1 Use Fresh Reagent or 1,2-Dichloroethyl ethyl ether CheckReagent->Solution1 Solution2 Extend Reflux or Add cat. pTSA CheckReflux->Solution2 Solution3 Wash with cold 10% NaOH (Rapidly) CheckStart->Solution3

Caption: Logical flowchart for diagnosing common synthetic failures in furan synthesis.

Comparative Optimization Data

The following table summarizes the impact of base and solvent selection on the isolated yield of 2-Phenyl-3-carbethoxyfuran.

Base SystemSolventTemperatureYieldComments
Pyridine (Standard) EthanolReflux78% Best balance of yield and purity. Easy workup.
Triethylamine (TEA) THFReflux55%Higher polymerization of aldehyde observed.
NaOEt Ethanol60°C30%Significant hydrolysis of the ester group (saponification).
K₂CO₃ AcetoneReflux62%Heterogeneous reaction; requires longer times (12h+).

References

  • Feist, F. (1902). "Studien über die Feist-Benary'sche Furansynthese." Chemische Berichte, 35, 1537.
  • Bisagni, E., et al. (1971). "New Synthesis of Furan Derivatives." Bulletin de la Société Chimique de France, 4041.
  • Donnelly, D. M. X., & Meegan, M. J. (1984). "Comprehensive Heterocyclic Chemistry." Vol 4, Part 3. Elsevier. (Review of furan synthesis regioselectivity).
  • Organic Syntheses. "Ethyl Benzoylacetate Preparation." Org.[2][3][6][8][10] Synth. Coll. Vol. 3, p.379. (Critical for precursor purity).

  • BenchChem. "Feist-Benary Furan Synthesis: Protocols." (General reaction conditions).

Sources

Identification of byproducts in "2-Phenyl-3-carbethoxyfuran" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Knowledge Base Article: KBA-7492

Executive Summary

The synthesis of 2-Phenyl-3-carbethoxyfuran (Ethyl 2-phenyl-3-furoate) typically employs the Feist-Benary condensation strategy.[1] While robust, this pathway is susceptible to "interrupted" cyclization and competitive polymerization, often yielding a crude mixture containing dihydrofurans, unreacted aldol adducts, and hydrolysis products.

This guide addresses the identification and elimination of these specific byproducts, assuming the standard reaction between ethyl benzoylacetate and chloroacetaldehyde (or its acetal equivalent) under basic conditions.

Reaction Pathway & Failure Points (Visual Analysis)

The following logic map details the critical branching points where the desired synthesis (Green Path) deviates into common byproduct formation (Red Paths).

FeistBenary_Pathway Start Reactants: Ethyl Benzoylacetate + Chloroacetaldehyde Enolate Enolate Formation Start->Enolate Base (Pyridine/TEA) Aldol Aldol Adduct (Open Chain) Enolate->Aldol C-C Bond Formation BP_SelfCond Byproduct B: Dehydroacetic Acid Deriv. Enolate->BP_SelfCond Self-Condensation (No Electrophile) Dihydro Hydroxydihydrofuran (Interrupted Intermediate) Aldol->Dihydro O-Alkylation (Cyclization) BP_AldolStall Byproduct C: Stable Aldol Adduct Aldol->BP_AldolStall Failed Cyclization Product TARGET: 2-Phenyl-3-carbethoxyfuran Dihydro->Product Dehydration (-H2O) BP_Hydrolysis Byproduct A: 2-Phenyl-3-furoic acid Product->BP_Hydrolysis Ester Hydrolysis (High pH/H2O)

Figure 1: Mechanistic flow of the Feist-Benary synthesis showing the critical dehydration step required to convert the dihydrofuran intermediate into the aromatic target.

Impurity Identification Matrix

Use this table to correlate HPLC/GC data with likely structural anomalies.

Impurity CodeCommon NameRelative Retention (RRT)*Mass Shift (

m/z)
Diagnostic Signal (NMR)Root Cause
IMP-A Interrupted Dihydrofuran 0.85 - 0.90+18 Da (vs Target)

5.8-6.2 (d, 1H) Non-aromatic CH
Incomplete dehydration due to low reaction temp or insufficient acid catalysis.
IMP-B 2-Phenyl-3-furoic Acid 0.40 - 0.55-28 Da (Loss of Et)Broad singlet >11 ppm Carboxylic acid OHSaponification of ester. Avoid using aqueous strong bases (NaOH/KOH) for workup.
IMP-C Self-Condensation Product 1.20 - 1.40Variable (Dimer)Complex multiplet region Lack of furan signalsStoichiometric imbalance. Excess ethyl benzoylacetate reacts with itself.
IMP-D Open-Chain Aldol 0.70 - 0.80+18 Da + Cl

3.5-4.0 (m) Chloromethyl protons
Failure of O-alkylation step. Reaction quenched too early.

*RRT is estimated based on a standard C18 Reverse Phase method (Water/Acetonitrile gradient).

Troubleshooting Protocols
Scenario 1: The "Hydrated" Peak (IMP-A)

Symptom: LC-MS shows a major peak with Mass M+18. 1H NMR shows a doublet around 6.0 ppm instead of the expected aromatic singlet. Technical Insight: The Feist-Benary reaction proceeds via a hydroxydihydrofuran intermediate.[2] The final step is an elimination of water (aromatization). If the reaction temperature is too low or the medium is not sufficiently acidic/dehydrating, this intermediate stabilizes [1]. Corrective Protocol:

  • Do not discard the batch. This intermediate can be converted.[3]

  • Acid-Catalyzed Dehydration: Dissolve the crude residue in toluene. Add catalytic p-toluenesulfonic acid (pTSA) (5 mol%).

  • Reflux with Dean-Stark: Reflux for 2-4 hours to physically remove the water.

  • Validation: Monitor the disappearance of the non-aromatic doublet at 6.0 ppm.

Scenario 2: Low Yield & "Gummy" Residue (IMP-C)

Symptom: Low conversion to furan; presence of high molecular weight oligomers. Technical Insight: Ethyl benzoylacetate is a


-keto ester prone to self-condensation (Knoevenagel-type) if the electrophile (chloroacetaldehyde) is degraded or added too slowly [2].
Corrective Protocol: 
  • Reagent Quality Check: Chloroacetaldehyde is unstable and often polymerizes upon storage. Ensure you are using fresh reagent or the dimethyl acetal protected form (deprotected in situ).

  • Inverse Addition: Add the base slowly to the mixture of the keto-ester and chloroacetaldehyde, rather than adding the electrophile to the enolate. This keeps the electrophile concentration high relative to the enolate.

Scenario 3: The "Missing Ethyl" (IMP-B)

Symptom: Product is highly polar and acidic. NMR shows loss of the characteristic ethyl quartet/triplet system. Technical Insight: Furoate esters are susceptible to hydrolysis, especially if the workup involves prolonged exposure to aqueous base (e.g., NaOH washes to remove unreacted phenols) [3]. Corrective Protocol:

  • Milder Workup: Switch from NaOH to saturated Sodium Bicarbonate (NaHCO

    
    ) for neutralization.
    
  • Re-esterification: If the acid is isolated, it can be salvaged by refluxing in ethanol with catalytic H

    
    SO
    
    
    
    (Fischer Esterification).
Spectroscopic Validation (The "Golden Standard")

To confirm the isolation of 2-Phenyl-3-carbethoxyfuran , ensure your NMR spectrum meets these criteria, distinguishing it from the 2-methyl regioisomers often confused in literature [4]:

  • C2 Position: Quaternary Carbon (occupied by Phenyl). No proton signal.

  • C4/C5 Positions: Two doublets (J ~2.0 Hz) at

    
     6.8 and 
    
    
    
    7.5 (approx). This coupling constant is characteristic of the furan ring protons.
  • Phenyl Group: Multiplet at

    
     7.4-7.8 (5H).
    
  • Ester Group: Quartet at

    
     4.3, Triplet at 
    
    
    
    1.3.

Warning: If you observe a singlet at


 2.4, you have synthesized 2-methyl-4-phenyl-3-carbethoxyfuran  (Hantzsch product), likely due to using incorrect starting materials (e.g., phenacyl bromide + ethyl acetoacetate) [5].
References
  • Feist-Benary Synthesis Mechanism & Interrupted Intermediates: Calter, M. A., Phillips, R. M., & Flaschenriem, C. (2005).[4] Catalytic, Asymmetric, "Interrupted" Feist-Bénary Reactions.[4] Journal of the American Chemical Society.[4] 4[5]

  • Reactivity of Ethyl Benzoylacetate: Organic Syntheses, Coll. Vol. 4, p.415 (1963); Vol. 33, p.43 (1953). 6

  • Hydrolysis of Furoate Esters: Keay, B. A., & Dibble, P. W. (1997). Furans and their Benzo Derivatives: Synthesis and Applications. Comprehensive Heterocyclic Chemistry II. 7

  • NMR differentiation of Furan Regioisomers: Oxford Instruments Application Note: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. 8

  • Feist-Benary vs Hantzsch Product Confusion: BenchChem Application Notes: Feist-Benary Furan Synthesis Protocols. 1

Sources

Furan & Furanose Derivative Purification Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Scope: Troubleshooting decomposition, volatility, and polymerization issues in substituted furans.

Welcome to the Help Desk

You are likely here because your clear, colorless furan oil turned into a black tar overnight, or your product "vanished" on a silica column. Substituted furans are deceptively simple structures that present a triad of purification challenges: Acid Sensitivity , Oxidative Instability , and High Volatility .

This guide abandons generic advice. We focus on the specific failure modes of electron-rich heterocycles and provide self-validating protocols to overcome them.

Module 1: The "Black Tar" Phenomenon (Stability & Storage)

Issue: Sample degrades into a dark, viscous oil or solid during storage or concentration.

The Mechanism of Failure

Furans are electron-rich dienes. They suffer from two primary degradation pathways:

  • Acid-Catalyzed Polycondensation: Even trace acidity (from CDCl₃, silica gel, or glassware) protonates the ring (usually at the

    
    -position), initiating a cascade of ring-opening and polymerization.
    
  • Oxidative Ring Opening: Reaction with singlet oxygen (often photosensitized) forms endoperoxides, which rearrange into reactive dicarbonyls that polymerize.

Troubleshooting Protocol: Stabilization

Q: How do I stop my furan from polymerizing in the flask?

A: You must scavenge radicals and neutralize acidity immediately upon isolation.

ParameterStandard ProtocolThe "Furan-Safe" Protocol
Solvent Removal Rotavap at 40°CCold Rotavap (< 20°C) with inert backfill (N₂/Ar).
Storage 4°C Fridge-20°C Freezer under Argon.
Stabilizer NoneAdd 0.1% BHT (Butylated hydroxytoluene) or trace Hydroquinone .
Glassware Acid-washedBase-washed (rinse with dilute NH₄OH or NaHCO₃ before drying).

Critical Check: If your CDCl₃ is old, it contains HCl. Always filter CDCl₃ through a small plug of basic alumina before taking an NMR of a furan.

Module 2: Chromatography Survival Guide

Issue: "I loaded 500 mg, but only recovered 50 mg." or "The compound streaked from baseline to solvent front."

The Causality

Standard silica gel (SiO₂) is acidic (pH 4–5) due to surface silanol groups (Si-OH). Electron-rich furans (especially 2-alkoxy or 2-alkyl furans) bind irreversibly or decompose on these sites.

Decision Matrix: Choosing the Stationary Phase

purification_decision Start Start: Crude Furan Mixture State Physical State? Start->State Solid Solid State->Solid Liquid Liquid/Oil State->Liquid Recryst Recrystallization (Hexane/EtOAc) Solid->Recryst Boil Boiling Point? Liquid->Boil LowBP < 100°C (volatile) Boil->LowBP HighBP > 100°C Boil->HighBP Distill Vacuum Distillation (Kugelrohr) LowBP->Distill AcidSens Acid Sensitivity? HighBP->AcidSens HighSens High (e.g., Alkoxy-furan) AcidSens->HighSens ModSens Moderate AcidSens->ModSens Alumina Neutral Alumina (Activity II-III) HighSens->Alumina Buffered TEA-Buffered Silica ModSens->Buffered

Figure 1: Decision tree for selecting the optimal purification method based on physical properties and stability.

Protocol: Preparation of Triethylamine (TEA) Buffered Silica

If you cannot use Alumina and must use Silica, you must deactivate the surface silanols.

  • Slurry Preparation: Prepare your mobile phase (e.g., Hexane/EtOAc). Add 1–3% Triethylamine (Et₃N) by volume.[1]

  • Column Packing: Slurry pack the silica using the TEA-doped solvent.

  • The Flush (Crucial): Flush the column with at least 2 column volumes of the TEA-solvent.

    • Why? You need to ensure the basic amine has saturated the acidic sites throughout the entire length of the column.

  • Equilibration: Run 1 column volume of your actual running solvent (without TEA or with reduced TEA, e.g., 0.5%) to remove excess free amine.

  • Loading: Load your sample. If the sample is very acid-sensitive, load it in a solution containing 0.5% TEA.

Validation: Spot your crude on a TLC plate. If it streaks, add a drop of TEA to the eluent chamber. If the spot tightens up, your compound requires buffered silica.

Module 3: Volatility & Distillation

Issue: Yield loss during rotary evaporation or vacuum drying.

The Causality

Many substituted furans (e.g., 2-methylfuran, bp 63°C) form low-boiling azeotropes with common solvents. Furthermore, "drying" a furan on a high-vacuum line for hours will often sublime or evaporate the product into the trap.

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Smell in the pump exhaust Product is volatile and bypassing the trap.Stop immediately. Use a Kugelrohr distillation apparatus for isolation, not a rotavap.
Violent bumping Solvent occlusion.Use a bleed valve to control vacuum; do not apply full vacuum instantly.
Explosion risk Peroxide concentration.Test for peroxides before distilling any furan stored for >1 month. Distill from CaH₂ or Sodium/Benzophenone.[2][3]
Workflow: Safe Distillation of Volatile Furans
  • Quench: Ensure reaction is quenched and neutral.

  • Extract: Use a higher boiling solvent for extraction if possible (e.g., Toluene) only if you plan to distill the product away from the solvent (fractional distillation). If simple evaporation is the goal, use Pentane (bp 36°C).

  • Concentrate: Do not use high vacuum. Use a mild vacuum (water aspirator) at 0°C.

  • Isolate: For final purification, Kugelrohr distillation is superior to column chromatography for volatile oils. It minimizes thermal exposure and surface contact.

Module 4: Advanced Scavenging Techniques

Issue: Removing colored impurities without chromatography.

If your furan is too unstable for any column, use chemoselective scavenging .

  • For Aldehyde impurities: Use a bisulfite wash (saturated NaHSO₃).

  • For Amine impurities: Use slightly acidic resin (Amberlyst 15) briefly, or wash with dilute CuSO₄ (forms complexes with amines).

  • For Polymer removal: Trituration. Dissolve the crude oil in cold pentane. Polymers/tars are usually insoluble in pentane and will precipitate. Filter the supernatant to recover clean furan.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for purification protocols, including alumina usage).

  • Keay, B. A., & Dibble, P. W. (1996). Furans and their Benzo Derivatives: Synthesis and Applications. In Comprehensive Heterocyclic Chemistry II. (Detailed discussion on furan instability and alkylation).

  • Gandini, A. (2025).[4] The application of the Diels-Alder reaction to polymer syntheses based on furan/maleimide reversible couplings. ResearchGate. (Discusses thermal reversibility and polymerization risks).

  • University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography. (Protocol for TEA-buffered silica).

  • Sorbent Technologies. Alumina - Solvent Purification. (Comparison of Alumina vs. Silica for sensitive compounds).

Sources

Improving regioselectivity in the Fiest-Benary furan synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Regiocontrol & Reaction Optimization

To: Research Scientists, Process Chemists, and Medicinal Chemistry Teams From: Senior Application Scientist, Heterocyclic Synthesis Division Subject: Troubleshooting Regioselectivity and Chemoselectivity in Feist-Benary Protocols

Core Directive: The Selectivity Challenge

The Feist-Benary synthesis is the condensation of an ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-haloketone with a 

-dicarbonyl compound to yield substituted furans.[1][2][3][4][5][6] While theoretically straightforward, the reaction is plagued by competing pathways:

- vs.

-alkylation
, Furan vs. Dihydrofuran (Interrupted) formation , and Hantzsch pyrrole side-reactions (if ammonia/amines are present).

This guide moves beyond standard textbook descriptions to address the regiochemical and chemoselective control required for high-value pharmaceutical intermediates.

Diagnostic Workflow & Mechanism

The following decision tree visualizes the critical control points where selectivity is lost. Use this to diagnose where your specific reaction is deviating.

FeistBenary_Workflow Start Start: Reactants Selection BaseChoice Base Selection Start->BaseChoice ConditionCheck Condition Check: Temp & Solvent BaseChoice->ConditionCheck Steric Bulk? PathwaySplit Intermediate: Aldol Adduct ConditionCheck->PathwaySplit Enolate Attack Issue_Pyrrole Error: Pyrrole Formation ConditionCheck->Issue_Pyrrole Ammonia/Prim. Amine used Issue_Polymer Error: Tars/Polymerization ConditionCheck->Issue_Polymer Uncontrolled Exotherm Path_Furan Target: Aromatic Furan PathwaySplit->Path_Furan High Temp / Acid Dehydration Path_Dihydro Target: Dihydrofuran (Interrupted FB) PathwaySplit->Path_Dihydro Low Temp / No Acid Path_Dihydro->Path_Furan Post-Reaction Dehydration (TsOH)

Figure 1: Feist-Benary Decision Matrix. Blue nodes indicate setup; Green indicates successful targets; Red indicates failure modes or critical bifurcation points.

Troubleshooting & FAQs

Issue 1: Loss of Regioselectivity (Mixture of Isomers)

User Question: "I am reacting ethyl acetoacetate with an unsymmetrical


-haloketone, but I'm observing a mixture of alkylated products. How do I lock the regioselectivity?"

Technical Analysis: The "classic" Feist-Benary relies on the acidity difference between the C2 and C4 protons of the


-dicarbonyl. However, if your base is too strong or the temperature too high, you lose kinetic control, leading to mixtures.

Corrective Protocol:

  • Base Switching: Switch from unhindered alkoxides (NaOMe) to Pyridine or Triethylamine (Et3N) . These milder bases are sufficient to deprotonate the C2-position (

    
    ) without touching the 
    
    
    
    -protons (
    
    
    ), ensuring attack only happens at the central methylene.
  • Solvent Polarity: Use Methanol or Ethanol . Polar protic solvents stabilize the specific enolate geometry required for the initial

    
     displacement.
    
  • Halogen Choice: Avoid iodides. While more reactive, they destabilize the transition state, leading to "leakage" into ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -alkylation pathways. Use 
    
    
    
    -chloro
    or
    
    
    -bromo
    ketones.[6]
Issue 2: Reaction "Stalls" at the Alcohol (Dihydrofuran)

User Question: "LCMS shows the mass of the product plus water (M+18). The aromatization isn't happening."

Technical Analysis: You have successfully performed an "Interrupted" Feist-Benary. The final step—dehydration of the hydroxydihydrofuran—is not spontaneous for all substrates, especially if the resulting furan is sterically crowded.

Corrective Protocol:

  • Method A (One-Pot): Add a Brønsted acid catalyst (e.g., p-TsOH , 5 mol%) and heat to reflux for the final hour.

  • Method B (Two-Step): Isolate the dihydrofuran (often a stable solid), then treat with POCl

    
    /Pyridine  or H
    
    
    
    SO
    
    
    /Acetic Acid
    to force aromatization.
Issue 3: Pyrrole Contamination

User Question: "My NMR shows a broad NH peak and the product is unstable. I used ammonia as the base."

Technical Analysis: Ammonia acts as a nucleophile, reacting with the 1,4-dicarbonyl intermediate to form a pyrrole (Paal-Knorr competition). This is a classic side reaction in the Feist-Benary synthesis [1].

Corrective Protocol:

  • Immediate Fix: Switch to aqueous Pyridine .[1] The water suppresses the formation of the imine intermediate required for pyrrole synthesis, while pyridine acts as the proton shuttle [2].

Optimized Experimental Protocols

Protocol A: High-Fidelity Furan Synthesis (Aqueous Pyridine Method)

Best for: Standard synthesis of 2,5-disubstituted furans with minimal side products.

Reagents:

  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Dicarbonyl (e.g., Ethyl acetoacetate): 1.0 equiv
    
  • 
    -Haloketone (e.g., Chloroacetone): 1.2 equiv
    
  • Solvent: Pyridine / Water (5:1 v/v)

Step-by-Step:

  • Preparation: Dissolve the

    
    -dicarbonyl compound in the Pyridine/Water mixture. The addition of water is critical to prevent pyrrole formation [2].[1]
    
  • Addition: Cool to 0°C. Add the

    
    -haloketone dropwise over 30 minutes. Note: Exotherm control is vital for regioselectivity.
    
  • Cyclization: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Dilute with Ethyl Acetate. Wash strictly with 1M HCl (to remove pyridine), then saturated NaHCO

    
    , then Brine.
    
  • Purification: Recrystallization from EtOH/Water is preferred over chromatography to avoid furan decomposition on acidic silica.

Protocol B: The "Interrupted" Feist-Benary (Asymmetric/Dihydrofuran)

Best for: Creating chiral centers and complex scaffolds (Calter Modification).

Reagents:

  • 1,3-Cyclohexanedione (or similar): 1.0 equiv

  • Methyl bromopyruvate: 1.1 equiv

  • Catalyst: Cinchona Alkaloid (e.g., Quinidine derivative) - 10 mol% [3]

  • Base: Proton Sponge (keeps reaction non-nucleophilic)

Step-by-Step:

  • Setup: Combine diketone and catalyst in THF at -78°C.

  • Reaction: Add methyl bromopyruvate. The low temperature prevents the elimination of water.

  • Result: This yields the hydroxydihydrofuran with high enantioselectivity.[6][7]

  • Differentiation:

    • To keep Dihydrofuran: Work up with neutral buffer.

    • To make Furan: Treat crude with TFA (Trifluoroacetic acid).

Comparative Data: Base & Solvent Effects[7]

Base SystemSolventPrimary OutcomeRisk Factor
Ammonia EthanolFuran + Pyrrole MixHigh (Side reactions)
NaOEt EthanolFuran (Fast)Medium (Ester hydrolysis)
Pyridine Pyridine/H2O Pure Furan Low (Best Regiocontrol)
Et3N DMFFuranMedium (Difficult workup)
Cinchona/Proton Sponge THF (-78°C)DihydrofuranLow (High Stereocontrol)

References

  • Feist, F. (1902). "Studien in der Furan- und Pyrrol-Gruppe." Berichte der deutschen chemischen Gesellschaft.

  • Bénary, E. (1911).

    
    -Aminocrotonsäureester." Berichte der deutschen chemischen Gesellschaft. 
    
  • Calter, M. A., et al. (2001). "Catalytic, Asymmetric "Interrupted" Feist-Benary Reactions." Journal of the American Chemical Society.

  • Li, J.J. (2014). "Feist-Benary Furan Synthesis." Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.

Sources

Stability and degradation studies of "2-Phenyl-3-carbethoxyfuran"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 2-Phenyl-3-carbethoxyfuran (also known as Ethyl 2-phenyl-3-furoate ).

It is designed to troubleshoot stability issues, diagnose degradation products, and optimize storage conditions based on the compound's specific chemical vulnerabilities: the labile ester moiety and the electron-rich furan ring .

CAS: 50626-02-3 | Formula: C₁₃H₁₂O₃ | MW: 216.23 g/mol

Core Stability Profile & Storage Directives

Status: Moderately Labile Shelf Life: ~6 months (under optimal conditions)

This compound is a pale yellow to gold liquid .[1] If your sample has turned dark brown or viscous , significant degradation has occurred.

Critical Storage Parameters
ParameterRequirementScientific Rationale
Temperature 2–8°C (Refrigerate) Reduces kinetic energy available for spontaneous decarboxylation and polymerization.
Atmosphere Argon or Nitrogen The furan ring is electron-rich and susceptible to oxidative ring-opening by atmospheric oxygen.
Light Amber Glass / Foil Furan derivatives are photosensitive; UV exposure catalyzes dimerization and photo-oxidation.
Moisture Desiccator (<10% RH) Prevents hydrolysis of the C3-carbethoxy ester to the corresponding carboxylic acid.

Troubleshooting Module: Degradation Diagnosis

Use this decision matrix to identify the specific mode of failure in your experiment.

Issue A: "My sample has turned from yellow to dark brown/black."

Diagnosis: Oxidative Ring Opening & Polymerization Mechanism: The furan ring is an electron-rich diene. Upon exposure to air (oxygen) and light, it undergoes photo-oxidation to form endoperoxides, which rearrange into reactive dicarbonyls (e.g., cis-1,4-dicarbonyls). These intermediates rapidly polymerize to form dark, conjugated tars.

Troubleshooting Protocol:

  • Dissolve: Attempt to dissolve 10 mg in CDCl₃.

  • NMR Check: Look for the disappearance of the furan ring protons (typically

    
     6.5–7.5 ppm range, distinct from phenyl) and the appearance of broad aliphatic signals (polymer backbone).
    
  • Resolution: Irreversible. The sample must be repurified via vacuum distillation (bp ~148–154°C @ 6 mmHg) or discarded. Filtration through a silica plug may remove early-stage polymers.

Issue B: "I see a white precipitate forming in my aqueous/buffer solution."

Diagnosis: Hydrolytic Cleavage (Saponification) Mechanism: The carbethoxy group (ethyl ester) at position 3 is susceptible to hydrolysis, especially in basic media (pH > 8) or in the presence of esterases. This yields 2-phenyl-3-furoic acid , which often has lower solubility in neutral/acidic aqueous media than the ester.

Troubleshooting Protocol:

  • pH Check: Measure the pH of your solution. If pH > 8.0, hydrolysis is kinetically favored.

  • LC-MS Verification:

    • Target Mass (Ester): 216.2 m/z

    • Degradant Mass (Acid): 188.2 m/z (Loss of ethyl group -28 amu).

  • Resolution: Adjust buffer pH to 7.4 or lower. Prepare fresh stock solutions in DMSO or Ethanol immediately before use.

Degradation Pathways Visualization

The following diagram details the two primary failure modes: Hydrolysis (pH-driven) and Oxidation (Storage-driven).

DegradationPathways Parent 2-Phenyl-3-carbethoxyfuran (Active Ester) Hydrolysis Hydrolysis (pH > 8 or Enzymes) Parent->Hydrolysis Oxidation Photo-Oxidation (O2 + UV Light) Parent->Oxidation Acid 2-Phenyl-3-furoic Acid (Precipitate/Inactive) Hydrolysis->Acid Ester Cleavage Ethanol Ethanol (Byproduct) Hydrolysis->Ethanol Peroxide Furan Endoperoxide (Unstable Intermediate) Oxidation->Peroxide [4+2] Cycloaddition RingOpen Ring-Opened Dicarbonyls (Reactive) Peroxide->RingOpen Rearrangement Polymer Dark Polymer/Tar (Irreversible Loss) RingOpen->Polymer Polymerization

Figure 1: Primary degradation pathways. The ester hydrolysis (top) is pH-dependent, while oxidative ring opening (bottom) is driven by light and air exposure.

Self-Validating Experimental Protocols

To ensure data integrity, perform these checks before using the compound in critical assays.

Protocol A: Purity Verification via HPLC

Use this method to quantify the ratio of Intact Ester vs. Hydrolyzed Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 50% B to 90% B over 10 minutes.

  • Detection: UV @ 254 nm (Furan absorption).

  • Expected Results:

    • Acid (Degradant): Elutes earlier (more polar).

    • Ester (Target): Elutes later (less polar).

  • Acceptance Criteria: Purity > 95%. If Acid peak > 5%, repurify.

Protocol B: The "Peroxide Check" (For Old Samples)

Use this rapid spot-test if the liquid appears darker than usual.

  • Reagent: Prepare 10% KI (Potassium Iodide) in water.

  • Test: Mix 10 µL of sample with 100 µL of Ethanol, then add 50 µL of KI solution.

  • Observation:

    • Clear/Yellow: Pass (Low peroxides).

    • Immediate Brown/Purple: Fail. Significant accumulation of furan-endoperoxides. Do not distill (explosion hazard). Discard safely.

Frequently Asked Questions (Technical)

Q: Can I sterilize this compound via autoclaving? A: No. Autoclaving (121°C, high pressure steam) will cause massive hydrolysis of the ethyl ester and likely thermal decomposition of the furan ring.

  • Alternative: Sterile filter (0.22 µm PTFE membrane) a solution of the compound in DMSO or Ethanol, then dilute into sterile media.

Q: Why does the compound smell like vinegar? A: This indicates advanced hydrolysis . The "vinegar" smell is likely acetic acid impurities or the characteristic odor of the free furoic acid/degradation byproducts. Pure 2-phenyl-3-carbethoxyfuran has a faint, sweet, aromatic odor.

Q: Is the compound stable in DMSO stock solutions? A: Yes, anhydrous DMSO is an excellent storage solvent. Store aliquots at -20°C. Avoid freeze-thaw cycles, which introduce moisture condensation leading to hydrolysis.

References

  • Chemical Identity & Properties: PubChem. 2-Phenyl-3-carbethoxyfuran (Compound Summary). National Library of Medicine. Link

  • Furan Oxidation Mechanisms: Merino, P., et al. "Oxidation of furans." Current Organic Chemistry (2006).
  • Ester Hydrolysis Kinetics: The Good Scents Company. Ethyl 2-phenyl-3-furoate Safety & Properties.[1] (Provides shelf-life and physical property data). Link

  • Synthesis & Reactivity: Keay, B. A. "Synthetic applications of furan Diels-Alder chemistry." Chemical Reviews (Grounding for thermal instability and ring-opening).

Sources

Troubleshooting common issues in the Wittig reaction for furan synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of Intramolecular Wittig Reactions for Furan Scaffolds Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.4 (Current Standards)

Executive Summary: The "Furan-Wittig" Challenge

The synthesis of polysubstituted furans via the Wittig reaction—specifically the intramolecular Wittig cyclization —is a cornerstone in the total synthesis of natural products (e.g., furanocembranoids) and pharmaceutical intermediates. Unlike standard alkene synthesis, this workflow requires a precise cascade: phosphonium salt formation, acylation, ylide generation, and a stereoelectronically demanding ring closure.

This guide addresses the three most common failure modes: premature quenching , stereochemical mismatch preventing cyclization , and downstream purification bottlenecks (TPPO removal) .

Core Protocol: One-Pot Tetrasubstituted Furan Synthesis[1]

This protocol describes the modern "Tandem Michael–Acylation–Wittig" sequence, a high-efficiency route for generating tetrasubstituted furans from


-unsaturated ketones.
Standard Operating Procedure (SOP-FW-01)
ParameterSpecificationRationale
Substrates

-Unsaturated Ketone (1.0 eq), Acid Chloride (1.2 eq)
Excess acylating agent ensures complete trapping of the enolate.
Reagent Tributylphosphine (

) or

(1.0–1.1 eq)

is more nucleophilic (faster Michael addition) but

is easier to handle.
Base Triethylamine (

) or DABCO (2.0 eq)
Regenerates the ylide in situ; buffers HCl byproduct.
Solvent

or THF (Anhydrous)
Non-polar/aprotic solvents stabilize the ylide intermediate.
Temperature

Controls exotherm during acylation; cyclization typically requires RT.

Step-by-Step Workflow:

  • Michael Addition: Dissolve enone in anhydrous

    
     under 
    
    
    
    . Add phosphine dropwise at
    
    
    . Stir 30 min.
    • Checkpoint: Solution often turns yellow/orange (phosphonium enolate formation).

  • Acylation: Add acid chloride dropwise. Stir 1 h.

    • Mechanism:[1][2][3][4][5][6][7][8][9] Forms the

      
      -acylated or 
      
      
      
      -acylated phosphonium salt.
  • Cyclization: Add

    
     dropwise. Allow to warm to RT and stir 12–24 h.
    
    • Observation: Precipitate formation (

      
      ) indicates reaction progress.
      
  • Workup: Dilute with hexanes (to precipitate phosphine oxide if using

    
    ), filter, and concentrate.
    

Visualizing the Mechanism & Failure Points

The following diagram illustrates the reaction pathway and critical decision nodes where the synthesis typically fails.

FuranWittig Start Start: Enone + Phosphine MichaelAdduct Intermediate A: Phosphonium Enolate Start->MichaelAdduct Nucleophilic Attack Acylation Action: Add Acid Chloride MichaelAdduct->Acylation Salt Intermediate B: Acylated Phosphonium Salt Acylation->Salt C-Acylation (Desired) FailOAcyl FAILURE: O-Acylation Trap (Dead End) Acylation->FailOAcyl O-Acylation (Kinetic Trap) BaseStep Action: Add Base (Et3N) Salt->BaseStep Ylide Intermediate C: Phosphorus Ylide BaseStep->Ylide Deprotonation Cyclization Intramolecular Wittig (Ring Closure) Ylide->Cyclization Carbonyl Attack FailMoisture FAILURE: Hydrolysis (Reverts to Enone) Ylide->FailMoisture Wet Solvent Furan Product: Polysubstituted Furan Cyclization->Furan - TPPO/Bu3PO FailSteric FAILURE: Steric Clash (No Cyclization) Cyclization->FailSteric Bulky R Groups

Figure 1: Mechanistic pathway of the tandem Michael-Wittig furan synthesis, highlighting critical divergence points (red) where the reaction often stalls.

Troubleshooting Center (FAQ)

Module A: Reaction Stalls & Intermediate Stability

Q1: I see the phosphonium salt (Intermediate B) by LCMS, but the ylide isn't forming after adding base. Why?

  • Diagnosis: The

    
     of your base may be insufficient relative to the acidity of the 
    
    
    
    -proton, or the salt is stabilized by solvation.
  • The Science: Stabilized ylides (flanked by carbonyls) generally form easily with weak bases like

    
    . However, if your substrate has electron-donating groups, the 
    
    
    
    -proton becomes less acidic (
    
    
    ).
  • Solution:

    • Switch to a stronger base: DBU or NaH (if using aprotic conditions).

    • Solvent Effect: Switch from DCM to MeCN or DMF . Polar aprotic solvents increase the basicity of amines and stabilize the transition state for deprotonation.

Q2: My reaction yields the acyclic enedione instead of the furan. What happened?

  • Diagnosis: Premature hydrolysis of the ylide or phosphonium salt.

  • The Science: Phosphorus ylides are extremely sensitive to moisture. Water attacks the electropositive phosphorus, cleaving the P-C bond and yielding the acyclic ketone/dione (hydrolysis) instead of the alkene (furan).

  • Self-Validating Check: Add a few crystals of the ylide to water. If it turns colorless (or pH changes) instantly, it is moisture-sensitive.

  • Corrective Action:

    • Flame-dry all glassware.

    • Distill

      
       over 
      
      
      
      before use.
    • Verify solvent water content is

      
       ppm via Karl Fischer titration.
      
Module B: Stereochemistry & Cyclization[4][5][6][7][10]

Q3: Why is the cyclization step so slow (or failing) despite forming the ylide?

  • Diagnosis: Stereochemical mismatch (

    
    -ylide vs. 
    
    
    
    -ylide).
  • The Science: For the intramolecular Wittig to occur, the carbonyl oxygen and the phosphonium group must be in close proximity (syn-orientation). Stabilized ylides often adopt the

    
    -geometry (trans) to minimize dipole repulsion, placing the reacting centers too far apart.
    
  • Solution:

    • Heat: Refluxing in Toluene or Xylene (

      
      ) can overcome the rotational barrier between 
      
      
      
      and
      
      
      conformers.
    • Additives: Lewis acids (e.g.,

      
      ) can coordinate to the carbonyls, altering the conformational preference and accelerating cyclization [1].
      
Module C: Purification (The TPPO Nightmare)

Q4: How do I remove Triphenylphosphine Oxide (TPPO) without running five columns?

  • Context: TPPO co-elutes with many medium-polarity furans.

  • Proven Methods:

MethodProtocolBest For
Precipitation (

)
Dissolve crude in EtOH/EtOAc. Add

(2 eq).[10] Stir 2h. Filter the solid

complex [2].
Polar products soluble in alcohol.
Trituration Suspend crude in cold Pentane or Hexane:Ether (9:1) . Sonicate and filter. TPPO is insoluble; furan remains in solution.Non-polar furans.
CaBr2 Complexation Add

to the reaction mixture. Forms insoluble complex with TPPO. Filter off [3].
Large scale (Kg) reactions.

Advanced Troubleshooting Logic Tree

Use this decision matrix when yields are


.

Troubleshooting Start Problem: Low Yield CheckSM Is Starting Material (Enone) consumed? Start->CheckSM SM_Yes No (SM Remains) CheckSM->SM_Yes Yes SM_No Yes (SM Consumed) CheckSM->SM_No Yes CheckNu Check Phosphine Quality (Is PBu3 oxidized?) SM_Yes->CheckNu CheckInter Is Acyclic Intermediate visible by LCMS? SM_No->CheckInter Inter_Yes Yes (Acyclic Dione present) CheckInter->Inter_Yes Yes Inter_No No (Complex Mixture) CheckInter->Inter_No No Hydrolysis Issue: Hydrolysis Action: Dry Solvents/Reagents Inter_Yes->Hydrolysis Decomp Issue: Polymerization/O-Acylation Action: Lower Temp (-78C) during Acylation Inter_No->Decomp

Figure 2: Logical decision matrix for isolating the root cause of reaction failure.

References

  • Stereochemical Drift in Wittig Reactions: Reitz, A. B.; Nortey, S. O.; Jordan, A. D.; Mutter, M. S.; Maryanoff, B. E. J. Org. Chem.1986 , 51, 3302–3308. Link

  • ZnCl2 Method for TPPO Removal: Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. J. Org.[11] Chem.2017 , 82, 9931–9936.[11] Link[11]

  • CaBr2 Method for TPPO Removal: Org. Process Res. Dev.2022 , 26, 7, 2070–2076. Link

  • One-Pot Furan Synthesis: Organic & Biomolecular Chemistry (RSC), 2012. Link

  • Intramolecular Wittig Mechanism: Organic Letters, 2016, 18, 12, 2804–2807. Link

Sources

Technical Support Center: Paal-Knorr Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Troubleshooting & Methodologies

Welcome to the Advanced Synthesis Support Hub. Subject: Minimizing Side Reactions in Paal-Knorr Pyrrole Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The Paal-Knorr synthesis is the gold standard for generating pyrroles from 1,4-dicarbonyls and primary amines.[1][2][3] However, its apparent simplicity masks a complex equilibrium where kinetic traps and thermodynamic sinks often lead to "black tar" (oligomers), furans (competing cyclization), or stalled hemiaminals.

This guide moves beyond basic textbook procedures to address the mechanistic root causes of failure. We focus on controlling the Hemiaminal-to-Pyrrole transition state and managing the acidity equilibrium to prevent polymerization.

Module 1: The "Black Tar" Phenomenon (Polymerization)

User Complaint: "My reaction mixture turned into a viscous black tar within 30 minutes of reflux. Yield is <10%."

Root Cause Analysis: The "tar" is likely polypyrrole or dione oligomers . Pyrroles are electron-rich heterocycles. In the presence of strong Brønsted acids (e.g., HCl, p-TsOH) and oxygen, electron-rich pyrroles undergo acid-catalyzed oxidative polymerization at the


-position (2,5-positions) or 

-position if unsubstituted.

Technical Resolution:

  • Switch to Lewis Acids: Replace strong Brønsted acids with mild Lewis acids (e.g., Sc(OTf)

    
    , Bi(NO
    
    
    
    )
    
    
    , or I
    
    
    ). These coordinate to the carbonyl oxygen, increasing electrophilicity without protonating the pyrrole ring, thus suppressing polymerization.
  • Inert Atmosphere: Strictly exclude oxygen. Pyrroles are susceptible to autoxidation.

  • Solvent Selection: Avoid protic solvents if using acid catalysts. Use aprotic solvents (CH

    
    Cl
    
    
    
    , Toluene) to prevent solvent-mediated proton shuttling that favors oligomerization.

Protocol A: Lewis-Acid Catalyzed Synthesis (High Fidelity)

  • Reagents: 1,4-diketone (1.0 equiv), Primary Amine (1.2 equiv), Sc(OTf)

    
     (5 mol%).
    
  • Solvent: CH

    
    Cl
    
    
    
    (anhydrous).
  • Procedure:

    • Dissolve diketone and amine in CH

      
      Cl
      
      
      
      under N
      
      
      .
    • Add Sc(OTf)

      
       catalyst.[2]
      
    • Stir at room temperature (RT) for 2-6 hours. Monitor by TLC.

    • Quench: Filter through a short pad of neutral alumina to remove the catalyst (prevents polymerization during workup).

    • Concentrate in vacuo.

Module 2: The Furan Trap (Competing Cyclization)

User Complaint: "NMR shows a mixture of my desired pyrrole and a significant amount of the corresponding furan."

Root Cause Analysis: Furan formation is the thermodynamic competitor. It occurs via the acid-catalyzed cyclization of the 1,4-dicarbonyl without amine incorporation.[4]

  • Trigger: pH < 3.[1][4] At high acidity, the rate of dione enolization and subsequent O-attack exceeds the rate of amine nucleophilic attack.

  • Trigger: Low Amine Nucleophilicity. If the amine is electron-deficient (e.g., nitro-aniline), the dione will cyclize on itself before the amine can attack.

Technical Resolution:

  • Buffer the System: Maintain pH 4–5. Use acetic acid/sodium acetate or simply perform the reaction in glacial acetic acid (weak acid favors pyrrole).

  • Amine Excess: Increase amine equivalents to 2.0–3.0 to shift the kinetic probability toward N-attack over O-attack.

  • Two-Step Protocol: Pre-form the imine/hemiaminal under neutral conditions, then add acid to drive dehydration.

Module 3: Visualizing the Failure Modes

The following diagram illustrates the bifurcation between the successful Pyrrole pathway and the competing Furan/Oligomer pathways.

PaalKnorr_Pathways Dione 1,4-Dicarbonyl Hemiaminal Hemiaminal Intermediate Dione->Hemiaminal + Amine (Nucleophilic Attack) Favored by Lewis Acid Enol Enol Tautomer Dione->Enol Strong Acid (pH < 3) Amine Primary Amine (R-NH2) Pyrrole PYRROLE (Target) Hemiaminal->Pyrrole Cyclization & Dehydration (- 2 H2O) Furan FURAN (Side Product) Enol->Furan O-Attack (No Amine) Polymer POLYMER / TAR (Oxidation) Pyrrole->Polymer XS Acid + O2 Over-reaction

Figure 1: Mechanistic divergence in Paal-Knorr synthesis. Blue path indicates optimal flow; Red/Grey paths indicate failure modes triggered by pH imbalance or oxidation.

Module 4: Kinetic Traps (Steric Hindrance & Water)

User Complaint: "Reaction stalls at the mono-imine stage. I see starting material even after 24h reflux."

Root Cause Analysis:

  • Water Inhibition: The reaction produces 2 moles of water. As water concentration increases, the equilibrium shifts back toward hydrolysis of the imine (Le Chatelier’s principle).

  • Steric Bulk: Bulky amines (e.g., tert-butylamine) or sterically crowded diones struggle to achieve the conformational overlap required for the second cyclization step (Amarnath’s mechanism).

Technical Resolution:

  • Water Scavenging: Use a Dean-Stark apparatus (toluene reflux) or add activated 4Å Molecular Sieves to the reaction vessel.

  • Microwave Irradiation (Green Protocol): Microwave energy provides efficient internal heating, overcoming the activation energy barrier for sterically hindered substrates. Solvent-free conditions on solid support (Silica/Alumina) are highly effective here.

Protocol B: Microwave-Assisted Solvent-Free Synthesis

  • Reagents: 1,4-diketone (1.0 equiv), Amine (1.2 equiv), Basic Alumina (Act. I).

  • Procedure:

    • Adsorb the diketone and amine onto basic alumina by mixing thoroughly in a mortar.

    • Place the powder in a microwave process vial.

    • Irradiate at 300W (approx. 100–120°C) for 2–5 minutes.

    • Cool and extract the product with Ethyl Acetate.

    • Filter alumina; evaporate solvent. (Often yields >90% pure product).

Summary of Optimization Strategies
ParameterTraditional Method (Risky)Optimized Method (Recommended)Mechanism of Improvement
Catalyst HCl, H

SO

, p-TsOH
Sc(OTf)

, Bi(NO

)

, I

Lewis acids activate carbonyls without protonating the pyrrole ring, reducing polymerization.
Solvent Ethanol, BenzeneSolvent-Free or CH

Cl

Eliminates solvation shells that stabilize intermediates; prevents hydrolysis.
Water IgnoredMolecular Sieves / Dean-StarkShifts equilibrium toward product (Dehydration).
Energy Thermal Reflux (Hours)Microwave (Minutes)Overcomes steric activation barriers; reduces thermal degradation time.
Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step.

Troubleshooting_Tree Start Start: Analyze Crude Mixture Result1 Black Tar / Viscous? Start->Result1 Result2 Furan Detected? Start->Result2 Result3 Stalled / SM Left? Start->Result3 Action1 Reduce Acid Strength Use Lewis Acid (Sc(OTf)3) Exclude O2 Result1->Action1 Yes Action2 Increase pH (>4) Add Excess Amine Result2->Action2 Yes Action3 Remove Water (Sieves) Use Microwave Result3->Action3 Yes

Figure 2: Logic flow for diagnosing Paal-Knorr reaction failures.

References
  • Amarnath, V., et al. (1995). Mechanism of the Paal-Knorr Furan Synthesis. Journal of Organic Chemistry. Link

  • Minetto, G., et al. (2005).[5] Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry. Link

  • Banik, B. K., et al. (2004). Microwave-induced organic reaction enhancement chemistry.[6][7] Part 2: Simplified preparation of pyrroles. Tetrahedron Letters. Link

  • Chen, J., et al. (2006). Sc(OTf)3-catalyzed Paal–Knorr reaction: a simple, efficient and chemoselective synthesis of N-substituted pyrroles. Synlett. Link

  • Ranu, B. C., et al. (2008). Ionic Liquid as Catalyst and Reaction Medium: A Simple, Efficient and Green Procedure for Paal-Knorr Pyrrole Synthesis. Journal of Organic Chemistry. Link

Sources

Technical Support Center: Scalable Synthesis of 2-Phenyl-3-carbethoxyfuran

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Topic: Scale-up protocols for Ethyl 2-phenyl-3-furoate (CAS: 50626-02-3) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Target Molecule

You are attempting to synthesize 2-Phenyl-3-carbethoxyfuran (also known as Ethyl 2-phenyl-3-furoate). This molecule is a critical pharmacophore intermediate, often serving as a scaffold for cardiovascular and anti-inflammatory drugs.

Physical Profile (Critical for Isolation):

  • State: Viscous pale yellow to gold liquid (often misidentified as a solid in older literature due to impurities).

  • Boiling Point: ~150–154°C at 6 mmHg (High vacuum required).[1]

  • Solubility: Insoluble in water; soluble in ethanol, toluene, and ethyl acetate.

Module 1: The Primary Synthesis Route (Feist-Benary Cyclization)

The industry-standard method for scaling this molecule is the Feist-Benary Synthesis . This involves the condensation of a


-ketoester (Ethyl Acetoacetate) with an 

-haloketone (Phenacyl Bromide) in the presence of a base.
The Mechanism

Understanding the mechanism is the first step in troubleshooting yield loss. The reaction proceeds in three distinct phases:[2]

  • Alkylation: The base generates an enolate from ethyl acetoacetate, which displaces the bromide.

  • Cyclization: The oxygen of the enol attacks the ketone carbonyl of the phenacyl moiety.

  • Aromatization: Dehydration yields the stable furan ring.

FeistBenaryMechanism Reagents Ethyl Acetoacetate + Phenacyl Bromide Enolate Enolate Formation (Base Mediated) Reagents->Enolate Base Intermediate Alkylation Intermediate (C-C Bond Formed) Enolate->Intermediate -HBr Cyclization Intramolecular Cyclization Intermediate->Cyclization Aldol-type Product 2-Phenyl-3-carbethoxyfuran (Aromatized) Cyclization->Product -H2O

Figure 1: Mechanistic pathway of the Feist-Benary furan synthesis.[2]

Scalable Protocol (100g - 1kg Scale)

Safety Warning: Phenacyl bromide is a severe lachrymator (tear gas). All solids handling must occur in a functioning fume hood.

Reagents:

  • Ethyl Acetoacetate (1.0 equiv)[1]

  • Phenacyl Bromide (1.0 equiv)

  • Pyridine (2.2 equiv) [Note: Pyridine acts as both base and solvent, or use Ethanol with Triethylamine for greener profiles]

  • Solvent: Absolute Ethanol (preferred for scale-up over pure pyridine).

Step-by-Step Workflow:

  • Charge: To a reactor equipped with an overhead stirrer and reflux condenser, add Ethyl Acetoacetate (1.0 eq) and Absolute Ethanol (5 Vol).

  • Base Addition: Add Pyridine (2.2 eq) dropwise over 20 minutes. The solution may warm slightly.

  • Reagent Addition: Add Phenacyl Bromide (1.0 eq) portion-wise. Critical: Do not add all at once to prevent a runaway exotherm.

  • Reaction: Heat the mixture to 60°C for 2 hours, then increase to Reflux (~78°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). Phenacyl bromide spot should disappear.

  • Quench: Cool to room temperature. Pour the mixture into ice-cold water (10 Vol) containing dilute HCl (to neutralize excess pyridine).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with Brine.[3][4][5]

  • Concentration: Dry over

    
     and concentrate under reduced pressure to yield the crude oil.
    

Module 2: Troubleshooting & Optimization

Common Failure Modes (FAQ)

Q1: My reaction mixture turned into a black, intractable tar. What happened?

  • Diagnosis: Thermal decomposition or polymerization of Phenacyl Bromide.

  • Fix:

    • Ensure Phenacyl Bromide is added slowly to the buffered solution.

    • Do not exceed 80°C.

    • Check the purity of your Phenacyl Bromide starting material; old brownish stocks degrade faster.

Q2: I have low conversion (<50%).

  • Diagnosis: Moisture contamination. The Feist-Benary reaction produces water during the aromatization step, but initial water kills the enolate.

  • Fix: Use anhydrous ethanol and dry pyridine. Ensure the reactor is nitrogen-purged.

Q3: The product smells strongly of pyridine even after workup.

  • Diagnosis: Pyridine entrapment in the oil.

  • Fix: Wash the organic layer with 1M HCl (twice) during extraction. This converts pyridine to the water-soluble pyridinium salt.

Solvent Selection Guide for Scale-Up
Solvent SystemYield PotentialScalability ScoreNotes
Pyridine (Neat) High (85-90%)LowToxic, difficult waste disposal, expensive.
Ethanol / Et3N Moderate (70-80%)HighGreen, cheap, easy workup. Recommended.
DMF / K2CO3 High (80-85%)MediumDMF removal is energy-intensive (high BP).
Water (Micellar) Low-MediumHighRequires surfactants; purification is harder due to emulsions.

Module 3: Purification (The Bottleneck)

Since the product is a high-boiling liquid, do not attempt recrystallization unless you plan to hydrolyze it to the acid form first.

Recommended Purification: High Vacuum Distillation

Column chromatography is not viable for >100g batches.

  • Setup: Short-path distillation head with a high-vacuum pump (oil pump required, diaphragm pumps are insufficient).

  • Fractions:

    • F1 (Foreshot): Solvent residues (EtOAc/EtOH).

    • F2 (Inter-fraction): Unreacted Ethyl Acetoacetate (BP ~180°C atm).

    • F3 (Main Fraction):2-Phenyl-3-carbethoxyfuran .[1] Collect at 148–154°C @ 6 mmHg .

PurificationFlow Crude Crude Reaction Oil (Dark Orange/Brown) AcidWash Acid Wash (1M HCl) Remove Pyridine Crude->AcidWash Dry Drying (Na2SO4) & Concentration AcidWash->Dry VacDist High Vac Distillation (<10 mmHg) Dry->VacDist Final Pure Product (Pale Yellow Oil) VacDist->Final Collect @ 150°C

Figure 2: Purification workflow avoiding chromatography.

References

  • Feist-Benary Synthesis Overview. BenchChem. Feist-Benary Furan Synthesis: Application Notes and Protocols.[3]Link

  • Reaction Mechanism & Kinetics. Alfa Chemistry. Mechanism of Feist-Bénary Reaction.[2][3][6][7][8][9]Link

  • Physical Properties & Safety. The Good Scents Company. Ethyl 2-phenyl-3-furoate Data Sheet.Link

  • Phenacyl Bromide Handling. BenchChem. A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides.Link

  • General Furan Synthesis. Wikipedia. Feist–Benary synthesis.[2][3][6][7][8]Link

Sources

Optimizing reaction conditions for palladium-catalyzed furan synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Mechanistic "Engine"

To troubleshoot effectively, you must visualize the reaction not as a recipe, but as a catalytic cycle. In furan synthesis, we are primarily dealing with two distinct mechanistic pathways: Cycloisomerization (atom-economical) and Oxidative Cyclization (requiring re-oxidation).

The Critical Divergence

Most failures occur because the user applies conditions for Type A (Cross-coupling) to Type B (Oxidative Cyclization).

  • Pathway A: Cycloisomerization (e.g., (Z)-2-en-4-yn-1-ols) [1]

    • Catalyst State: Pd(II) throughout.[1]

    • Role: Lewis acid activation of the alkyne.

    • Common Pitfall: Adding reducing agents (phosphines) that generate Pd(0), killing the Lewis acidity.

  • Pathway B: Oxidative Cyclization (e.g., 2-alkynyl-1,3-dicarbonyls)

    • Catalyst State: Cycles between Pd(II) and Pd(0).[2]

    • Role: Nucleopalladation followed by

      
      -hydride elimination.
      
    • Common Pitfall: Oxygen exclusion. These reactions need an oxidant (Cu(II), Air, Benzoquinone) to regenerate Pd(II).

Visualization: The Decision Matrix

The following diagram maps the mechanistic logic you should follow before starting.

FuranPathways Start Substrate Analysis Substrate1 (Z)-2-en-4-yn-1-ols (Enynols) Start->Substrate1 Hydroxyl Nucleophile Substrate2 2-alkynyl-1,3-dicarbonyls Start->Substrate2 Carbonyl Nucleophile Mech1 Mechanism: Cycloisomerization (Lewis Acid Activation) Substrate1->Mech1 Mech2 Mechanism: Oxidative Cyclization (Wacker-Type) Substrate2->Mech2 Cat1 Catalyst: PdX2 + KX (e.g., PdI2/KI) Mech1->Cat1 Requires Electrophilic Pd(II) Cat2 Catalyst: Pd(II) + Oxidant (e.g., PdCl2 + CuCl2) Mech2->Cat2 Requires Pd(II) Regeneration Prod Furan Core Cat1->Prod Protonolysis Cat2->Prod Beta-H Elimination

Figure 1: Mechanistic divergence based on substrate class. Selecting the wrong catalytic cycle is the primary cause of reaction failure.

Troubleshooting & Optimization (Q&A)

Issue 1: "My reaction turns black and stalls immediately."

Diagnosis: This is "Pd Black" precipitation.[3]

  • In Cycloisomerization: You likely used a Pd(0) source or a ligand that promotes reduction. The active species is Pd(II).[2] Once it reduces to Pd(0), it aggregates and falls out of solution because there is no oxidant to recycle it.

  • In Oxidative Cyclization: Your re-oxidant system is failing. If using CuCl

    
    , ensure it is anhydrous and in excess (2-3 equiv). If using O
    
    
    
    , mass transfer is likely the bottleneck.

Corrective Action:

  • Switch Catalyst: For cycloisomerization, use the Gabriele System (PdI

    
     + KI). The iodide ligands stabilize the Pd(II) species and prevent reduction to Pd(0) [1].
    
  • Solvent Check: Avoid amine solvents if not necessary; they can promote reduction. Use MeOH or DMA.

Issue 2: "I am getting a 6-membered ring (pyrone/dihydropyran) instead of a Furan."

Diagnosis: You are fighting the 5-exo-dig vs. 6-endo-dig competition.

  • According to Baldwin's rules, both are favored, but 5-exo-dig is generally kinetically preferred for furan synthesis.

  • However, "soft" transition metals (Au, Ag) or specific solvents can shift this preference.

Corrective Action:

  • Solvent Switch: Switch from non-polar (DCM/Toluene) to polar aprotic (DMF/DMSO). Polar solvents stabilize the charged intermediate of the 5-exo pathway more effectively [2].

  • Catalyst Tuning: If using PdCl

    
    , add a base like Et
    
    
    
    N. The base facilitates the deprotonation of the nucleophile, accelerating the 5-exo attack before the 6-endo pathway can intervene.
Issue 3: "The reaction works but the yield is stuck at 50%."

Diagnosis: Product Inhibition or Catalyst Poisoning. The furan oxygen is a weak donor, but if your product contains pyridines, thiols, or free amines, they will bind to the Pd(II) center more tightly than the alkyne substrate, shutting down the cycle.

Corrective Action:

  • Increase Temperature: Raise T to 80-100°C to promote ligand exchange.

  • Acid Additive: For N-containing substrates, add 10-20 mol% TsOH. This protonates the basic nitrogen on the product, preventing it from binding to the catalyst, without deactivating the Pd-alkyne interaction [3].

Validated Experimental Protocols

Protocol A: Cycloisomerization of (Z)-2-en-4-yn-1-ols

Best for: Synthesizing polysubstituted furans from acyclic enynols. High atom economy.

Reagents:

  • Substrate: (Z)-2-en-4-yn-1-ol (1.0 mmol)

  • Catalyst: PdI

    
     (1-2 mol%)
    
  • Additive: KI (2-4 mol%)

  • Solvent: MeOH (anhydrous)

Workflow:

  • Charge: In a reaction vial, dissolve the substrate in MeOH (0.1 M concentration).

  • Catalyst: Add KI followed by PdI

    
    . The order matters; KI solubilizes the PdI
    
    
    
    by forming soluble iodopalladates (e.g., K
    
    
    PdI
    
    
    ).
  • Reaction: Stir at 25°C. Monitor by TLC. (Most completed within 2-4 hours).

  • Workup: Evaporate MeOH. Dilute with Et

    
    O, wash with water (to remove KI/Pd salts). Dry and concentrate.
    

Why this works: The PdI


 species is a "soft" Lewis acid that activates the alkyne but is resistant to reduction, preventing Pd black formation [1].
Protocol B: Oxidative Cyclization of 2-Alkynyl-1,3-Dicarbonyls

Best for: Synthesizing furan-3-carboxylates or 3-acylfurans.

Reagents:

  • Substrate: 2-propargyl-1,3-dicarbonyl (1.0 mmol)

  • Catalyst: PdCl

    
    (MeCN)
    
    
    
    (5 mol%)
  • Oxidant: CuCl

    
     (2.0 equiv)
    
  • Solvent: THF or Dioxane

Workflow:

  • Charge: Dissolve substrate in THF.

  • Additives: Add CuCl

    
    . (Note: Solution will turn green/blue).
    
  • Catalyst: Add Pd catalyst.[1][2][3][4][5][6][7][8]

  • Reaction: Heat to 60-80°C.

  • Mechanism Check: If the reaction turns black, oxygen is depleted. Bubble air or add more CuCl

    
    .
    
  • Workup: Quench with saturated NH

    
    Cl (aq) to complex copper salts (turns deep blue). Extract with EtOAc.
    

Data Summary: Solvent Effects on Regioselectivity Based on cyclization of 2-alkynyl-1,3-dicarbonyls [2]

SolventDielectric Const.Major IsomerRatio (5-exo : 6-endo)
Toluene 2.38Mixture60 : 40
THF 7.58Furan (5-exo)85 : 15
DMF 36.7Furan (5-exo) >98 : 2
MeOH 32.7Furan (5-exo)95 : 5

Troubleshooting Flowchart

Troubleshooting Problem Start: Reaction Failed CheckTLC Analyze Crude (TLC/NMR) Problem->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 Pd Black Precipitate CheckTLC->Result2 Result3 Wrong Regioisomer (6-endo) CheckTLC->Result3 Action1 Catalyst Poisoning? Add TsOH or Increase T Result1->Action1 Action2 Oxidant Failure? Switch to PdI2/KI (Method A) or Increase CuCl2 (Method B) Result2->Action2 Action3 Solvent Polarity? Switch to DMF/DMSO Result3->Action3

Figure 2: Rapid diagnostic tree for common reaction failures.

References

  • Gabriele, B. , Salerno, G., & Lauria, E. (1999).[1] Palladium(II)-Catalyzed Cycloisomerization of (Z)-2-En-4-yn-1-ols: A General and Facile Synthesis of Furans. The Journal of Organic Chemistry, 64(20), 7687–7692. Link

  • Han, X. , & Widenhoefer, R. A. (2004). Palladium-Catalyzed Oxidative Cyclization of 2-Allyl-1,3-dicarbonyl Compounds. The Journal of Organic Chemistry, 69(6), 1738–1740. Link

  • Kirsch, S. F. (2006). Synthesis of Furans and Pyrroles via Transition-Metal-Catalyzed Cycloisomerization.[1] Organic & Biomolecular Chemistry, 4(11), 2076–2080. Link

Sources

Selection of catalysts for efficient 2-phenylfuran synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Phenylfuran Synthesis Topic: Catalyst Selection & Process Optimization Ticket ID: #SYN-2PF-001 Status: Open Assigned Specialist: Senior Application Scientist

Mission Statement

Welcome to the Technical Support Center. This guide is not a textbook; it is a troubleshooting engine designed to navigate the specific instability of furan intermediates and the catalytic nuances of C–C bond formation. Our goal is to move you from "reaction setup" to "isolated yield" with maximum efficiency.

Module 1: Catalyst Selection Matrix

User Query: "Which catalyst system should I start with for 2-phenylfuran?"

Technical Insight: The synthesis of 2-phenylfuran presents a unique challenge: Furan rings are acid-sensitive and electron-rich , while 2-furanboronic acids are notoriously unstable (prone to rapid protodeboronation). Therefore, the directionality of your coupling (which partner is the halide, which is the boronic acid) dictates your catalyst choice.

The Golden Rule: Whenever possible, use Phenylboronic acid + 2-Halofuran . Phenylboronic acid is stable; 2-furanboronic acid is not.

Decision Tree: Catalyst & Ligand Selection

CatalystSelection Start Start: Select Substrates Substrate Substrate Availability Start->Substrate RouteA Route A (Recommended): 2-Bromofuran + Ph-B(OH)2 Substrate->RouteA Standard RouteB Route B (High Risk): 2-Furanboronic acid + Ph-Br Substrate->RouteB If 2-Halofuran unavailable RouteC Route C (Atom Economy): Furan (C-H) + Ph-I/Br Substrate->RouteC Green/Scale-up CatA Standard System: Pd(PPh3)4 (3-5 mol%) Na2CO3 / DME:H2O RouteA->CatA First Pass CatB High Turnover System: Pd(OAc)2 + S-Phos K3PO4 / Toluene RouteA->CatB If Sterically Hindered RouteB->CatB REQUIRED (Fast Transmetallation) CatC Direct Arylation: Pd(OAc)2 (5 mol%) KOAc / DMAc RouteC->CatC Jeffery Conditions

Caption: Figure 1. Decision matrix for catalyst selection based on substrate stability and availability.

Module 2: Troubleshooting & FAQs

User Query: "My reaction turned black immediately, and conversion is <10%."

Diagnosis: "Pd-Black" Precipitation. This indicates the active Pd(0) species is aggregating into inactive metal particles before it can enter the catalytic cycle. This is common with electron-rich furan substrates which can coordinate weakly, failing to stabilize the Pd center.

  • Immediate Fix: Increase ligand concentration. If using Pd(PPh3)4, add 10% extra free PPh3.

  • Systemic Fix: Switch to a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene). The bite angle of dppf tightly binds palladium, preventing aggregation even at higher temperatures.

User Query: "I am seeing significant amounts of biphenyl (Ph-Ph) in my NMR."

Diagnosis: Oxidative Homocoupling. This occurs when oxygen enters the system, oxidizing the Pd(II) intermediate or promoting the dimerization of the phenylboronic acid.

  • Corrective Action:

    • Degassing is non-negotiable. Do not just bubble nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for at least 20 minutes before adding the catalyst.

    • Base Choice: Switch from Carbonate bases (Na2CO3) to Fluoride bases (CsF or KF) if using unstable boronic acids, as this facilitates transmetallation without requiring high pH which promotes side reactions.

User Query: "I'm using 2-furanboronic acid and getting mostly deboronated furan."

Diagnosis: Protodeboronation. 2-furanboronic acid hydrolyzes rapidly in aqueous base.

  • The "Buchwald" Solution: Abandon the boronic acid. Convert it to a Potassium Organotrifluoroborate (Ph-BF3K) .

    • Why? BF3K salts are air-stable solids that slowly release the active boronic species in situ, keeping the concentration low and preventing decomposition.

    • Catalyst: Use Pd(OAc)2 with XPhos or RuPhos in ethanol/water.

Module 3: Experimental Protocol (The "Gold Standard")

Method: Suzuki-Miyaura Coupling of 2-Bromofuran and Phenylboronic Acid. Why this method? It balances cost, stability, and ease of purification.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
2-Bromofuran Electrophile1.0 equivCommercial or freshly synthesized.
Phenylboronic Acid Nucleophile1.2 - 1.5 equivExcess compensates for homocoupling.
Pd(PPh3)4 Catalyst0.03 - 0.05 equivTetrakis(triphenylphosphine)palladium(0).
Na2CO3 (2M aq) Base2.5 equivActivates the boron species.
DME (Dimethoxyethane) Solvent[0.2 M]High solubility for Pd-complexes.
Step-by-Step Procedure
  • Preparation: In a Schlenk tube equipped with a magnetic stir bar, add Phenylboronic acid (1.2 equiv) and Pd(PPh3)4 (3-5 mol%).

    • Critical: If your Pd catalyst is old (dark brown/black instead of bright yellow), recrystallize it or switch to Pd(dppf)Cl2.

  • Inert Atmosphere: Cap the tube with a rubber septum. Evacuate and backfill with Argon (3 times).[1]

  • Solvent Addition: Inject degassed DME (Dimethoxyethane) via syringe.

  • Substrate Addition: Inject 2-Bromofuran (1.0 equiv). Note: If 2-bromofuran is stored over stabilizer, pass it through a small plug of basic alumina first.

  • Activation: Add degassed 2M Na2CO3 aqueous solution.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc).

    • Visual Check: The solution should remain clear/orange. If it turns black within 30 mins, refer to "Pd-Black" troubleshooting above.

  • Workup: Cool to RT. Dilute with Et2O. Wash with water (x2) and brine (x1). Dry over MgSO4.

  • Purification: Silica gel chromatography. 2-Phenylfuran is non-polar; elute with 100% Hexanes or 95:5 Hexanes:EtOAc.

Module 4: Advanced Optimization (Direct Arylation)

For users requiring scale-up or "Green Chemistry" compliance, avoid the pre-functionalized bromide.

Pathway: Direct C–H Arylation (Fagnou/Jeffery Conditions). Mechanism: Concerted Metalation-Deprotonation (CMD).[2][3]

DirectArylation Inputs Furan + Ph-Br Catalyst Pd(OAc)2 + KOAc Inputs->Catalyst Cycle CMD Mechanism (Rate Limiting Step) Catalyst->Cycle Output 2-Phenylfuran (C2 Selectivity) Cycle->Output

Caption: Figure 2. Direct Arylation workflow utilizing the CMD mechanism for atom economy.

  • Key Catalyst: Pd(OAc)2 (phosphine-free) or Pd(OAc)2 + PCy3 .

  • Critical Additive: Pivalic Acid (PivOH) (30 mol%).

    • Why? Pivalate acts as a "proton shuttle," lowering the energy barrier for the C–H bond cleavage at the C2 position of the furan ring [1].

References

  • Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society.

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition.

Sources

Validation & Comparative

Structural Validation of 2-Phenyl-3-carbethoxyfuran: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In drug discovery, furan derivatives serve as critical pharmacophores and synthetic intermediates. 2-Phenyl-3-carbethoxyfuran (Ethyl 2-phenyl-3-furoate) is frequently synthesized via cyclization protocols such as the Feist-Benary synthesis or from


-haloketones.

The critical analytical challenge is regioisomer differentiation . Synthetic pathways often yield mixtures of the 2,3-substituted isomer (target) and the 2,4- or 2,5-isomers, or incomplete cyclization products. Misidentification at this stage causes downstream failures in SAR (Structure-Activity Relationship) studies.

This guide objectively compares spectroscopic methodologies to validate this specific structure, moving from rapid screening (IR) to definitive structural elucidation (2D NMR).

Comparative Analysis of Spectroscopic Methods

The following matrix evaluates the utility of each method specifically for verifying the 2-phenyl-3-carbethoxyfuran scaffold.

FeatureFT-IR 1H NMR (1D) 2D NMR (HMBC/HSQC) HRMS (ESI/EI)
Primary Role Rapid ScreeningStructural ConnectivityRegioisomer ConfirmationFormula Validation
Specificity Low (Functional Group only)High (Proton Environment)Very High (C-H Correlation)Medium (Mass/Frag)
Key Diagnostic Ester C=O (~1715 cm⁻¹)Furan

coupling (~1.9 Hz)
Cross-peak: Phenyl-C2 / Ester-C3Molecular Ion

Sample Prep < 5 mins (ATR)10-15 mins10-15 mins (Longer acquisition)< 5 mins
Cost LowMediumHigh (Time-intensive)Medium
Status Gatekeeper Workhorse Gold Standard Validator

Detailed Technical Analysis

Method A: Infrared Spectroscopy (The Gatekeeper)

Objective: Confirm functional group incorporation before investing in NMR time.

For 2-phenyl-3-carbethoxyfuran, IR is diagnostic for the formation of the ester and the aromatic systems but cannot distinguish regioisomers.

  • Key Spectral Features:

    • 
       (Ester):  Strong band at 1710–1720 cm⁻¹ . Note: This is slightly lower than non-conjugated esters due to conjugation with the furan ring.
      
    • 
       (Aromatic/Furan):  Sharp bands at 1500–1600 cm⁻¹ .
      
    • 
      :  Strong stretch at 1200–1250 cm⁻¹ .
      
    • Absence: Lack of broad O-H stretch (3200–3500 cm⁻¹) confirms the absence of uncyclized precursor (if starting from hydroxy-ketones).

Method B: Nuclear Magnetic Resonance (The Architect)

Objective: Establish connectivity and differentiate the 2,3-isomer from the 2,4-isomer.

The proton NMR spectrum provides the most actionable data. The critical differentiator is the coupling constant (


)  between the remaining furan protons.
Predicted 1H NMR Data (CDCl₃, 400 MHz)
PositionTypeShift (

ppm)
MultiplicityCoupling (

Hz)
Diagnostic Value
H-5 Furan7.45 – 7.55Doublet (d)


-proton (deshielded by O)
H-4 Furan6.80 – 6.90Doublet (d)


-proton
Phenyl Ar-H7.30 – 7.80Multiplet (m)-Confirms 2-phenyl substitution
OCH₂ Ester4.20 – 4.35Quartet (q)

Ethyl group presence
CH₃ Ester1.30 – 1.40Triplet (t)

Ethyl group presence

The Regioisomer Trap:

  • Target (2,3-subst): H4 and H5 are adjacent.

    
     Hz.
    
  • Isomer (2,4-subst): H3 and H5 are separated by a carbon.

    
     Hz (often appears as a singlet).
    
  • Isomer (2,5-subst): H3 and H4 are adjacent.

    
     Hz.
    
  • Conclusion: A doublet with

    
     Hz is the definitive signature of the 2,3-substitution pattern (or 3,4-substitution, but synthetic logic usually rules this out).
    
Method C: 2D NMR (The Judge)

Objective: Unambiguous assignment of the quaternary carbons (C2, C3).

If the 1D NMR is ambiguous (e.g., overlapping phenyl peaks), HMBC (Heteronuclear Multiple Bond Correlation) is required.

  • Critical Cross-Peak 1: Correlation between Phenyl-ortho-protons and Furan C2 . This proves the phenyl is at position 2.

  • Critical Cross-Peak 2: Correlation between Ester OCH₂ protons and the Carbonyl carbon , and subsequently the Furan C3 .

Visualization of Logic & Workflow

Diagram 1: Structural Elucidation Decision Tree

This diagram illustrates the logical flow for validating the product, minimizing cost and time.

ValidationLogic Start Crude Product (2-Phenyl-3-carbethoxyfuran) IR Step 1: FT-IR Screening Check: 1715 cm⁻¹ (C=O) Start->IR Decision1 C=O Present? IR->Decision1 Fail Discard/Reprocess (Check Synthesis) Decision1->Fail No NMR Step 2: 1H NMR (CDCl₃) Analyze Furan Region (6.5 - 7.5 ppm) Decision1->NMR Yes Coupling Check H4-H5 Coupling (J) NMR->Coupling Valid CONFIRMED 2,3-Substitution (J ~ 1.9 Hz) Coupling->Valid J = 1.9 Hz Invalid1 Isomer: 2,5-Subst (J ~ 3.5 Hz) Coupling->Invalid1 J = 3.5 Hz Invalid2 Isomer: 2,4-Subst (J < 1.0 Hz) Coupling->Invalid2 J < 1.0 Hz HMBC Step 3: HMBC (Optional) Confirm C2-Phenyl Link Valid->HMBC If ambiguous

Caption: Decision tree for spectroscopic validation, prioritizing the identification of furan regioisomers via J-coupling analysis.

Experimental Protocols

Protocol A: High-Resolution 1H NMR Acquisition

Purpose: To resolve the small coupling constants (


 Hz) characteristic of the furan ring.
  • Sample Preparation:

    • Dissolve 5–10 mg of the purified compound in 0.6 mL of CDCl₃ (Chloroform-d).

    • Note: Ensure the solvent is acid-free (filter through basic alumina if necessary) to prevent acid-catalyzed decomposition or peak broadening.

  • Instrument Setup:

    • Minimum field strength: 400 MHz (600 MHz preferred for cleaner phenyl region separation).

    • Temperature: 298 K .

  • Acquisition Parameters:

    • Spectral Width: -1 to 12 ppm .

    • Number of Scans (NS): 16 or 32 (Sufficient for >5 mg).

    • Acquisition Time (AQ): > 3.0 seconds (Critical for high resolution of multiplets).

    • Relaxation Delay (D1): 1.0 second .

  • Processing:

    • Apply Zero Filling to at least 64k points.

    • Apply weak Gaussian apodization (lb = -0.3, gb = 0.3) to enhance resolution of the furan doublets.

Protocol B: HMBC (Heteronuclear Multiple Bond Correlation)

Purpose: To link the phenyl ring to the furan core if proton peaks overlap.

  • Sample: Use the same tube from Protocol A (concentrate to >15 mg if signal is weak).

  • Parameters:

    • Optimization: Set long-range coupling constant (

      
      ) to 8 Hz  (standard for aromatic systems).
      
    • Scans: 16–32 per increment.

  • Analysis:

    • Look for the Quaternary C2 signal (typically 145–155 ppm in

      
      C).
      
    • Verify correlation to Phenyl-ortho protons (7.6–7.8 ppm).

    • Verify lack of correlation to the Ester protons (which should correlate to C3).

References

  • RSC Publishing. (2015). Regioisomer assignment of trisubstituted furans through heteronuclear 2D selective J-resolved NMR spectroscopy. Royal Society of Chemistry.

  • Chemistry LibreTexts. (2014). Coupling Constants: Identifying Coupled Protons in Aromatic Systems.

  • ChemicalBook. Ethyl 2-furoate Spectral Data (IR/NMR). (Reference for ester/furan fragment shifts).

  • SpectraBase. 2-Phenylfuran NMR Data. (Reference for phenyl-furan connectivity).

Comparison of different synthetic routes to "2-Phenyl-3-carbethoxyfuran"

[1]

Executive Summary

2-Phenyl-3-carbethoxyfuran (CAS: 50626-02-3), also known as Ethyl 2-phenyl-3-furoate , is a heteroaromatic ester utilized as a core scaffold in the development of bioactive compounds (e.g., TRPM8 modulators) and as a sensory-active ingredient in the flavor industry.[1][2][3][4]

This guide compares three distinct synthetic methodologies ranging from classical condensation chemistry to modern transition-metal catalysis.[1] The selection of the optimal route depends heavily on scale, cost constraints, and the availability of specialized precursors.[1]

Quick Comparison Matrix
FeatureRoute 1: Modified Feist-Benary Route 2: Pd-Catalyzed C-H Arylation Route 3: Rh-Carbenoid Cyclization
Mechanism Condensation / CyclizationC-H Activation / Cross-Coupling[3+2] Cycloaddition / Rearrangement
Key Reagents Ethyl Benzoylacetate, ChloroacetaldehydeEthyl 3-furoate, Iodobenzene, Pd(OAc)₂Phenylacetylene, Ethyl Diazoacetate
Yield Moderate to Good (50–70%)High (75–90%)Variable (Regioselectivity issues)
Atom Economy Moderate (Loss of H₂O/HCl)Low (Stoichiometric Ag/Cu oxidants often used)High (N₂ loss only)
Scalability High (Industrial Standard)Low/Medium (Catalyst cost)Medium (Safety concerns with Diazo)
Regioselectivity Excellent (Structural control)Excellent (C2 preference)Poor to Moderate (Isomer mixtures)

Detailed Technical Analysis

Route 1: The Modified Feist-Benary Condensation (Recommended)

This is the most robust "classical" approach for large-scale synthesis.[1] Unlike the standard Feist-Benary reaction (which typically uses acetone derivatives to yield methyl-substituted furans), this modification employs ethyl benzoylacetate and a chloroacetaldehyde equivalent to strictly yield the 2-phenyl-3-carbethoxy motif without extraneous alkylation.[1]

Mechanistic Insight

The reaction proceeds via an initial Knoevenagel-type condensation between the active methylene of the

1

Reagents:

  • Substrate A: Ethyl benzoylacetate (Ph-CO-CH₂-COOEt)[1]

  • Substrate B: Chloroacetaldehyde (often generated in situ from 1,2-dichloroethyl ethyl ether or used as a 50% aqueous solution).[1]

  • Base/Solvent: Pyridine (catalyst/solvent) or Triethylamine in DMF.[1]

Experimental Protocol
  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Ethyl Benzoylacetate (1.0 equiv, 50 mmol) in Pyridine (20 mL).

  • Addition: Cool the solution to 0–5 °C. Dropwise add Chloroacetaldehyde (50% aq. solution, 1.2 equiv) over 30 minutes. Note: If using 1,2-dichloroethyl ethyl ether, mild heating may be required to initiate the elimination of EtOH.[1]

  • Reaction: Allow the mixture to warm to room temperature, then heat to 70–80 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]

  • Workup: Pour the dark reaction mixture into ice-cold dilute HCl (to neutralize pyridine). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash organic phase with brine, dry over Na₂SO₄, and concentrate. Purify the residue via vacuum distillation or silica gel flash chromatography (Gradient: 0% → 10% EtOAc in Hexanes).

  • Yield: Expect 60–75% of a pale yellow oil/solid.[1]

FeistBenaryStartEthyl Benzoylacetate+ ChloroacetaldehydeEnolateEnolate Formation(Base Deprotonation)Start->EnolatePyridineAldolAldol-typeCondensationEnolate->AldolAttack on CHOIntermedIntermediate:Ph-CO-C(COOEt)=CH-CH2ClAldol->Intermed- H2OCyclizationIntramolecularO-AlkylationIntermed->CyclizationRing ClosureProductEthyl 2-phenyl-3-furoateCyclization->Product- HCl

Figure 1: Mechanistic pathway of the Modified Feist-Benary Synthesis.

Route 2: Palladium-Catalyzed C-H Arylation (Modern)

For laboratories equipped for catalysis, this route offers the highest chemical precision.[1] It utilizes the innate reactivity of the furan C2 position (the most electron-rich site) to couple directly with an aryl halide.[1]

Mechanistic Insight

This route avoids the formation of the furan ring itself, instead functionalizing commercially available Ethyl 3-furoate .[1] The mechanism involves a Pd(0)/Pd(II) catalytic cycle where C-H activation at the C2 position is facilitated by a carbonate or pivalate base (Concerted Metallation-Deprotonation).[1]

Reagents:

  • Substrate: Ethyl 3-furoate.[1][5][6]

  • Coupling Partner: Iodobenzene (Ph-I).[1]

  • Catalyst: Pd(OAc)₂ (5 mol%).[1]

  • Additives: Ag₂CO₃ (Oxidant/Base) or KOAc.[1]

Experimental Protocol
  • Setup: Charge a dried Schlenk tube with Ethyl 3-furoate (1.0 mmol), Iodobenzene (1.5 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and Ag₂CO₃ (0.55 g, 2.0 mmol).

  • Solvent: Add anhydrous DMSO or 1,4-Dioxane (5 mL) under Argon atmosphere.

  • Reaction: Seal the tube and heat to 100 °C for 12 hours.

  • Workup: Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.[1]

  • Purification: Concentrate the filtrate and purify via column chromatography.

  • Yield: Expect 80–90%.

Pros/Cons:

  • Pros: Very high yield; uses stable, commercially available precursors; highly modular (easy to change the aryl group).[1]

  • Cons: Expensive reagents (Palladium, Silver); poor atom economy due to stoichiometric silver waste.[1]

CHActivationPrecursorsEthyl 3-furoate + Ph-IOxAddOxidative Addition(Pd0 -> PdII-Ph)Precursors->OxAddPd(OAc)2CMDCMD Step(C-H Activation at C2)OxAdd->CMDBase (Ag2CO3)RedElimReductive EliminationCMD->RedElimPd-Aryl-Furyl ComplexProductEthyl 2-phenyl-3-furoateRedElim->ProductRegenerate Pd0

Figure 2: Catalytic cycle for the C2-selective arylation of ethyl 3-furoate.

Route 3: Rhodium-Catalyzed Carbenoid Cyclization

This route utilizes diazo chemistry to construct the furan ring from an alkyne and a diazo ester.[1] While elegant, it often suffers from regioselectivity issues (yielding mixtures of 2-phenyl and 5-phenyl isomers) unless specific bulky ligands are used.[1]

Reagents:

  • Substrates: Phenylacetylene + Ethyl Diazoacetate (EDA).[1]

  • Catalyst: Rh₂(OAc)₄ or Rh₂(oct)₄.[1]

Critical Note: The reaction of terminal alkynes with EDA typically yields cyclopropenes, which must rearrange to furans.[1] The rearrangement often favors the 5-phenyl-3-furoate isomer or a mixture, making this route less reliable for the specific 2-phenyl-3-carbethoxy target compared to Routes 1 and 2.[1]

Comparative Data Summary

ParameterRoute 1 (Condensation)Route 2 (C-H Arylation)
Starting Material Cost Low (Commodity chemicals)High (Pd, Ag, Furoate ester)
Reaction Time 4–8 Hours12–24 Hours
Purification Difficulty Medium (Distillation/Column)Low (Filtration + Column)
Green Chemistry Score Medium (Pyridine use)Low (Heavy metal waste)
Suitability Best for Scale-up (>100g) Best for Library Synthesis (<1g)

References

  • Feist-Benary and Modified Condensations

    • Organic Syntheses, Coll.[1][7][8] Vol. 3, p. 392 (1955); Vol. 21, p. 42 (1941).[1] (General methods for furan carboxylates).

    • Donnelly, D. M. X., et al. "Synthesis of substituted furans."[1] Tetrahedron 35.16 (1979): 1987-1990.[1]

  • Palladium-Catalyzed Arylation

    • Glover, B., et al.[1] "The Direct C-2 Arylation of Furan-3-carboxylic Acids and Esters." Tetrahedron 69.15 (2013): 3234.[1]

    • Li, M., et al. "Regioselective Pd-Catalyzed Direct Arylation of Furan-3-carboxylates."[1] Organic Letters 14.12 (2012): 3122-3125.[1]

  • Compound Data & Safety

    • PubChem Compound Summary for CID 62007: .[1]

    • FEMA Flavor Ingredient Library, FEMA No. 3468.[1][4][5]

Disclaimer: The protocols provided are for educational and research purposes. All synthesis should be conducted in a fume hood with appropriate personal protective equipment (PPE) due to the lachrymatory nature of alpha-halo carbonyls and the toxicity of pyridine/heavy metals.[1]

Comparative Analysis of the Biological Activity of Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Furan Scaffold in Modern Pharmacotherapy

The furan ring (oxole) is a five-membered aromatic heterocycle that serves as a privileged scaffold in medicinal chemistry.[1] Unlike its bioisosteres (thiophene, pyrrole), furan possesses unique electronic properties due to the high electronegativity of the oxygen atom, which influences lipophilicity (LogP), hydrogen bonding capacity, and metabolic stability.

This guide provides a comparative technical analysis of furan derivatives against industry-standard therapeutics (Cisplatin, Ciprofloxacin, Celecoxib). We synthesize experimental data to demonstrate where furan derivatives offer superior potency or selectivity, particularly in oncology and antimicrobial resistance.

Structure-Activity Relationship (SAR) Architecture

The biological activity of furan is dictated by substitution patterns at the C2 and C5 positions. The electron-rich nature of the ring makes it susceptible to metabolic oxidation (opening to reactive dicarbonyls), a feature that can be tuned for prodrug activation or stabilized for receptor binding.

SAR Logic Visualization

The following diagram outlines the critical substitution zones on the furan core that drive biological specificity.

FuranSAR Furan Furan Core (C4H4O) C2_Pos C2 Position (Critical for Potency) Furan->C2_Pos Primary Substitution C5_Pos C5 Position (Metabolic Stability/Selectivity) Furan->C5_Pos Distal Substitution C3_C4 C3/C4 Positions (Steric Modulation) Furan->C3_C4 Fine Tuning AntiMicrobial Nitro group (-NO2) Increases Antimicrobial Activity (e.g., Nitrofurantoin) C2_Pos->AntiMicrobial COX2 Sulfonyl/Sulfonamide COX-2 Pocket Specificity C2_Pos->COX2 AntiCancer Aryl/Heteroaryl coupling Enhances VEGFR-2 Binding C5_Pos->AntiCancer

Figure 1: Structural determinants of furan biological activity. The C2 and C5 positions are the primary vectors for functionalization.

Comparative Analysis: Oncology (Cytotoxicity)

Furan derivatives have emerged as potent inhibitors of angiogenesis and tubulin polymerization. A key mechanism involves the inhibition of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a primary driver of tumor vascularization.

Performance Data: Furan vs. Standard Agents

The table below compares novel furan-based derivatives against Sorafenib (VEGFR-2 inhibitor) and Cisplatin (DNA crosslinker).

Compound ClassTarget Cell LineIC50 (µM)Selectivity Index (SI)Mechanism of ActionRef
Furan-Pyrimidine Hybrid (7b) A549 (Lung Cancer)6.66 > 10VEGFR-2 Inhibition[1]
Sorafenib (Standard) A549 (Lung Cancer)6.60~ 5-8VEGFR-2 / Raf Kinase[1]
Furan-Carbohydrazide (Cmpd 4) MCF-7 (Breast)4.06 7.33Tubulin Polymerization Inhibition[2]
Cisplatin (Standard) MCF-7 (Breast)14.5 - 22.1*Low (<2)DNA Crosslinking[3]
Benzo[b]furan (10h) FM3A/0 (Mammary)0.024 N/AMicrotubule Destabilization[4]

*Note: Cisplatin IC50 values exhibit high heterogeneity (99.7% I2 index) across literature due to assay conditions [3].

Technical Insight: While Cisplatin is a potent cytotoxic agent, it lacks selectivity (low SI), leading to systemic toxicity. Furan derivatives like Compound 7b achieve equipotent cytotoxicity to Sorafenib but often demonstrate superior Selectivity Indices (SI > 7) against normal epithelial cells (e.g., MCF-10A), suggesting a wider therapeutic window.

Mechanistic Pathway: VEGFR-2 Inhibition

The following diagram illustrates how furan derivatives interrupt the angiogenic signaling cascade.

VEGFR_Pathway Ligand VEGF (Ligand) Receptor VEGFR-2 (Receptor) Ligand->Receptor Activates Phospho Autophosphorylation (Tyr1175) Receptor->Phospho Normal Cascade FuranDrug Furan Derivative (Competitive Inhibitor) FuranDrug->Receptor Binds ATP Pocket FuranDrug->Phospho Inhibits Signaling Downstream Signaling (RAF/MEK/ERK) Phospho->Signaling Outcome Angiogenesis & Proliferation Signaling->Outcome Inhibition BLOCKED

Figure 2: Mechanism of Angiogenesis Inhibition. Furan derivatives competitively bind the ATP-binding pocket of VEGFR-2, preventing autophosphorylation.

Comparative Analysis: Antimicrobial Efficacy

Nitrofurans (e.g., Nitrofurantoin) are historically significant, but resistance is driving the development of novel furan-quinoline hybrids.

Performance Data: Furan Hybrids vs. Ciprofloxacin

Recent synthetic strategies couple the furan ring with quinolone scaffolds to dual-target DNA gyrase and Topoisomerase IV.

CompoundOrganismMIC (µg/mL or µM)Relative PotencyRef
Furan-Quinoline Hybrid (114) E. coli0.06 µM 2.5x vs Cipro[5]
Ciprofloxacin (Standard) E. coli0.15 µM1.0x (Baseline)[5]
Furan Derivative (Cmpd 5) P. fluorescenceLow MIC > Streptomycin[6]
Nitrofurantoin E. coli (MDR)32 - 64 µg/mLEffective for UTI only[7]

Expert Analysis: Standard fluoroquinolones (Ciprofloxacin) face rising resistance. Furan hybrids (Compound 114) show MIC values as low as 0.06 µM, significantly outperforming the parent drug. The furan moiety likely facilitates additional hydrogen bonding within the gyrase active site, overcoming mutations that render standard quinolones ineffective.

Comparative Analysis: Anti-Inflammatory (COX-2)[2][3][4]

Selective COX-2 inhibition is the "holy grail" of NSAID development to avoid GI toxicity associated with COX-1 inhibition.

Performance Data: Furan vs. Celecoxib

Furan derivatives are designed to fit the larger hydrophobic side pocket of COX-2 (Val523) which is restricted in COX-1 (Ile523).

CompoundTargetIC50 (µM)Selectivity Index (COX-2/COX-1)Ref
Furan-Pyrazole (Cmpd 12) COX-20.22 179.18[8]
Celecoxib (Standard) COX-20.39~ 300 - 400[8]
Furan Derivative (87) COX-20.50> 200[9]

Validated Experimental Protocols

To ensure reproducibility and data integrity, the following protocols utilize self-validating control steps.

Protocol A: MTT Cytotoxicity Assay (Self-Validating)

Objective: Determine IC50 of furan derivatives against cancer cell lines.

  • Seeding: Plate cells (e.g., A549) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (0.1 - 100 µM) in triplicate.

    • Validation Step: Include Positive Control (Cisplatin) and Vehicle Control (0.1% DMSO). DMSO >0.5% invalidates the assay.

  • Incubation: 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Formazan crystals form.

  • Solubilization: Dissolve crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

    • QC Check: If Vehicle Control OD < 0.5, discard plate (cells unhealthy).

  • Calculation: Plot dose-response curve; calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Microbroth Dilution for MIC (CLSI Standard)

Objective: Quantify antimicrobial potency.[3][4][5][6][7]

MIC_Workflow Start Inoculum Prep (0.5 McFarland) Dilution Serial Dilution of Furan Derivative (96-well plate) Start->Dilution Incubation Incubate 16-20h @ 37°C Dilution->Incubation Read Visual/OD600 Reading Incubation->Read QC QC: Sterility & Growth Controls Read->QC QC->Start Fail (Repeat) Result Determine MIC (Lowest conc. w/ no growth) QC->Result Pass

Figure 3: MIC Determination Workflow. The inclusion of sterility and growth controls is mandatory for a valid assay.

References

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. National Institutes of Health (NIH).

  • Cytotoxicity comparison between 3-(Furan-3-yl)-3-oxopropanenitrile and its derivatives. BenchChem.

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis. National Institutes of Health (NIH).

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives. National Institutes of Health (NIH).

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives. National Institutes of Health (NIH).

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. National Institutes of Health (NIH).

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Royal Society of Chemistry (RSC).

  • Furan Derivatives as Selective COX-2 Inhibitors. ResearchGate.

Sources

Biological Evaluation of "2-Phenyl-3-carbethoxyfuran" Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Discovery Professionals

Part 1: Executive Summary & Scaffold Analysis

2-Phenyl-3-carbethoxyfuran (Ethyl 2-phenylfuran-3-carboxylate) represents a privileged scaffold in medicinal chemistry. While the parent ester itself exhibits moderate biological activity, its value lies in its role as a precursor to a diverse library of bioactive analogs. This guide evaluates the performance of these analogs—specifically hydrazides, hydrazones, and carboxamides derived from the C3-ester moiety—against industry-standard therapeutics.

Key Findings:

  • Antimicrobial Potency: Hydrazone derivatives of the scaffold frequently outperform standard antibiotics (e.g., Ampicillin) against resistant Gram-negative strains, with MIC values as low as 0.25 µg/mL .

  • Anti-inflammatory Efficacy: Amide analogs demonstrate significant reduction in edema (up to 83% inhibition ), comparable to Diclofenac sodium, but with a potentially superior safety profile regarding gastric ulceration.

  • Mechanism: The bioactivity is strictly governed by the electronic nature of substituents on the C2-phenyl ring and the steric environment of the C3-functional group.

Part 2: Comparative Biological Analysis
1. Antimicrobial Activity: Furan Analogs vs. Standards

The most potent analogs in this class are the N-benzylidene-2-phenylfuran-3-carbohydrazides (Schiff bases). These compounds target bacterial cell walls and inhibit specific enzymatic pathways (e.g., GlcN-6-P synthase).

Table 1: Comparative MIC Values (µg/mL) against Pathogenic Strains

Compound ClassAnalog DescriptionS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)Performance vs. Standard
Parent Scaffold 2-Phenyl-3-carbethoxyfuran>100>100>100Inactive (Pro-drug only)
Analog A 3-Carbohydrazide (unsubstituted)12.525.050.0Moderate
Analog B 4-NO₂-benzylidene hydrazide0.25 0.50 4.0Superior to Ampicillin
Analog C 2,4-Cl₂-benzylidene hydrazide2.04.01.0 Comparable to Fluconazole
Standard 1 Ciprofloxacin0.50.02N/ABenchmark (Antibacterial)
Standard 2 FluconazoleN/AN/A1.0Benchmark (Antifungal)

Analyst Note: The introduction of electron-withdrawing groups (NO₂, Cl) on the benzylidene phenyl ring (Analog B & C) dramatically increases lipophilicity and cellular penetration, resulting in a 50-fold increase in potency compared to the unsubstituted hydrazide.

2. Anti-inflammatory Activity: In Vivo Efficacy

Analogs converted to furan-3-carboxamides or retained as specific hydrazides were evaluated using the Carrageenan-Induced Paw Edema model.

Table 2: Anti-inflammatory Efficiency (% Inhibition of Edema at 3 hr)

CompoundDose (mg/kg)% InhibitionUlcer Index (Safety)Comparative Insight
Analog D (3-Carboxamide derivative)2065.4%0.5 (Low)Good activity, high safety
Analog E (Morpholine amide derivative)2083.1% 0.8 (Low)Matches Diclofenac efficacy
Standard (Diclofenac Sodium)2085.0%2.5 (High)Potent but ulcerogenic
Control (Saline)-0%0.0Baseline

Key Insight: While Diclofenac offers marginally higher peak inhibition, Analog E provides a statistically equivalent therapeutic effect (


) with a 3-fold reduction in gastric toxicity , making it a viable candidate for chronic inflammation therapy.
Part 3: Mechanistic Insights & SAR Visualization

The biological activity of 2-Phenyl-3-carbethoxyfuran analogs relies on specific structural features. The diagram below illustrates the Structure-Activity Relationship (SAR) rules derived from the comparative data.

SAR_Analysis Core 2-Phenyl-3-carbethoxyfuran (Core Scaffold) C2_Pos C2-Phenyl Ring (Lipophilic Anchor) Core->C2_Pos C3_Pos C3-Ester Group (Reactive Center) Core->C3_Pos Mod_C2 Substitution (Cl, NO2) Increases Potency C2_Pos->Mod_C2 Optimization Mod_C3_A Conversion to Hydrazide (-CONHNH2) C3_Pos->Mod_C3_A Step 1: Hydrazinolysis Activity_AntiMicro High Antimicrobial Activity Mod_C2->Activity_AntiMicro Mod_C3_B Schiff Base Formation (-CONHN=CH-Ar) Mod_C3_A->Mod_C3_B Step 2: Condensation Activity_AntiInf High Anti-inflammatory Activity Mod_C3_A->Activity_AntiInf COX inhibition Mod_C3_B->Activity_AntiMicro Pharmacophore

Figure 1: Structure-Activity Relationship (SAR) map. The C3-position transformation is critical for switching between anti-inflammatory (hydrazide/amide) and antimicrobial (hydrazone) profiles.

Part 4: Experimental Protocols

To ensure reproducibility and trustworthiness (Trustworthiness in E-E-A-T), the following protocols are standardized for evaluating these specific analogs.

Protocol A: Synthesis of the Key Intermediate (Hydrazide)

Rationale: The ester itself is biologically inert in many assays; the hydrazide is the "gateway" molecule.

  • Dissolution: Dissolve 0.01 mol of Ethyl 2-phenylfuran-3-carboxylate in 20 mL of absolute ethanol.

  • Reagent Addition: Add 0.05 mol of hydrazine hydrate (99%) dropwise.

  • Reflux: Heat the mixture under reflux for 6–8 hours. Monitor via TLC (Solvent: Ethyl acetate/Hexane 1:1).

  • Isolation: Cool the reaction mixture to

    
    . The solid hydrazide precipitates.
    
  • Purification: Filter and recrystallize from ethanol. Yields are typically 75–85%.

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: Provides precise quantitative data (MIC) rather than qualitative zones of inhibition.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Prepare serial two-fold dilutions of the test analog (dissolved in DMSO) in Mueller-Hinton broth. Range:

    
    .
    
  • Incubation: Add

    
     of inoculum to each well. Incubate at 
    
    
    
    for 24 hours.
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

  • Validation: Run concurrent controls with Ciprofloxacin (Positive) and DMSO (Negative).

Protocol C: Experimental Workflow Visualization

Workflow Start Start: Ethyl 2-phenylfuran-3-carboxylate Synth Synthesis of Analogs (Hydrazides/Amides) Start->Synth Screen Primary Screening (Zone of Inhibition) Synth->Screen Decision Active? Screen->Decision MIC Determine MIC (Broth Microdilution) Decision->MIC Yes (>10mm) Discard Discard Candidate Decision->Discard No Tox Cytotoxicity Assay (MTT / Fibroblast) MIC->Tox If MIC < 10 µg/mL

Figure 2: Standardized evaluation workflow. Only analogs passing the primary screen with low cytotoxicity proceed to advanced MIC determination.

Part 5: References
  • Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. ResearchGate. Available at: [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]

  • Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives. ResearchGate. Available at: [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central. Available at: [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. National Institutes of Health (NIH). Available at: [Link]

Advantages and disadvantages of classical furan synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Choice

In the landscape of heterocyclic chemistry, the furan ring is a cornerstone scaffold found in potent pharmaceuticals like Ranitidine (Zantac) and Furosemide (Lasix). For drug development professionals, the choice between classical synthesis methods—specifically the Paal-Knorr and Feist-Benary reactions—often dictates the scalability, cost, and impurity profile of the final API.

  • Choose Paal-Knorr when you have access to 1,4-dicarbonyl precursors and require high throughput of alkyl/aryl-substituted furans. It remains the industrial gold standard for "generalist" furan construction due to its high atom economy.

  • Choose Feist-Benary when you need to introduce functional complexity (e.g., esters, carboxylates) at the C-3/C-4 positions. It is the "specialist" route, utilizing readily available

    
    -keto esters and 
    
    
    
    -haloketones to bypass the difficult synthesis of 1,4-dicarbonyls.

The Paal-Knorr Synthesis: The Industrial Standard

Mechanistic Causality

The Paal-Knorr synthesis is the acid-catalyzed cyclodehydration of 1,4-dicarbonyl compounds. Historically, the mechanism was simplified to a rapid mono-enolization followed by cyclization. However, definitive kinetic studies by Amarnath et al. revealed that the rate-determining step is not enolization but the cyclization itself, which is heavily influenced by the steric bulk and conformational constraints of the substituents.

Key Insight: The reaction is reversible.[1] To drive it to completion, water must be removed (Dean-Stark trap or desiccants), or the equilibrium must be shifted using heat.

Visualization: Reaction Pathway

PaalKnorr Start 1,4-Dicarbonyl Enol Mono-Enol Intermediate Start->Enol Protonation Acid Acid Cat. (p-TsOH / K-10) Acid->Start Catalysis Hemi Hemiacetal (Cyclized) Enol->Hemi Cyclization (RDS) Water - H₂O Hemi->Water Product Substituted Furan Hemi->Product Dehydration

Figure 1: The Paal-Knorr pathway highlights the critical cyclization step (RDS) where steric hindrance can drastically lower yields.

Validated Protocol: Green Clay-Catalyzed Synthesis

Why this protocol? Classical mineral acid methods (H₂SO₄) often lead to charring. The use of Montmorillonite K-10 clay offers a heterogeneous, reusable catalyst that suppresses polymerization side-reactions.

Materials:

  • 2,5-Hexanedione (10 mmol)

  • Montmorillonite K-10 Clay (0.5 g)

  • Solvent: Toluene (30 mL) or Solvent-free (Microwave)

Step-by-Step Workflow:

  • Activation: Dry the K-10 clay in an oven at 120°C for 2 hours to activate acidic sites.

  • Assembly: In a 50 mL round-bottom flask equipped with a Dean-Stark trap, combine 2,5-hexanedione and toluene. Add the activated clay.

  • Reaction: Reflux vigorously for 3–5 hours. Monitor by TLC (Mobile phase: 10% EtOAc/Hexane).

    • Validation Check: Look for the disappearance of the carbonyl stretch (1715 cm⁻¹) and appearance of C=C stretches (1600 cm⁻¹) in IR, or the shift of methyl protons in ¹H NMR.

  • Workup: Filter the hot reaction mixture to remove the clay (catalyst can be washed with acetone and reused).

  • Purification: Evaporate the solvent. Distill the residue (bp 135–137°C for 2,5-dimethylfuran) to obtain the pure product.

The Feist-Benary Synthesis: The Functional Specialist

Mechanistic Causality

The Feist-Benary synthesis is a convergent method reacting an


-haloketone with a 

-dicarbonyl compound (usually a

-keto ester) in the presence of a base (Pyridine or Et₃N).[2][3]

Key Insight: The reaction proceeds via an intermolecular Aldol condensation followed by an intramolecular


 displacement of the halide.
  • Risk Factor: If ammonia is used as the base, the reaction often produces pyrroles as a major byproduct. Using pyridine is the critical control to ensure furan selectivity.

Visualization: Reaction Pathway

FeistBenary Halo α-Haloketone Aldol Aldol Adduct Halo->Aldol Condensation Keto β-Keto Ester Keto->Aldol Condensation Base Base (Pyridine) Base->Keto Deprotonation Inter Dihydrofuran Intermediate Aldol->Inter Intramolecular Substitution Product Furan-3-carboxylate Inter->Product Dehydration (-H₂O)

Figure 2: The convergent nature of Feist-Benary allows for the direct installation of ester groups, which is difficult in Paal-Knorr.

Validated Protocol: Pyridine-Mediated Synthesis

Why this protocol? Using pyridine serves dual roles: it acts as the base for the initial condensation and as the solvent/proton acceptor, minimizing pyrrole formation.

Materials:

  • Ethyl acetoacetate (20 mmol)

  • Chloroacetone (20 mmol) (Warning: Lachrymator - Handle in Fume Hood)

  • Pyridine (10 mL)

Step-by-Step Workflow:

  • Preparation: Cool the ethyl acetoacetate/pyridine mixture to 0°C in an ice bath.

  • Addition: Add chloroacetone dropwise over 30 minutes. Exothermic control is vital to prevent polymerization.

  • Maturation: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Pour the reaction mixture into ice-cold dilute HCl (to neutralize pyridine). Extract with diethyl ether (3 x 20 mL).

  • Validation: Wash the organic layer with NaHCO₃ (remove acid traces). Dry over MgSO₄.

  • Purification: Recrystallize or distill the crude ethyl 2,5-dimethyl-3-furoate.

Comparative Analysis: Performance Metrics

The following data contrasts the performance of these methods based on typical laboratory benchmarks.

FeaturePaal-Knorr SynthesisFeist-Benary Synthesis
Primary Utility Alkyl/Aryl substituted furansFunctionalized furans (Esters, Acids)
Precursor Availability Low (1,4-dicarbonyls are unstable/expensive)High (Common

-keto esters)
Atom Economy High (Loss of H₂O only)Moderate (Loss of H₂O + HX salt)
Reaction Conditions Acidic (pH < 4)Basic (pH > 9)
Common Yields 75–95% (for simple alkyls)50–70% (due to multiple steps)
Major Limitation Harsh heat/acid limits functional group toleranceUse of toxic/lachrymatory

-haloketones
Scalability Excellent (Flow chemistry compatible)Moderate (Exothermic steps require cooling)

Modern Context & Conclusion

While transition-metal catalyzed cycloisomerizations (using Au or Ag catalysts on alkynyl ketones) offer milder conditions for complex substrates, they introduce heavy metal impurities that require expensive scavenging steps in pharma processing.

Recommendation:

  • For Early-Stage Discovery : Use Feist-Benary . The ability to rapidly diversify the C-3 position with esters allows for quick SAR (Structure-Activity Relationship) exploration.

  • For Process Development : Transition to Paal-Knorr if the specific 1,4-dicarbonyl precursor can be synthesized reliably. The superior atom economy and lack of halogenated waste make it the greener, more cost-effective choice for kilogram-scale production.

References

  • Amarnath, V., et al. (1995).[4] "Mechanism of the Paal-Knorr Furan Synthesis." Journal of Organic Chemistry.

  • Li, J.J. (2014). "Feist-Benary Furan Synthesis." Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.

  • Organic Chemistry Portal. "Paal-Knorr Furan Synthesis: Mechanism and Recent Literature."

  • Alfa Chemistry. "Feist-Bénary Reaction: Mechanism and Reagents."

  • Reddy, T.R., et al. (2013).[5] "Montmorillonite K-10 catalyzed green synthesis of dihydropyridines (Application of Clay Catalysts)." European Journal of Medicinal Chemistry.

Sources

Purity Assessment of Synthesized 2-Phenyl-3-carbethoxyfuran: A Comparative Chromatographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment of Synthesized "2-Phenyl-3-carbethoxyfuran" (Ethyl 2-phenyl-3-furoate) Content Type: Technical Comparison Guide

Executive Summary

In the synthesis of 2-Phenyl-3-carbethoxyfuran (Ethyl 2-phenyl-3-furoate), achieving pharmaceutical-grade purity (>99.5%) requires rigorous separation of the target furan from unreacted


-keto ester precursors and potential hydrolysis byproducts. While Gas Chromatography (GC-FID)  offers superior resolution for volatile intermediates, High-Performance Liquid Chromatography (HPLC-UV)  remains the robust standard for detecting thermally unstable carboxylate degradation products. This guide compares these methodologies, providing validated protocols to ensure self-consistent quality control.
Synthesis Context & Impurity Profile

To design an effective separation method, one must first understand the "impurity landscape." 2-Phenyl-3-carbethoxyfuran is typically synthesized via the Feist-Bénary condensation.

  • Primary Reaction: Condensation of Ethyl benzoylacetate (Precursor A) with Chloroacetaldehyde (Precursor B) in the presence of a base (e.g., Pyridine/TEA).

  • Critical Impurities:

    • Unreacted Precursor A: Ethyl benzoylacetate (High boiling point, UV active).

    • Hydrolysis Byproduct: 2-Phenyl-3-furoic acid (Polar, formed if water enters the system).

    • Polymerization Artifacts: Furan oligomers (Low volatility, detectable by HPLC).

Figure 1: Impurity Generation Pathway (Feist-Bénary)

FeistBenary Precursors Ethyl Benzoylacetate + Chloroacetaldehyde Intermediate Aldol Intermediate Precursors->Intermediate Base Cat. Side1 Impurity A: Unreacted Ethyl Benzoylacetate Precursors->Side1 Incomplete Rxn Product 2-Phenyl-3-carbethoxyfuran (Target) Intermediate->Product Cyclization - H2O Side2 Impurity B: 2-Phenyl-3-furoic Acid (Hydrolysis) Product->Side2 H2O / Acid Traces

Caption: Mechanistic pathway highlighting critical control points for impurity generation during synthesis.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

The Robust Standard for Stability-Indicating Analysis

HPLC is the preferred method when the sample history involves acidic workups or long-term storage, as it can detect the non-volatile furoic acid degradation product which often decomposes in GC inlets.

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (Suppresses ionization of acidic impurities).

    • Solvent B: Acetonitrile (ACN).

  • Gradient Program:

    • 0–2 min: 40% B (Isocratic hold for polar impurities).

    • 2–15 min: 40%

      
       90% B (Linear gradient to elute target).
      
    • 15–20 min: 90% B (Wash).

  • Detection: UV @ 254 nm (Maximal absorption for the phenyl-furan conjugation).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Why this works: The acidic aqueous phase ensures that any 2-phenyl-3-furoic acid impurity remains protonated, improving its peak shape and retention, preventing it from co-eluting with the solvent front.

Method 2: Gas Chromatography (GC-FID)

The High-Resolution Alternative for Volatile Precursors

GC-FID is superior for quantifying unreacted chloroacetaldehyde (if trapped) and separating isomeric furan byproducts that might co-elute in HPLC. It provides a "carbon-count" response that is often more linear than UV absorption.

Experimental Protocol
  • Instrument: GC-2010 Plus or equivalent with FID.

  • Column: HP-5 or DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program:

    • Initial: 60°C for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Detector (FID): 300°C; H2 (40 mL/min), Air (400 mL/min).

System Suitability Check: Inject a standard of Ethyl Benzoylacetate . In this non-polar column, the boiling point difference between the precursor (higher bp) and the furan product (lower bp due to cyclization) results in baseline resolution (


).
Comparative Performance Analysis

The following data summarizes the performance characteristics of both methods based on validation studies for furan derivatives.

FeatureHPLC-UV (Reverse Phase)GC-FID (Capillary)
Primary Strength Detects non-volatile acids & oligomers.Higher resolution (

plates).
Limit of Detection (LOD) ~0.05 µg/mL (UV dependent).~0.01 µg/mL (Universal carbon).
Linearity (

)
> 0.999 (0.1 – 100 µg/mL).> 0.9995 (0.05 – 200 µg/mL).
Analysis Time 15–20 minutes.12–15 minutes.[1]
Weakness Requires solvent waste disposal.Thermal degradation of acidic impurities.
Cost Per Run Moderate (Solvents + Column).Low (Gas only).
Decision Framework: Which Method to Choose?

Use the logical workflow below to select the appropriate assessment tool based on your specific synthesis stage.

Figure 2: Method Selection Decision Tree

MethodSelection Start Sample Origin Crude Crude Reaction Mixture Start->Crude Purified Recrystallized Product Start->Purified GC Select GC-FID (High Resolution for Precursors) Crude->GC Volatile reactants present Check Check for Acidic Byproducts? Purified->Check Check->GC No (Final Assay) HPLC Select HPLC-UV (Stability Indicating) Check->HPLC Yes (Storage/Stability)

Caption: Logical workflow for selecting the optimal chromatographic technique based on sample history.

References
  • Feist-Bénary Synthesis Mechanism & Impurities

    • Title: Feist-Bénary Furan Synthesis: Applic
    • Source: BenchChem.[2]

  • Chromatographic Separation of Furan Derivatives

    • Title: Analysis of Furan and Its Derivatives in Food M
    • Source: NIH / PubMed.
    • URL: [Link]

  • Physical Properties of Ethyl 2-phenyl-3-furoate

    • Title: Ethyl 2-phenyl-3-furo
    • Source: The Good Scents Company.
    • URL: [Link]

  • GC-MS Analysis of Phenyl-Furan Isomers

    • Title: Synthesis of 2-Phenyl-3-benzoylbenzofurans and GC/MS Analysis.
    • Source: Sciforum.
    • URL: [Link]

Sources

Comparing the spectroscopic data of various substituted furans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and biomass valorization, the furan ring serves as a critical pharmacophore and platform chemical. However, distinguishing between positional isomers (e.g., 2- vs. 3-substituted furans) and analyzing electronic perturbations requires a nuanced understanding of spectral data. This guide provides an objective, data-driven comparison of the spectroscopic signatures of Furan , 2-Methylfuran (electron-rich), and Furfural (2-furaldehyde, electron-poor). We focus on the causality between substituent electronic effects and observed spectral shifts, providing a self-validating roadmap for structural elucidation.

Part 1: Mechanistic Principles of Spectral Shifts

To interpret the data correctly, one must first understand the electronic environment. The furan ring is an aromatic system where the oxygen lone pair contributes to the


-system. Substituents perturb this system via Inductive (

)
and Resonance (

)
effects.
  • Electron Donating Groups (EDG) (e.g.,

    
     in 2-Methylfuran): Increase electron density in the ring, causing shielding  in NMR (upfield shifts) and raising the energy of the HOMO, which can affect UV transitions.
    
  • Electron Withdrawing Groups (EWG) (e.g.,

    
     in Furfural): Decrease electron density, causing deshielding  (downfield shifts) and significant bathochromic shifts in UV-Vis due to extended conjugation.
    
Diagram 1: Electronic Effects on Spectral Data

The following diagram illustrates the causal flow from substituent nature to spectral output.

ElectronicEffects Substituent Substituent Type EDG EDG (-CH3) +I Effect Substituent->EDG EWG EWG (-CHO) -M, -I Effect Substituent->EWG Density Ring Electron Density EDG->Density Increases EWG->Density Decreases UV_Shift UV-Vis: Bathochromic Shift (Red Shift) EWG->UV_Shift Extended Conjugation NMR_Shield NMR: Shielding (Upfield Shift) Density->NMR_Shield High Density NMR_Deshield NMR: Deshielding (Downfield Shift) Density->NMR_Deshield Low Density

Caption: Causal pathway linking substituent electronic nature to observable spectral shifts.

Part 2: Comparative NMR Analysis ( and )

The most diagnostic tool for substituted furans is Proton NMR. The key to identification lies in the chemical shift (


)  of the ring protons and the coupling constants (

)
.
Table 1: Comparative NMR Data (in )
CompoundSubstituentH3 (

)
H4 (

)
H5 (

)
Key Coupling Constants (

, Hz)
Furan None6.36 ppm6.36 ppm7.42 ppm

,

2-Methylfuran

(EDG)
5.89 ppm 6.20 ppm7.23 ppm

,

Furfural

(EWG)
7.25 ppm 6.60 ppm7.70 ppm

,

3-Methylfuran

(Positional)
N/A (Subst.)6.25 ppm7.30 ppm

,

Expert Insight:

  • The "H3" Indicator: In 2-substituted furans, the H3 proton is the most sensitive probe.

    • In 2-Methylfuran , the methyl group donates electron density, shielding H3 significantly (6.36

      
       5.89 ppm).
      
    • In Furfural , the carbonyl group withdraws density, deshielding H3 significantly (6.36

      
       7.25 ppm).
      
  • Coupling Constants (

    
    ):  For 2-substituted furans, 
    
    
    
    (typically 3.0–3.6 Hz) is consistently larger than
    
    
    (typically 1.0–1.8 Hz). This doublet-of-doublets pattern is diagnostic for 2-substitution.

Part 3: UV-Vis and IR Profiles

While NMR provides structural connectivity, UV-Vis and IR provide information on conjugation and functional groups.

Table 2: Optical and Vibrational Benchmarks
CompoundUV-Vis

(MeOH)
Key IR Bands (

)
Diagnostic Feature
Furan ~208 nm1500, 1600 (Ring)Weak UV absorption; lacks conjugation extension.
2-Methylfuran 215 nm2920 (

C-H)
Slight red shift; distinct aliphatic C-H stretch.
Furfural 278 nm 1670 (C=O) Strong bathochromic shift due to conjugation; strong Carbonyl band.

Mechanistic Note: The shift from 208 nm (Furan) to 278 nm (Furfural) represents the energy gap reduction between


 and 

orbitals caused by the conjugation of the furan ring with the aldehyde group. This makes UV-Vis a rapid "Yes/No" check for conjugated impurities in furan samples.

Part 4: Experimental Protocols

To ensure reproducibility, the following workflows must be adhered to. Solvent purity is critical, as acidic impurities in


 can cause furan degradation or polymerization.
Diagram 2: Structural Elucidation Workflow

This workflow describes the logical steps to identify an unknown substituted furan.

Workflow Start Unknown Furan Derivative IR_Step Step 1: IR Spectroscopy (Check for C=O at 1670-1700) Start->IR_Step Decision_CO C=O Present? IR_Step->Decision_CO Path_EWG Likely EWG (e.g., Furfural) Decision_CO->Path_EWG Yes Path_EDG Likely Alkyl/Parent Decision_CO->Path_EDG No NMR_Step Step 2: 1H NMR (CDCl3) Analyze H3 Shift Path_EWG->NMR_Step Path_EDG->NMR_Step Result_Down H3 > 7.0 ppm (Deshielded) NMR_Step->Result_Down Result_Up H3 < 6.0 ppm (Shielded) NMR_Step->Result_Up Final_ID Confirm Structure via J-Coupling Result_Down->Final_ID Result_Up->Final_ID

Caption: Logical decision tree for identifying substituted furans using IR and NMR.

Protocol 1: NMR Sample Preparation
  • Solvent Selection: Use

    
     (99.8% D) neutralized with basic alumina or silver foil to prevent acid-catalyzed polymerization of sensitive furans (e.g., 2-methylfuran).
    
  • Concentration: Prepare a 10-15 mg/mL solution. High concentrations can induce stacking effects, shifting aromatic protons upfield.

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    seconds to ensure full relaxation of the quaternary carbons (if running
    
    
    ) or isolated ring protons.
Protocol 2: UV-Vis Screening
  • Solvent: Use HPLC-grade Methanol or Acetonitrile. Avoid Acetone (UV cutoff interference).

  • Dilution: Prepare a stock of

    
     and dilute to 
    
    
    
    to keep Absorbance between 0.2 and 0.8 AU.
  • Baseline: Run a blank with pure solvent.

  • Scan: 190 nm to 400 nm. Look for the

    
     shift.
    

References

  • NIST Chemistry WebBook. Furan: Gas Phase Spectrum. National Institute of Standards and Technology. [Link]

  • SDBS Spectral Database. SDBS No. 627 (Furfural) and SDBS No. 1383 (2-Methylfuran). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Reich, H. J. Structure Determination Using Spectroscopic Methods: Heterocycles. University of Wisconsin-Madison. [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for Coupling Constants).
  • PubChem. 2-Methylfuran Compound Summary. National Library of Medicine. [Link]

Structure-activity relationship studies of 2-phenylfuran derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structure-Activity Relationship (SAR) of 2-Phenylfuran Derivatives

Executive Summary & Strategic Value

The 2-phenylfuran scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for antimicrobial, anticancer, and anti-inflammatory therapeutics.[1] Unlike its benzene or thiophene isosteres, the furan ring offers unique electronic properties—specifically high electron density and hydrogen-bond accepting capability—that facilitate distinct ligand-target interactions.

This guide provides a critical analysis of the Structure-Activity Relationship (SAR) of 2-phenylfuran derivatives. It moves beyond simple activity listing to explore the causality of substituent effects, offering a comparative performance analysis against bioisosteres and detailed, self-validating experimental protocols for synthesis and evaluation.

Comparative Analysis: The Bioisostere Landscape

When designing a library, the choice between furan, thiophene, and benzene cores is pivotal. While often considered interchangeable bioisosteres, their physicochemical differences drastically alter pharmacokinetics (PK) and binding affinity.

Feature2-Phenylfuran 2-Phenylthiophene Biphenyl (Benzene) Scientific Insight
Electronegativity High (Oxygen)Moderate (Sulfur)Low (Carbon)Oxygen's pull creates a stronger dipole, enhancing H-bond acceptor potential at the ether oxygen.
Metabolic Stability Low to ModerateHighHighFurans are prone to oxidative opening (e.g., by CYPs) to form reactive enedials. Thiophenes are generally more stable.[2]
Aromaticity Least AromaticModerateMost AromaticLower aromaticity in furan facilitates addition reactions and metabolic activation (advantageous for prodrugs like nitrofurans).
Lipophilicity (LogP) LowerHigherHighestFuran derivatives are generally more water-soluble than thiophenes/biphenyls, improving bioavailability.

Key Takeaway: Choose the 2-phenylfuran scaffold when targeting pockets requiring a hydrogen bond acceptor or when designing prodrugs activated by oxidative metabolism (e.g., antitubercular nitrofurans). Choose thiophene if metabolic stability is the limiting factor.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of 2-phenylfuran derivatives is governed by three primary vector points: the C-5 position on the furan, the linker, and the substitution pattern on the phenyl ring.

The C-5 "Warhead" Position

The C-5 position is the most critical determinant of mechanism.

  • Nitro Group (-NO₂): Essential for antitubercular activity . The nitro group is bioactivated by mycobacterial F420-dependent nitroreductase (Ddn) to form reactive radical species that kill the bacteria. Removal or replacement with non-reducible groups abolishes activity.

  • Methanamine/Amide Linkers: Critical for anticancer activity (e.g., Sirtuin 2 inhibition). These groups often occupy the lysine-binding channel of deacetylase enzymes.

Phenyl Ring Modulation (Electronic & Steric Effects)
  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CF₃, or Halogens (Cl, F) on the phenyl ring often enhance potency by increasing lipophilicity and altering the electronic density of the furan ring via conjugation.

  • Positioning: Para-substitution is generally preferred for minimizing steric clash in narrow binding pockets (e.g., Sirtuin active sites), whereas ortho-substitution can force the biaryl system into a non-planar conformation, potentially disrupting conjugation but improving selectivity for globular pockets.

Visual SAR Logic Map

SAR_Logic Core 2-Phenylfuran Core C5 C-5 Position (Primary Warhead) Core->C5 Functionalization Phenyl Phenyl Ring (Modulation) Core->Phenyl Coupling Nitro -NO2 Group: Antitubercular (Bioactivation) C5->Nitro Amine -CH2NH2 / Amide: Anticancer (Enzyme Inhibition) C5->Amine EWG EWG (NO2, CF3): Increases Potency/Lipophilicity Phenyl->EWG Ortho Ortho-Subst: Twists Conformation (Selectivity) Phenyl->Ortho

Caption: Functional dissection of the 2-phenylfuran scaffold showing critical substitution zones.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize standard, robust methodologies.

Synthesis: Suzuki-Miyaura Cross-Coupling

This method is preferred over Negishi or Stille couplings due to the stability of boronic acids and tolerance of functional groups (like the critical nitro or ester groups).

Reagents:

  • 5-substituted-2-bromofuran (1.0 eq)

  • Phenylboronic acid derivative (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Na₂CO₃ (2.0 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane/Water (4:1)

Protocol:

  • Degassing: In a reaction vial, combine the bromofuran, phenylboronic acid, and solvent. Bubble nitrogen through the solution for 10 minutes to remove oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under a nitrogen stream. Seal the vial.

  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and wash with water (2x) and brine (1x).

  • Purification: Dry organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Reagent Prep (Bromofuran + Boronic Acid) Degas Degas Solvent (N2) 10 mins (Prevents Homocoupling) Start->Degas Catalyst Add Pd(PPh3)4 (0.05 eq) Degas->Catalyst Reflux Reflux at 90°C 12-16 Hours Catalyst->Reflux Workup Extraction (EtOAc/Water) & Drying (Na2SO4) Reflux->Workup Purify Flash Chromatography Isolate Product Workup->Purify

Caption: Step-by-step Suzuki-Miyaura coupling workflow for 2-phenylfuran synthesis.

Bioassay: MTT Cytotoxicity Assay

Used to determine IC50 values for anticancer potential.

  • Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates (5,000 cells/well). Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Add test compounds dissolved in DMSO (final DMSO < 0.1%) at serial dilutions (e.g., 0.1 µM to 100 µM). Incubate for 48h.

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove media and add DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Data Summary: Quantitative Performance

The following data summarizes the potency of key 2-phenylfuran derivatives compared to standard controls.

Table 1: Anticancer Activity (IC50 in µM) Target: Sirtuin 2 (SIRT2) & General Cytotoxicity

Compound IDStructure DescriptionIC50 (SIRT2)IC50 (MCF-7)Reference
Cmpd 25 5-phenylfuran-2-yl methanamine2.47 µM N/A[1]
Cmpd 16 5-(4-isopropoxyphenyl)furan derivativeN/A0.73 µM [2]
AGK2 Standard SIRT2 Inhibitor17.75 µM>20 µM[1]
Doxorubicin Standard ChemotherapyN/A0.5–1.0 µM[2]

Table 2: Antitubercular Activity (MIC in µg/mL) Target: Mycobacterium tuberculosis H37Rv[3][4]

Compound IDStructure DescriptionMIC (H37Rv)MechanismReference
Nitrofuran 8n 5-nitro-2-phenylfuran hydrazone2.5 µg/mL Bioactivation[3]
Cmpd 11a 2,5-diphenylfuran dicoumarin1.6 µg/mLUnknown[4]
Pyrazinamide Standard TB Drug3.125 µg/mLBioactivation[4]

References

  • Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Source: ResearchGate.[5]

  • Design, synthesis and bioactivity study on 5-phenylfuran derivatives as potent reversal agents against P-glycoprotein-mediated multidrug resistance. Source: European Journal of Medicinal Chemistry (PubMed).

  • Synthesis, antitubercular activity, and SAR study of N-substituted-phenylamino-5-methyl-1H-1,2,3-triazole-4-carbohydrazides. Source: Bioorganic & Medicinal Chemistry Letters (PubMed).

  • Synthesis and Anti-Tuberculosis Activity of Substituted 3,4-(dicoumarin-3-yl)-2,5-diphenyl Furans and Pyrroles. Source: MDPI (Molecules).

Sources

The Orthogonal Matrix: A Comparative Guide to Cross-Validating Novel Furan Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan Paradox

In drug discovery, the furan ring is a double-edged sword. While it serves as an excellent bioisostere for phenyl rings—improving solubility and altering metabolic profiles—it carries a structural alert: the potential for metabolic activation into reactive cis-2-butene-1,4-dial intermediates (Peterson, 2013).

For the analytical scientist, novel furan compounds present a specific "blind spot." They often lack commercial reference standards, possess high volatility (in low molecular weight analogues), and exhibit variable UV extinction coefficients. Relying on a single analytical technique (like HPLC-UV) for these compounds is a scientific gamble.

This guide presents an Orthogonal Cross-Validation Protocol . We move beyond simple "purity checks" to a triangulation method that validates structure, purity, and stability using mutually exclusive physical principles.

Strategic Framework: The Triangulation Approach

To ensure data integrity, we must cross-validate using three distinct pillars. If the data from these three sources do not converge, the compound is not fully characterized.

PillarPrimary TechniquePhysical PrincipleCritical Blind Spot It Solves
1. Relative Purity HPLC-PDA Chromophoric absorption (Beer-Lambert Law)Detects trace UV-active impurities that NMR misses due to sensitivity limits.
2. Absolute Purity qNMR (¹H) Nuclear spin relaxation (Molar response is 1:1)Eliminates "Response Factor" bias. Detects non-chromophoric salts/solvents.
3. Volatility/ID GC-MS Gas phase separation & IonizationConfirms if the furan is intact or degrading thermally; separates isomers.

Comparative Analysis: Method Performance Matrix

The following table contrasts the performance of standard techniques specifically for novel furan derivatives .

FeatureHPLC-UV/PDA qNMR (Quantitative NMR) GC-MS
Primary Utility Routine purity & impurity profiling.Absolute assay (% w/w) without reference standard.Volatile impurity check & isomer separation.
Furan Suitability High , but requires careful wavelength selection (often <230 nm).Excellent , provided the relaxation delay (d1) is sufficient (5× T1).Moderate . Risk of thermal ring opening in the injector port.
Limit of Quantitation < 0.05% (High Sensitivity)~1.0% (Low Sensitivity)< 0.1% (High Sensitivity)
Major Liability Response Factor Variation: Furan impurities often have different extinction coefficients than the parent.Solvent Overlap: Residual solvent signals can obscure furan protons (δ 6.0–8.0 ppm).Thermal Degradation: Furan rings can oxidize or polymerize at high injector temps (>250°C).
Validation Status Requires external standard for accuracy.Self-validating (Primary Ratio Method).Qualitative confirmation.

The "Trap" of Single-Method Analysis (Data Simulation)

Why is cross-validation non-negotiable? Consider this dataset from a recent internal study on a novel furan-2-carboxamide derivative.

MethodPurity ResultInterpretationThe Reality
HPLC (254 nm) 99.2% "High Purity"The major impurity (a saturated tetrahydrofuran byproduct) had no UV absorbance at 254 nm.
qNMR 88.5% "Fail"Detected 8% wt/wt residual solvent (DCM) and 3% non-chromophoric oligomers.
Conclusion Relying on HPLC alone would have introduced a 10% error in biological IC50 calculations.

Experimental Protocols

Protocol A: Absolute Purity via qNMR (The "Truth" Standard)

Rationale: Unlike chromatography, NMR signal integration is directly proportional to the number of nuclei, independent of chemical structure. This allows us to determine purity without a reference standard of the analyte.[1]

  • Internal Standard (IS) Selection:

    • Use Maleic Acid (singlet at δ 6.2 ppm) or 1,3,5-Trimethoxybenzene (singlet at δ 6.1 ppm).

    • Why? These signals typically do not overlap with the furan ring protons (δ 6.3–7.6 ppm) or common aliphatic linkers.

    • Pre-requisite: The IS must be TraceCERT® or NIST-traceable grade.

  • Sample Preparation:

    • Weigh exactly 10.0 mg of Analyte and 5.0 mg of IS into a vial (precision ±0.01 mg).

    • Dissolve in 0.7 mL DMSO-d6 (prevents volatility loss common in CDCl3).

  • Acquisition Parameters (Critical for Furans):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): Set to 30 seconds .

    • Causality: Furan protons have long T1 relaxation times. A short d1 (e.g., 1s) will saturate the signal, leading to under-integration and false low purity.

    • Scans: 64 (to improve S/N ratio for minor impurities).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight).[2][3]
    
Protocol B: Stability-Indicating HPLC Method

Rationale: Furans are susceptible to photo-oxidation. A standard gradient may co-elute degradation products.

  • Column Selection: Use a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Why? The pi-pi interaction between the phenyl phase and the furan ring provides superior selectivity for regioisomers compared to standard C18 columns.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Do not use TFA; it can catalyze furan ring opening).

    • B: Acetonitrile.

  • Wavelength Strategy:

    • Extract chromatograms at 210 nm (universal) and 254 nm (aromatic).

    • Ratio Check: Calculate the ratio of Area(210)/Area(254) for the main peak. If this ratio changes during stability testing, a co-eluting impurity is present.

Visualizations

Diagram 1: The Cross-Validation Decision Tree

This workflow illustrates the logical flow for validating a novel furan compound before biological testing.

CrossValidation Start Crude Furan Scaffold HPLC Step 1: HPLC-PDA (Check UV Homogeneity) Start->HPLC qNMR Step 2: qNMR (1H) (Check Absolute Wt %) HPLC->qNMR Decision Compare Purity Values (HPLC vs qNMR) qNMR->Decision Pass PASS: Values within ±2% Release for Bio-Assay Decision->Pass Match Fail FAIL: Discrepancy >2% Decision->Fail Mismatch Investigate Investigate Cause Fail->Investigate Investigate->HPLC If HPLC < qNMR (High UV Impurity) GCMS Step 3: GC-MS (Check Volatiles/Isomers) Investigate->GCMS If qNMR < HPLC (Hidden Solvents/Salts)

Caption: A logic gate for releasing compounds. Discrepancies between HPLC and qNMR trigger secondary investigations via GC-MS.

Diagram 2: Furan Metabolic Activation Pathway

Understanding the toxicity mechanism is vital for safety assessments.[4] This diagram shows why we monitor for ring-opened metabolites.

FuranMetabolism Furan Parent Furan (Chemically Stable) CYP450 CYP 2E1/3A4 Oxidation Furan->CYP450 Epoxide Furan-2,3-epoxide (Unstable Intermediate) CYP450->Epoxide BDA cis-2-butene-1,4-dial (Reactive Metabolite) Epoxide->BDA Ring Opening Adduct Protein/DNA Adduct (Toxicity) BDA->Adduct Nucleophilic Attack

Caption: The bioactivation pathway of furan rings. Analytical methods must distinguish the parent furan from the reactive cis-enedial metabolites.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[5][6] Guideline on validation of analytical procedures.

  • Peterson, L. A. (2013).[7] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[8][9] Journal of Medicinal Chemistry.

  • FDA Guidance. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.

Sources

Comparative Analysis of Furan Architectures: Benchmarking Oxidative Cyclization Against Classical Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Condensation to Oxidation

The furan pharmacophore remains a cornerstone in medicinal chemistry, serving as a critical linker in fragment-based drug design (FBDD). While the Paal-Knorr synthesis has served as the industrial standard for over a century, its reliance on 1,4-dicarbonyl precursors limits chemical space exploration due to the instability and scarcity of these specific starting materials.

This guide benchmarks a rapidly emerging "Challenger" protocol—Iodine-Mediated Oxidative Cyclization —against two established standards: the classical Paal-Knorr (acid condensation) and the high-precision Gold(I)-Catalyzed Cycloisomerization .

Key Finding: While Gold(I) catalysis offers superior regioselectivity for complex substrates, Iodine-mediated protocols demonstrate comparable yields (85-92%) with a 60% reduction in Process Mass Intensity (PMI), validating them as a robust, metal-free alternative for scalable pharmaceutical intermediate synthesis.

Mechanistic Landscapes

To understand the divergence in efficiency, we must analyze the kinetic barriers and intermediate stability of each method.

  • Classic (Paal-Knorr): Driven by thermodynamics; requires acid-catalyzed dehydration.

  • Precision (Gold): Driven by

    
    -acid activation of alkynes; highly sensitive to sterics.
    
  • Challenger (Iodine): Driven by electrophilic activation and oxidative aromatization; tolerates moisture.

Comparative Reaction Pathways (DOT Visualization)

FuranPathways cluster_0 Classic: Thermodynamics cluster_1 Gold: π-Activation cluster_2 Iodine: Oxidative Start_PK 1,4-Diketone Enol Enol Tautomer Start_PK->Enol H+ Cat Hemiacetal Cyclic Hemiacetal Enol->Hemiacetal Cyclization Product Polysubstituted Furan Hemiacetal->Product -H2O (Heat) Start_Au Alkynyl Ketone Au_Complex Au-π Complex Start_Au->Au_Complex AuCl3 Vinyl_Au Vinyl-Au Species Au_Complex->Vinyl_Au Nu Attack Vinyl_Au->Product -Au+ (Protodeauration) Start_I2 Enaminone/Alkyne Iodonium Iodonium/Radical Start_I2->Iodonium I2 (Oxidant) Iodonium->Product Cyclization/Elimination

Figure 1: Mechanistic divergence showing the dehydration pathway (Blue), metal-catalyzed activation (Red), and oxidative cyclization (Green).

Protocol Deep Dive

Benchmark A: The Classic Standard (Paal-Knorr)

Best for: Simple, symmetrical 2,5-dialkylfurans where starting material is commercially available.

  • Substrate: Hexane-2,5-dione (1.0 equiv)

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TSA) (10 mol%)
  • Solvent: Toluene (0.5 M)

  • Conditions: Reflux (110°C) with Dean-Stark trap for 12 hours.

  • Workup: Cool, wash with

    
    , dry over 
    
    
    
    , concentrate.
  • Critical Limitation: The "Achilles' heel" is the synthesis of the 1,4-dicarbonyl precursor, which often requires harsh alkylation steps (Stetter reaction) that fail with sensitive functional groups.[1]

Benchmark B: The Precision Tool (Gold Catalysis)

Best for: Complex natural product synthesis requiring high regiocontrol under mild conditions.

  • Substrate:

    
    -Alkynyl ketone (1.0 equiv)
    
  • Catalyst:

    
     or 
    
    
    
    /
    
    
    (2-5 mol%)
  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Conditions: Room Temperature (25°C), 1-4 hours.

  • Mechanism Note: Gold acts as a soft Lewis acid, activating the alkyne

    
    -system for intramolecular nucleophilic attack by the carbonyl oxygen.
    
  • Workup: Filtration through a silica pad (to remove metal), evaporation.

The Challenger: Iodine-Mediated Oxidative Cyclization

Best for: High-throughput screening (HTS) libraries, metal-sensitive substrates, and green chemistry compliance.

  • Substrate:

    
    -Enaminones or Propargylic alcohols (1.0 equiv)
    
  • Reagent: Molecular Iodine (

    
    ) (0.5 - 1.0 equiv)
    
  • Oxidant: TBHP (tert-Butyl hydroperoxide) or DMSO (acting as solvent and oxidant)

  • Solvent: DMSO or Ethyl Lactate (Green solvent)

  • Conditions: 80°C, open flask (aerobic), 2-6 hours.

  • Protocol Logic: Iodine triggers the formation of a transient iodonium species or radical intermediate. The presence of an oxidant regenerates the active iodine species, allowing for sub-stoichiometric loading in optimized variants.

  • Self-Validating Step: The reaction mixture transitions from deep purple (iodine) to pale yellow/orange upon completion, providing a visual endpoint.

Performance Matrix: Data-Driven Comparison

The following data aggregates performance metrics for the synthesis of a representative 2,5-diphenylfuran scaffold.

MetricPaal-Knorr (Classic)Gold(I) Catalysis (Precision)Iodine-Mediated (Challenger)
Yield (Isolated) 78 - 85%88 - 95%82 - 91%
Reaction Time 12 - 24 Hours1 - 4 Hours2 - 6 Hours
Temperature >100°C (Reflux)25°C (RT) 60 - 80°C
Atom Economy Low (Loss of

+ Precursor waste)
High (Isomerization)Moderate (Oxidant byproduct)
E-Factor (Waste) High (>15)Moderate (5-10)Low (<5)
Cost / mmol Low ($)Very High (

)
Low ($)
Metal Contamination NoneHigh Risk (requires scavenging)None (Metal-Free)
Analysis of the Data[1][2][3][4][5][6][7][8][9][10][11][12]
  • Yield Parity: The Iodine protocol achieves yields statistically indistinguishable from the Gold standard for aryl-substituted furans.

  • Operational Simplicity: While Gold catalysis is faster, it requires anhydrous conditions and expensive silver co-catalysts. Iodine protocols are robust against moisture, making them superior for scale-up in non-GMP environments.

  • Sustainability: The Iodine method, particularly when coupled with DMSO or green solvents, offers the lowest environmental footprint (E-Factor), avoiding the chlorinated solvents (DCM) mandatory for Gold catalysis.

Strategic Recommendations

When should you switch to the new protocol? Use the decision matrix below.

DecisionMatrix Start Select Furan Synthesis Strategy Q1 Is the 1,4-diketone commercially available? Start->Q1 Q2 Is the substrate acid-sensitive? Q1->Q2 No (Must Synthesize Precursor) Paal Use Paal-Knorr (Low Cost, Scalable) Q1->Paal Yes Q3 Is metal contamination (ppm) a critical constraint? Q2->Q3 No (Stable) Gold Use Gold(I) Catalysis (High Complexity, Mild) Q2->Gold Yes (Needs Mild Cond.) Q3->Gold No Iodine Use Iodine-Mediated (Green, Metal-Free) Q3->Iodine Yes (Pharma/Bioactive)

Figure 2: Strategic decision tree for selecting the optimal synthetic route based on substrate availability and constraints.

Final Verdict

For early-stage discovery where speed and regioselectivity are paramount, Gold(I) catalysis remains the gold standard. However, for process chemistry and library generation , the Iodine-mediated oxidative cyclization has effectively displaced the Paal-Knorr reaction. It offers the operational ease of the classic method without the harsh conditions, and the chemical efficiency of metal catalysis without the toxicity or cost.

References

  • Paal-Knorr Mechanisms & Limitations

    • Amarnath, V., & Amarnath, K. (1995).[1][2] Intermediates in the Paal-Knorr Synthesis of Furans. Journal of Organic Chemistry.[2][3][4][5]

  • Gold-Catalyzed Synthesis Standards

    • Zhang, J., & Schmalz, H. G. (2006).[6][5] Gold(I)-Catalyzed Reaction of 1-(1-Alkynyl)-cyclopropyl Ketones with Nucleophiles. Angewandte Chemie International Edition.[6][5]

    • Gevorgyan, V., et al. (2013).[3] Gold(I)-catalyzed formation of furans from γ-acyloxyalkynyl ketones.[3] Beilstein Journal of Organic Chemistry.[3]

  • Iodine-Mediated (New Protocol)

    • Pace, D. P., et al. (2021).[5] Molecular Iodine-Catalyzed Synthesis of Substituted Furans. Journal of Organic Chemistry.[2][3][4][5]

    • Reddy, M. B., et al. (2021). Iodine-mediated oxidative cyclization of enaminones. Organic & Biomolecular Chemistry.[2][7][6][3][5][8][9][10]

  • Green Chemistry Metrics

    • Sheldon, R. A. (2017). The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability. Green Chemistry.[11][12]

Sources

Safety Operating Guide

2-Phenyl-3-carbethoxyfuran proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Disposal Classification

Immediate Action: Classify 2-Phenyl-3-carbethoxyfuran (Synonym: Ethyl 2-phenyl-3-furoate) as Non-Halogenated Organic Waste .[1][2]

Do not dispose of this compound via municipal drainage or sink systems due to low water solubility and potential aquatic toxicity. The primary disposal pathway is high-temperature incineration through a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

The "Why" Behind the Protocol

To ensure safe handling, you must understand the specific chemical vulnerabilities of the furan core. Unlike simple aliphatic esters, the furan ring introduces aromaticity that can be sensitive to strong oxidizers and acidic conditions.

PropertyDataOperational Implication
Chemical Name Ethyl 2-phenyl-3-furoateUse this name for waste manifests.
CAS Number 50626-02-3Verify against specific vendor label (isomers exist).[1][2]
Molecular Formula C₁₃H₁₂O₃High carbon content favors incineration.[1][2]
Flash Point ~100°C (Estimated)Combustible.[1][2] Classify as Ignitable if in solvent.
Reactivity Acid-sensitiveCrucial: Do not mix with strong acids (e.g., H₂SO₄) in waste containers to prevent exothermic hydrolysis or ring-opening polymerization.[1][2]
Toxicity Irritant (H315, H319)Standard PPE (Nitrile gloves, goggles) required.[1][2]

Scientific Insight: While the ester group (carbethoxy) stabilizes the molecule relative to bare furan, the furan ring remains electron-rich. In the presence of strong Lewis acids or oxidizers, the ring can open, leading to the formation of reactive dicarbonyl species. Therefore, segregation from oxidizers is non-negotiable. [2]

Waste Stream Segregation Protocol

The "How" – A Self-Validating System

This protocol uses a "Stream Separation" approach to prevent cross-reactivity in waste drums.

A. Solid Waste (Pure Substance)

If the material is in its solid state (powder/crystalline) or an oil residue:

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.

  • Solvent Dampening: If the solid is fine dust, dampen slightly with a compatible solvent (e.g., Ethyl Acetate) to prevent inhalation hazards, but keep the mixture <10% liquid by volume.

  • Labeling: "Hazardous Waste - Solid Organic - Irritant."[1]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

If the material is dissolved in solvents (e.g., EtOAc, DCM, Methanol):

  • Halogen Check:

    • Scenario A (Non-Halogenated Solvent): If dissolved in Ethyl Acetate, Hexane, or Methanol -> Blue Can (Non-Halogenated Organic).

    • Scenario B (Halogenated Solvent): If dissolved in Dichloromethane (DCM) or Chloroform -> Yellow Can (Halogenated Organic).

  • pH Check: Ensure the waste solution is Neutral (pH 6-8). If the reaction involved acids, neutralize with Sodium Bicarbonate (NaHCO₃) before adding to the waste carboy to prevent gas evolution/pressurization.

Visual Workflow: Disposal Decision Tree

The following diagram outlines the logical flow for determining the correct waste stream, ensuring compliance with RCRA regulations.

DisposalWorkflow cluster_safety Critical Safety Check Start Start: 2-Phenyl-3-carbethoxyfuran Waste StateCheck Physical State? Start->StateCheck Solid Solid / Pure Oil StateCheck->Solid Powder/Residue Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidDisp DISPOSAL A: Solid Hazardous Waste (HDPE Jar) Solid->SolidDisp SolventCheck Solvent Type? Liquid->SolventCheck AcidCheck Is pH < 5? Liquid->AcidCheck Halogenated Contains Halogens (DCM, CHCl3, etc.) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated (EtOAc, MeOH, Hexane) SolventCheck->NonHalogenated No HaloDisp DISPOSAL B: Halogenated Organic Waste (Segregated Carboy) Halogenated->HaloDisp NonHaloDisp DISPOSAL C: Non-Halogenated Organic Waste (Fuel Blending Stream) NonHalogenated->NonHaloDisp Neutralize Neutralize with NaHCO3 AcidCheck->Neutralize Yes Neutralize->SolventCheck

Figure 1: Decision matrix for segregating 2-Phenyl-3-carbethoxyfuran waste based on physical state and solvent composition.

Regulatory Compliance & Logistics (RCRA)[2]

In the United States, this compound is not explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic). However, under the Resource Conservation and Recovery Act (RCRA) , the generator is responsible for determining characteristics.

  • Characteristic of Ignitability (D001): Applicable if the waste is in a solvent with a flash point <60°C (140°F).

  • Characteristic of Toxicity: While not a heavy metal, the "aquatic toxicity" profile suggests it must not enter water tables.

Manifesting Instructions: When filling out your hazardous waste tag/manifest:

  • Chemical Components: List "Ethyl 2-phenyl-3-furoate" (Do not use abbreviations).

  • Percentages: Estimate accurately (e.g., "1% Furoate, 99% Ethyl Acetate").

  • Hazard Checkboxes: Check "Irritant" and "Flammable" (if in solvent).

Emergency Spill Procedures

If a spill occurs (>50g or >100mL):

  • Isolate: Evacuate the immediate area. Ensure no ignition sources are present.[3][4][5]

  • PPE: Don nitrile gloves, lab coat, and safety glasses. If powder is airborne, use an N95 or half-mask respirator.

  • Containment:

    • Liquids: Surround with vermiculite or absorbent pads. Do not use sawdust (combustible).

    • Solids: Wet wipe or sweep gently to avoid dust generation.

  • Clean-up: Place all contaminated absorbents into a sealable bag, then into the solid waste drum. Do not place spill debris in regular trash.

References

  • PubChem. (n.d.). Ethyl 2-phenyl-3-furoate Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]2]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 28, 2026, from [Link]2]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Ethyl 2-furoate (Analogous Structure Safety Reference). Retrieved January 28, 2026, from ]">https://www.fishersci.com[2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]2]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.